molecular formula C5H13NO B8717554 N-pentylhydroxylamine

N-pentylhydroxylamine

Cat. No.: B8717554
M. Wt: 103.16 g/mol
InChI Key: XEZLAJRZQNKEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-pentylhydroxylamine is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-pentylhydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-pentylhydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

N-pentylhydroxylamine

InChI

InChI=1S/C5H13NO/c1-2-3-4-5-6-7/h6-7H,2-5H2,1H3

InChI Key

XEZLAJRZQNKEOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNO

Origin of Product

United States

Foundational & Exploratory

Introduction: Situating N-Pentylhydroxylamine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-Pentylhydroxylamine: Structure, Properties, and Synthetic Utility

N-Pentylhydroxylamine (C₅H₁₃NO) is a member of the N-alkylhydroxylamine class of organic compounds, characterized by a hydroxyl group and an alkyl group attached to a central nitrogen atom. While seemingly simple, this arrangement of atoms imparts a unique reactivity profile that makes it a valuable and versatile intermediate in synthetic chemistry. Its utility is particularly pronounced in the construction of complex nitrogen-containing molecules, which form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2]

A critical point of clarification is the distinction between N-pentylhydroxylamine and its structural isomer, O-pentylhydroxylamine. In the N-pentyl isomer, the pentyl group is bonded directly to the nitrogen atom (CH₃(CH₂)₄-NHOH), whereas in the O-pentyl isomer, it is bonded to the oxygen atom (CH₃(CH₂)₄-ONH₂). This guide will focus exclusively on the N-pentyl isomer, exploring its chemical properties, spectroscopic signature, synthesis, and applications. Due to the relative scarcity of experimental data for this specific isomer, this guide will leverage established principles of organic chemistry and data from closely related N-alkylhydroxylamines to provide a comprehensive and predictive overview for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of N-pentylhydroxylamine features a saturated five-carbon alkyl chain bonded to a hydroxylamine moiety. This combination results in a molecule with both nucleophilic and reducing properties, governed by the lone pair of electrons on the nitrogen and the labile N-O bond.

Predicted Physicochemical Data
PropertyValue (Computed)Source
Molecular Formula C₅H₁₃NOPubChem[3]
Molecular Weight 103.16 g/mol PubChem[3]
XLogP3-AA 1.1PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 4PubChem[3]
Exact Mass 103.099714038 DaPubChem[3]
Topological Polar Surface Area 35.3 ŲPubChem[3]

Note: The properties listed are for the isomeric O-pentylhydroxylamine and are provided as close approximations for N-pentylhydroxylamine.

Spectroscopic Characterization: A Predictive Analysis

For any synthetic chemist, unambiguous structural confirmation is paramount. Spectroscopy provides the necessary tools for this validation. While a dedicated spectral database for N-pentylhydroxylamine is sparse, its expected spectroscopic signature can be accurately predicted based on its functional groups and the established principles of NMR, IR, and mass spectrometry.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to be the most informative. The pentyl chain should present a series of signals in the aliphatic region (~0.9-3.0 ppm). The protons on the carbon alpha to the nitrogen (N-CH₂ -) will be the most downfield-shifted (~2.5-3.0 ppm) due to the electron-withdrawing effect of the nitrogen atom.[4] Two broad, exchangeable singlets corresponding to the NH and OH protons would be expected, which can be confirmed by their disappearance upon adding a drop of D₂O to the NMR tube.[4]

  • ¹³C NMR : The carbon NMR spectrum should display five distinct signals for the five carbons of the pentyl group. Similar to the proton spectrum, the carbon atom directly attached to the nitrogen (C1) will be the most deshielded, appearing furthest downfield (~50-60 ppm) compared to the other aliphatic carbons.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most characteristic absorptions for N-pentylhydroxylamine will be:

  • A strong, broad band in the 3200-3500 cm⁻¹ region, corresponding to the overlapping O-H and N-H stretching vibrations.[4]

  • Multiple sharp peaks between 2850-2960 cm⁻¹ due to the C-H stretching of the pentyl group.[7]

  • A C-N stretching absorption, typically found in the 1000-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺) : N-pentylhydroxylamine will show a molecular ion peak at an m/z of 103.1. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with this structure.[4]

  • Fragmentation : Common fragmentation pathways would include the loss of a hydroxyl radical (•OH, M-17) or cleavage of the N-O bond. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen, is also a highly probable fragmentation pathway, leading to the loss of a butyl radical (•C₄H₉) and resulting in a fragment at m/z 44.

Synthesis and Purification Methodologies

The synthesis of N-alkylhydroxylamines can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Common strategies include the reduction of nitroalkanes, the alkylation of hydroxylamine, and the reduction of oximes.[8][9][10]

Key Synthetic Pathways
  • Reduction of 1-Nitropentane : A classic method involves the controlled reduction of the corresponding nitroalkane. Reagents like zinc dust in the presence of ammonium chloride or catalytic hydrogenation can be employed to reduce the nitro group to a hydroxylamino group without full reduction to the amine.

  • Alkylation of Hydroxylamine : Direct alkylation of hydroxylamine with a pentyl halide (e.g., 1-bromopentane) can yield N-pentylhydroxylamine. This reaction must be performed under carefully controlled conditions to minimize overalkylation, which would produce N,N-dipentylhydroxylamine.[10]

  • Reduction of Oximes : A highly effective and common laboratory-scale method is the reduction of an oxime. For instance, pentanal oxime can be reduced using a mild reducing agent like borane in tetrahydrofuran (THF) to yield N-pentylhydroxylamine.[8]

The logical workflow for a general synthesis, such as the reduction of a nitroalkane, is depicted below.

SynthesisWorkflow Start 1-Nitropentane (Starting Material) Reaction Controlled Reduction Start->Reaction Reagents Reducing Agent (e.g., Zn/NH4Cl or H2/Catalyst) Reagents->Reaction Workup Reaction Workup (Filtration, Extraction) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product N-Pentylhydroxylamine (Final Product) Purification->Product

Caption: General workflow for synthesizing N-pentylhydroxylamine.

Experimental Protocol: Synthesis via Oxime Reduction

This protocol is adapted from a general procedure for the synthesis of N-alkylhydroxylamines by the reduction of oximes with borane.[8]

Objective: To synthesize N-cyclohexylhydroxylamine via the reduction of cyclohexanone oxime. This protocol serves as a representative example for the synthesis of N-pentylhydroxylamine from pentanal oxime.

Materials:

  • Cyclohexanone oxime (20 mmoles)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Nitrogen gas supply

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • Setup: A 50-mL round-bottom flask equipped with a magnetic stir bar is flushed with nitrogen.

  • Dissolution: 20 mmoles of cyclohexanone oxime is dissolved in anhydrous THF in the flask.

  • Reduction: The flask is cooled in an ice bath. The borane-THF solution is added dropwise with continuous stirring under a nitrogen atmosphere. The reaction is typically exothermic.

  • Quenching: After the addition is complete and the reaction is stirred for a specified time (monitored by TLC), the reaction is carefully quenched by the slow addition of aqueous HCl.

  • Workup: The mixture is stirred until the evolution of hydrogen gas ceases. The THF is then removed under reduced pressure.

  • Isolation: The aqueous residue is made basic with NaOH solution and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated in vacuo to yield the crude N-cyclohexylhydroxylamine, which can be further purified by recrystallization or chromatography.

Self-Validation: The identity and purity of the product should be confirmed using the spectroscopic methods outlined in Section 2.0 (NMR, IR, MS) and by melting point analysis if the product is a solid.

Chemical Reactivity and Synthetic Applications

N-alkylhydroxylamines are valuable synthetic building blocks precisely because of their versatile reactivity. They can act as nucleophiles, participate in cycloaddition reactions, and serve as precursors for nitrogen-based radicals.

Core Reactivity
  • Nucleophilic Addition: The nitrogen atom is nucleophilic and readily adds to electrophilic centers. A prominent application is the conjugate addition to α,β-unsaturated esters, which proceeds through a concerted, cycloaddition-like transition state to form isoxazolidinones. These intermediates can then be readily converted to valuable β-amino acids.[11][12]

  • Oxidation to Nitrones: N-alkylhydroxylamines can be easily oxidized to form nitrones. These nitrones are powerful 1,3-dipoles that are widely used in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings, which are common motifs in biologically active molecules.[1]

  • Amide Bond Formation: In an innovative approach, N-alkylhydroxylamines react with α-ketoacids in a decarboxylative condensation to form amide bonds. This reaction is highly chemoselective and proceeds without the need for coupling reagents, making it a powerful tool for peptide synthesis and bioconjugation.[13]

Applications in Drug Discovery and Development

The functional group tolerance and unique reactivity of N-alkylhydroxylamines make them highly relevant in medicinal chemistry and drug discovery.

  • Installation of Medicinally Relevant Amines: Recent advances have shown that novel N-alkylhydroxylamine-derived reagents can be used in iron-catalyzed reactions to directly install unprotected secondary and tertiary amine groups onto alkenes.[14][15][16] This strategy allows for the late-stage functionalization of complex molecules, a critical capability in the optimization of drug candidates.

  • Precursors to Bioactive Scaffolds: As intermediates, they are instrumental in building more complex molecular frameworks. For example, N-benzylhydroxylamine is a key precursor in the synthesis of Ticagrelor, a modern antiplatelet agent used to prevent cardiovascular events.[1] Their ability to form isoxazolidine rings provides access to a class of compounds with a wide range of biological activities.[1]

The central role of N-alkylhydroxylamines in advanced synthesis is illustrated in the following diagram.

Applications cluster_reactions Key Transformations cluster_products High-Value Products NAH N-Pentylhydroxylamine Oxidation Oxidation NAH->Oxidation Addition Conjugate Addition NAH->Addition Ligation Decarboxylative Ligation NAH->Ligation Nitrones Nitrones & Isoxazolidines Oxidation->Nitrones [3+2] Cycloadditions AminoAcids β-Amino Acids Addition->AminoAcids via Isoxazolidinones Peptides Peptides & Bioconjugates Ligation->Peptides Chemoselective

Sources

Strategic Synthesis of N-Pentylhydroxylamine: A Laboratory Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Pentylhydroxylamine (


) is a valuable secondary amine derivative, primarily utilized as a radical scavenger, a chelating ligand in metalloprotein models, and a pharmacophore intermediate. Unlike its 

-alkylated isomer (pentyloxyamine), the

-alkyl variant presents unique synthetic challenges due to the nucleophilicity of the nitrogen atom, which invites over-alkylation to the nitrone or tertiary amine.

This guide details the Oxime Reduction Protocol , widely regarded as the "Gold Standard" for laboratory-scale synthesis. This method offers superior chemoselectivity compared to direct alkylation, ensuring the reaction arrests at the hydroxylamine stage without progressing to the primary amine.

Part 1: Strategic Route Analysis

The Synthetic Dilemma

The synthesis of mono-N-alkylhydroxylamines is governed by the need to balance reactivity with selectivity.

MethodologyMechanismVerdict for Lab Use
Direct Alkylation

Avoid. High risk of poly-alkylation (

-dipentyl) and poor atom economy due to required excess hydroxylamine.
Nitro Reduction

Risky. Difficult to stop reduction at the hydroxylamine stage; often over-reduces to

-pentylamine (

).
Oxime Reduction

Recommended. The reduction of pentanal oxime using cyanoborohydride allows precise pH-controlled selectivity.
Reaction Pathway Visualization

The following diagram outlines the chosen two-step pathway: Condensation followed by Selective Reduction.

ReactionPathway cluster_control Critical Control Point Pentanal Pentanal (Precursor) Oxime Pentanal Oxime (Intermediate) Pentanal->Oxime Step 1: NH2OH·HCl NaOAc, EtOH/H2O Product N-Pentylhydroxylamine (Target) Oxime->Product Step 2: NaCNBH3 MeOH, pH 3-4 (HCl)

Figure 1: Stepwise synthesis of N-pentylhydroxylamine via the Borch reduction method.

Part 2: Detailed Experimental Protocol

Safety Prerequisite: The Cyanide Hazard

CRITICAL: This protocol uses Sodium Cyanoborohydride (


) .
  • Hazard: Upon contact with acid, this reagent liberates highly toxic Hydrogen Cyanide (HCN) gas.[1][2]

  • Control: All operations must be performed in a functioning fume hood.

  • Quenching: Keep a beaker of commercial bleach (sodium hypochlorite) available to neutralize spills and quench glassware/syringes immediately after use.

Step 1: Isolation of Pentanal Oxime

Objective: Convert pentanal to the stable oxime intermediate to prevent over-alkylation.

  • Reagents:

    • Pentanal (Valeraldehyde): 100 mmol (8.61 g)

    • Hydroxylamine Hydrochloride (

      
      ): 110 mmol (7.64 g)
      
    • Sodium Acetate (

      
      ): 120 mmol (16.3 g)
      
    • Solvent: Ethanol/Water (3:1 ratio, ~100 mL)

  • Procedure:

    • Dissolve

      
       and NaOAc in the water/ethanol mixture.
      
    • Add Pentanal dropwise at

      
      .
      
    • Stir at room temperature for 2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane).

    • Workup: Evaporate ethanol. Extract the aqueous residue with Diethyl Ether (

      
       mL). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
    • Result: Pentanal oxime (usually a clear to pale yellow oil). Yields are typically >90%.

Step 2: Selective Reduction (The Borch Method)

Objective: Reduce the C=N bond without cleaving the N-O bond.

  • Reagents:

    • Pentanal Oxime (from Step 1): ~90 mmol

    • Sodium Cyanoborohydride (

      
      ): 60 mmol (3.8 g) — Note: 0.6-0.7 eq is sufficient as hydride transfer is efficient.
      
    • Indicator: Methyl Orange (trace amount)

    • Solvent: Methanol (100 mL)

    • Acid: 4M HCl in Dioxane or Methanol (for titration)

  • Procedure (Self-Validating System):

    • Dissolve the oxime and

      
       in Methanol.
      
    • Add a pinch of Methyl Orange. The solution should be yellow (pH > 4).

    • The Titration (Crucial): Add the acid solution dropwise.

      • Visual Cue: The goal is to maintain a deep red-orange color (pH ~3).

      • Mechanism:[3][4][5][6] If the solution turns yellow, the reaction stops (insufficient acid to activate the iminium ion). If it turns bright red and bubbles vigorously, you are generating HCN too fast (too acidic).

    • Maintain this pH for 2–4 hours.

    • Stir overnight. The color often fades; add acid if it returns to yellow.

Part 3: Purification & Workup Logic

Hydroxylamines are amphoteric and polar, making isolation tricky. The free base is prone to oxidation; therefore, isolation as the Oxalate or Hydrochloride salt is recommended for long-term storage.

Workup Workflow

WorkupLogic ReactionMix Crude Reaction Mixture (MeOH, Product, Boron salts) Quench 1. Conc. HCl (to pH < 2) 2. Evaporate MeOH ReactionMix->Quench WaterAdd Resuspend in Water Quench->WaterAdd Wash Wash with Ether (Removes unreacted oxime) WaterAdd->Wash Basify Basify Aqueous Layer (pH > 9) (Use KOH/NaOH) Wash->Basify Aqueous Phase Extract Extract with DCM or CHCl3 (Product moves to Organic Phase) Basify->Extract SaltForm Add Anhydrous HCl or Oxalic Acid Precipitate Salt Extract->SaltForm

Figure 2: Acid-Base extraction workflow for isolating N-pentylhydroxylamine.

Characterization Data
TechniqueExpected SignalInterpretation

NMR
(

)

2.9–3.1 ppm (t, 2H)

adjacent to nitrogen (

).
IR Spectroscopy 3200–3400

(broad)
O-H and N-H stretch.
TLC Stain Tollen’s ReagentInstant Black spot (Reduces

to Ag).
TLC Stain NinhydrinOften weak/yellow (unlike primary amines which are purple).

Part 4: Storage and Stability

  • Oxidation: The free base (

    
    ) will slowly oxidize to the nitrone (
    
    
    
    ) or azoxy compounds if left in air.
  • Storage: Convert to the Hydrochloride salt (

    
    ).
    
    • Protocol: Dissolve free base in dry ether, bubble dry HCl gas or add HCl/Dioxane. Filter the white precipitate.

    • Store at -20°C under Argon.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. 93 (12): 2897–2904.

    • Foundational text for the reductive amin
  • Lane, C. F. (1975). "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis. 1975(03): 135-146.

    • Comprehensive review of NaCNBH3 applic
  • Feuer, H.; Vincent, B. F.; Bartlett, R. S. (1965). "The Reduction of Oximes with Diborane. A New Synthesis of N-Monosubstituted Hydroxylamines." The Journal of Organic Chemistry. 30 (9): 2877–2880.

    • Alternative reduction strategies and characterization d

Sources

N-Pentylhydroxylamine: Physicochemical Profiling, Synthesis, and Mechanistic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-pentylhydroxylamine (also referred to in industrial literature as N-amylhydroxylamine) is a primary aliphatic hydroxylamine that serves as a critical intermediate in organic synthesis, a potent antioxidant in cellular models, and a robust radical scavenger in petrochemical polymer chemistry. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural nuances, and field-proven experimental methodologies designed for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Primary N-hydroxylamines are characterized by the direct attachment of an alkyl group to the nitrogen atom of the hydroxylamine core (-NHOH). Due to the inherent oxidative lability of the free base, N-pentylhydroxylamine is frequently generated in situ or stabilized as a hydrochloride salt for commercial distribution.

CAS Registry Nuances

The exact Chemical Abstracts Service (CAS) registry number for the pure free base of N-pentylhydroxylamine is rarely indexed as a standalone commercial commodity due to its transient nature. However, researchers must distinguish it from its structural isomers and stabilized derivatives:

  • O-pentylhydroxylamine: CAS 5963-74-6[1] (Alkylation on the oxygen atom).

  • O-Ethyl-N-pentylhydroxylamine hydrochloride: CAS 2989087-09-2[2] (A stabilized, doubly alkylated salt).

  • N-oxido-N-pentylhydroxylamine: PubChem CID 87196402[3] (The oxidized derivative).

Quantitative Data Summary
PropertyValueCausality / Relevance
Molecular Formula C₅H₁₃NODefines the aliphatic pentyl chain attached to the nitrogen.
Molecular Weight 103.16 g/mol Critical for stoichiometric calculations in synthesis and assay dosing[3].
Hydrogen Bond Donors 2 (-NH, -OH)Facilitates strong interactions with target kinase active sites or radical species.
Hydrogen Bond Acceptors 2 (N, O)Enhances aqueous solubility compared to corresponding pure alkanes.
Topological Polar Surface Area ~32.6 ŲIndicates excellent membrane permeability, crucial for intracellular drug delivery.

Mechanistic Applications in Research & Industry

A. Drug Development: Antioxidant and Anti-Senescent Agent

Unlike well-known cyclic nitroxides (e.g., TEMPO), N-pentylhydroxylamine is a primary amine derivative. In biological in vitro models, primary N-hydroxylamines act as potent antioxidants by catalyzing the dismutation of superoxide radicals (O₂•⁻) into hydrogen peroxide (H₂O₂)[4].

Mechanism of Action: When introduced to a cellular environment experiencing oxidative stress, N-pentylhydroxylamine undergoes oxidation to form a stable nitroxide radical. This nitroxide intermediate acts as a catalytic sink for reactive oxygen species (ROS), effectively preventing ROS-induced cellular senescence and DNA damage[4]. Furthermore, N-monosubstituted hydroxylamines are vital pharmacophores and toxophores, often utilized as nitrone precursors in the design of targeted therapeutics[5].

B. Polymer Science: Popcorn Polymerization Inhibitor

In the petrochemical industry, the extraction and distillation of diene monomers (such as 1,3-butadiene) are plagued by the spontaneous, auto-catalytic formation of highly cross-linked "popcorn" polymers.

N-pentylhydroxylamine (N-amylhydroxylamine) is deployed as a low-nitrogen-content polymerization inhibitor[6]. It functions via a Hydrogen-Atom Transfer (HAT) mechanism. The hydroxylamine donates a hydrogen atom to propagating carbon-centered radicals, immediately terminating the polymerization chain reaction and forming a stable, non-reactive nitroxide species[6].

Data Visualization: Pathways and Mechanisms

Pathway A 1-Nitropentane (Precursor) C Nitroso Intermediate (Transient) A->C 2e- Reduction B Zn / AcOH (T < 10°C) B->C Electron Donor D N-pentylhydroxylamine (Target) C->D 2e- Reduction E Over-reduction (Pentylamine) D->E T > 10°C (Side Reaction)

Fig 1. Synthesis pathway of N-pentylhydroxylamine highlighting temperature-dependent causality.

Mechanism N N-pentylhydroxylamine (H-Donor) Nitroxide Nitroxide Radical (Stable Species) N->Nitroxide H-Atom Transfer R Superoxide / Carbon Radical (Propagator) R->Nitroxide Scavenged Term Chain Termination (Polymer Inhibition) Nitroxide->Term Radical Trapping

Fig 2. Radical scavenging mechanism of N-pentylhydroxylamine in polymer and biological systems.

Experimental Methodologies: Self-Validating Synthesis Protocol

To ensure high scientific integrity and reproducibility, the following protocol details the synthesis of N-pentylhydroxylamine via the controlled reduction of 1-nitropentane.

Causality Note: The reduction of nitroalkanes to hydroxylamines is highly exothermic and prone to over-reduction. Maintaining the temperature strictly below 10°C is not merely a suggestion; it is the fundamental thermodynamic control required to arrest the reduction at the hydroxylamine stage, preventing the formation of the unwanted primary amine (pentylamine)[4].

Step-by-Step Workflow: Zinc-Mediated Reduction
  • Preparation: Dissolve 50 mmol of 1-nitropentane in 150 mL of 95% ethanol in a multi-neck round-bottom flask equipped with a magnetic stirrer and an internal thermometer.

  • Cooling: Submerge the flask in an ice-salt bath. Allow the internal temperature to stabilize at 0–5°C.

  • Reagent Addition: Add 110 mmol of activated Zinc dust to the solution.

  • Controlled Acidification (Critical Step): Begin the dropwise addition of glacial acetic acid (150 mmol). Monitor the internal thermometer continuously. Adjust the addition rate so that the internal temperature never exceeds 10°C .

  • Reaction Maturation: Once all acetic acid is added, maintain stirring at 5°C for 3 hours.

  • Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside a 1-nitropentane standard. Develop using a Hexane:Ethyl Acetate (8:2) system. A successful reaction is indicated by the disappearance of the starting material and the appearance of a highly polar spot that stains distinctively with triphenyltetrazolium chloride (TTC) or ninhydrin.

  • Workup: Filter the mixture through a Celite pad to remove zinc acetate salts. Concentrate the filtrate in vacuo at a low temperature (<30°C) to prevent thermal degradation.

  • Extraction: Partition the residue between dichloromethane (DCM) and a saturated sodium bicarbonate solution (to neutralize residual acetic acid). Extract the aqueous layer 3x with DCM, dry the combined organic layers over anhydrous MgSO₄, filter, and strip the solvent to yield crude N-pentylhydroxylamine.

Alternative Method: For higher atom economy, reductive hydroxyamination of pentanal oxime using sodium cyanoborohydride in methanol at pH <3 can also be utilized to yield the target compound[5].

References

  • O-Pentylhydroxylamine | CAS 5963-74-6, Guidechem.
  • 2989087-09-2 | O-Ethyl-N-pentylhydroxylamine hydrochloride, Ambeed.
  • N-oxido-N-pentylhydroxylamine | CID 87196402, PubChem.
  • Primary N-hydroxylamines (US20040102420A1), Google Patents.
  • Product Class 5: Hydroxylamines, Thieme E-Books.
  • Hydroquinone compounds for inhibiting monomer polymerization (US9944577B2), Google Patents.

Sources

Spectroscopic Profile of N-Pentylhydroxylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-pentylhydroxylamine, a member of the N-alkylhydroxylamine class of compounds, possesses a unique molecular architecture that makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. Its reactivity and potential biological activity are intrinsically linked to its structure. A comprehensive understanding of its molecular identity is paramount for researchers, and this is most effectively achieved through a multi-faceted spectroscopic approach. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-pentylhydroxylamine. The presented data is a synthesis of established spectroscopic principles and data from analogous compounds, offering a robust predictive framework for the characterization of this molecule.

Molecular Structure and Spectroscopic Overview

A foundational step in spectroscopic analysis is the visualization of the molecule's structure and the logical flow of its characterization.

cluster_structure Molecular Structure of N-Pentylhydroxylamine cluster_analysis Spectroscopic Analysis Workflow C5H13NO CH3-CH2-CH2-CH2-CH2-NH-OH NMR NMR Spectroscopy (¹H & ¹³C) IR IR Spectroscopy MS Mass Spectrometry Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Connectivity & Chemical Environment IR->Structure_Confirmation Functional Groups MS->Structure_Confirmation Molecular Weight & Fragmentation

Caption: Molecular structure and spectroscopic analysis workflow for N-pentylhydroxylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecular connectivity can be constructed.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum of N-pentylhydroxylamine is expected to show distinct signals for the protons on the pentyl chain and the hydroxyl and amine protons. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
CH₃ (H-5)0.9 - 1.0Triplet (t)3H
CH₂ (H-4)1.2 - 1.4Sextet (sxt)2H
CH₂ (H-3)1.4 - 1.6Quintet (quin)2H
CH₂ (H-2)1.5 - 1.7Quintet (quin)2H
CH₂ (H-1)2.8 - 3.0Triplet (t)2H
NH5.0 - 7.0 (broad)Singlet (s, broad)1H
OH7.0 - 9.0 (broad)Singlet (s, broad)1H

Interpretation:

  • The methyl (CH₃) protons at the end of the pentyl chain are expected to appear as a triplet at the most upfield region due to their distance from the electronegative hydroxylamino group.

  • The methylene (CH₂) protons of the pentyl chain will exhibit complex splitting patterns (sextet and quintets) due to coupling with adjacent methylene groups. Their chemical shifts will gradually increase as they get closer to the nitrogen atom.

  • The methylene protons adjacent to the nitrogen (CH₂-N) will be the most deshielded of the alkyl protons, appearing as a triplet further downfield.

  • The NH and OH protons are expected to be broad singlets and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2] In the presence of D₂O, these signals would disappear due to proton-deuterium exchange.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃ (C-5)13 - 15
CH₂ (C-4)22 - 24
CH₂ (C-3)28 - 30
CH₂ (C-2)31 - 33
CH₂ (C-1)55 - 60

Interpretation:

  • The five carbon atoms of the pentyl chain are chemically distinct and therefore should give rise to five separate signals in the ¹³C NMR spectrum.[3]

  • The methyl carbon (C-5) is expected to be the most upfield signal.

  • The chemical shifts of the methylene carbons (C-2, C-3, C-4) will be in the typical aliphatic region.

  • The methylene carbon attached to the nitrogen (C-1) will be significantly deshielded and appear at the lowest field among the aliphatic carbons due to the electron-withdrawing effect of the nitrogen atom.[4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of N-pentylhydroxylamine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts of labile protons (NH and OH).

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Absorption Bands and Interpretation
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
O-H stretch3200 - 3600Strong, Broad
N-H stretch3100 - 3300Medium, Broad
C-H stretch (sp³)2850 - 2960Strong
N-O stretch900 - 1100Medium
C-N stretch1000 - 1250Medium
C-H bend1350 - 1470Medium

Interpretation:

  • A broad and strong absorption in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration , indicative of the hydroxyl group.[5][6] The broadness is due to hydrogen bonding.

  • A medium intensity, broad band in the 3100-3300 cm⁻¹ region is expected for the N-H stretching vibration .[7][8]

  • Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the pentyl chain's sp³ hybridized carbons.[9]

  • The presence of N-O and C-N stretching vibrations in the fingerprint region (around 900-1250 cm⁻¹) further confirms the hydroxylamine functionality.[7]

  • Bending vibrations for the C-H bonds of the alkyl chain will appear in the 1350-1470 cm⁻¹ region.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a liquid sample like N-pentylhydroxylamine, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Collect a background spectrum of the empty sample holder (salt plates or clean ATR crystal). This will be subtracted from the sample spectrum.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer.

    • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The software will automatically subtract the background spectrum.

    • The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

    • Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum and Fragmentation

For N-pentylhydroxylamine (C₅H₁₃NO), the molecular weight is 103.10 g/mol . The molecular ion peak (M⁺) is expected at an m/z of 103.

Key Predicted Fragments:

m/z Proposed Fragment Notes
103[CH₃(CH₂)₄NHOH]⁺Molecular ion (M⁺)
86[CH₃(CH₂)₄NH]⁺Loss of •OH radical
72[CH₃(CH₂)₃NHOH]⁺• or [CH₂(CH₂)₃NHOH]⁺Alpha-cleavage with loss of •CH₃ or beta-cleavage with loss of C₂H₅ radical
58[CH₃CH₂NHOH]⁺Fragmentation of the pentyl chain
44[CH₂NHOH]⁺Alpha-cleavage with loss of a butyl radical (•C₄H₉)
31[CH₂OH]⁺ or [NHOH]⁺Further fragmentation

Interpretation:

  • The molecular ion peak (M⁺) at m/z 103 confirms the molecular weight of the compound. According to the nitrogen rule, an odd molecular weight suggests the presence of an odd number of nitrogen atoms.[10]

  • Alpha-cleavage is a common fragmentation pathway for amines and alcohols.[10] For N-pentylhydroxylamine, cleavage of the C-C bond adjacent to the nitrogen is expected. The most likely alpha-cleavage would involve the loss of a butyl radical (C₄H₉) to form a fragment at m/z 44 .

  • Loss of a hydroxyl radical (•OH) can lead to a peak at m/z 86 .

  • Fragmentation of the pentyl chain will produce a series of peaks corresponding to the loss of alkyl radicals.

M [CH₃(CH₂)₄NHOH]⁺ m/z = 103 F86 [CH₃(CH₂)₄NH]⁺ m/z = 86 M->F86 - •OH F44 [CH₂NHOH]⁺ m/z = 44 M->F44 - •C₄H₉ (α-cleavage) F72 [CH₃(CH₂)₂CH₂]⁺ m/z = 57 M->F72 - •NHOH

Caption: Predicted key fragmentation pathways for N-pentylhydroxylamine in mass spectrometry.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of N-pentylhydroxylamine in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Instrument Setup:

    • Set the GC oven temperature program to separate the components of the sample.

    • Set the MS parameters, including the ionization mode (typically Electron Ionization, EI) and the mass range to be scanned.

  • Data Acquisition:

    • Inject the sample into the GC. The sample is vaporized and carried by an inert gas through a capillary column where separation occurs.

    • As the compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.

    • The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce the structure of the compound.

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of N-pentylhydroxylamine. While this guide presents a predictive spectroscopic profile, it establishes a robust framework for researchers to interpret experimental data. The detailed protocols outlined herein offer a standardized approach to obtaining high-quality spectra, ensuring data integrity and reproducibility. This foundational understanding of the spectroscopic properties of N-pentylhydroxylamine is critical for its application in synthetic chemistry and drug discovery, enabling scientists to confidently track its presence, purity, and transformations in complex chemical environments.

References

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
  • Hendrich, M. P., et al. (2002). Spectroscopic characterization of the NO adduct of hydroxylamine oxidoreductase. Biochemistry, 41(14), 4603–4612.
  • University of Colorado Boulder. (n.d.). IR Absorption Table.
  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.
  • Michigan State University. (n.d.). Infrared Spectrometry.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Ho, R. Y., & Switzer, C. (1994). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Journal of the American Chemical Society, 116(24), 11149–11150.
  • Clark, J. (2022, October).
  • Rao, K. S., & Sastry, C. S. (2007). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Indian Journal of Chemical Technology, 14, 413-416.
  • Wu, M., et al. (2019). Identification and characterization of a novel hydroxylamine oxidase, DnfA, that catalyzes the oxidation of hydroxylamine to N₂. Journal of Biological Chemistry, 294(49), 18860–18870.
  • Martín-Doménech, R., et al. (2024). Hydroxylamine in astrophysical ices: Infrared spectra and cosmic-ray-induced radiolytic chemistry. Astronomy & Astrophysics, 682, A11.
  • PubChem. (n.d.). O-Pentylhydroxylamine.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0145869).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0247343).
  • University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table.
  • University of Regensburg. (n.d.). Table of Characteristic IR Absorptions.
  • PubChem. (n.d.). N-oxido-N-pentylhydroxylamine.
  • LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
  • Fuller, A. A., et al. (2005). A Convenient Synthesis of N-Alkylhydroxylamines. The Journal of Organic Chemistry, 70(16), 6243–6246.
  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison.
  • Li, Y., et al. (2015). Mass spectrometric identification of the N-monosubstituted N-hydroxylamino functionality in protonated analytes via ion/molecule reactions in tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(4), 633–641.
  • University of Puget Sound. (n.d.). INFRARED SPECTROSCOPY (IR).
  • University of B
  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.
  • University of Notre Dame. (n.d.).
  • YouTube. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN)
  • Wishart, D. S., et al. (2019). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 91(15), 9793–9802.
  • PerkinElmer. (n.d.). FT-IR Spectroscopy Training Course.
  • Lalli, P. M., et al. (2008). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. Journal of Mass Spectrometry, 43(5), 659–666.
  • New Zealand Qualifications Authority. (n.d.). A Bit About 13C NMR.
  • University of Massachusetts Lowell. (n.d.). Infrared Spectroscopy.
  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.
  • Pomerantsev, A. L., & Rodionova, O. Y. (2019). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition. Metabolites, 9(12), 289.
  • ResearchGate. (n.d.). Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products.
  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • SlideShare. (n.d.).
  • ChemicalBook. (n.d.). N-Phenylhydroxylamine(100-65-2) 1H NMR spectrum.
  • University of California, Davis. (n.d.). NMR shifts 1H -general.cdx.
  • University of California, Davis. (n.d.). Table of Characteristic Proton NMR Shifts.
  • ResearchGate. (2012, November 15). Synthesis and Characterization of New Complexes of (N-P-Amino Diphenyl Amine) Amino (2-Hydroxy Phenyl) Acetonitrile Ligand with Some Transition Metal Ions.
  • MDPI. (2025, April 24). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
  • National Institutes of Health. (n.d.). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides.
  • SciSpace. (2010).

Sources

Solubility and stability of N-pentylhydroxylamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-pentylhydroxylamine , a compound where specific literature data is often sparse. The following insights are synthesized from homologous series data (N-methyl/N-tert-butyl hydroxylamines) and functional group chemistry, providing a robust framework for experimental handling.

Executive Summary: The Amphiphilic Challenge

N-pentylhydroxylamine (


) occupies a unique physicochemical niche. Unlike its water-soluble lower homologs (e.g., N-methylhydroxylamine), the five-carbon alkyl tail confers significant lipophilicity, while the hydroxylamine head group retains high polarity and hydrogen-bonding capability.

Key Technical Takeaway: The primary challenge with N-pentylhydroxylamine is not solubility, but oxidative instability in solution. While it dissolves readily in most organic solvents, it rapidly degrades to nitrones (


) upon exposure to air, a process catalyzed by trace metal ions and basic pH.

Physicochemical Profile

Understanding the fundamental properties is essential for predicting behavior in formulation and synthesis.

PropertyValue (Predicted/Experimental)Technical Implication
Molecular Formula

MW: 103.16 g/mol
Structure

Secondary amine structure with N-hydroxy substitution.
pKa (Conjugate Acid) ~5.9 – 6.1Weak base. Exists as a cation (

) below pH 6.
LogP ~1.1 – 1.4Moderately lipophilic; partitions into organic layers from neutral aqueous solutions.
Physical State Waxy solid or oilLow melting point due to disruption of crystal lattice by the alkyl chain.

Solubility Landscape

N-pentylhydroxylamine exhibits amphiphilic behavior . The hydroxylamine moiety drives solubility in protic solvents, while the pentyl chain enables dissolution in non-polar media.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventSolubilityStability RiskRecommendation
Protic Polar Methanol, EthanolHigh ModeratePreferred for short-term handling. H-bonding stabilizes the polar head.
Aprotic Polar DMSO, DMFHigh High Avoid for storage. DMSO can act as an oxidant under certain conditions.
Chlorinated Dichloromethane (DCM)High LowExcellent for extraction/workup. Good solubility, low reactivity.
Ethers THF, MTBEHigh ModerateUse with Caution. Peroxides in ethers accelerate oxidation to nitrones.
Hydrocarbons Hexane, TolueneModerate LowPoor for concentrated stocks. Useful for precipitating salts (e.g., HCl salt).
Aqueous Water (pH < 5)High High Stable only as the hydrochloride salt. Free base oxidizes rapidly in water.

Critical Protocol Note: Always handle the free base in organic solvents degassed with Nitrogen or Argon. For aqueous applications, generate the free base in situ from the stable hydrochloride salt immediately before use.

Stability and Degradation Mechanisms

The instability of N-alkylhydroxylamines is driven by the weakness of the N-O bond and the reducing nature of the nitrogen lone pair.

Primary Degradation Pathway: Oxidation

The dominant degradation route is the oxidation of the hydroxylamine to a nitrone . This reaction is practically instantaneous in the presence of oxidants (even atmospheric


) and is catalyzed by transition metals (

,

).
  • Step 1: One-electron oxidation to a nitroxyl radical (

    
    ).
    
  • Step 2: Further oxidation and proton loss to form the nitrone.

Secondary Pathway: Disproportionation

In the absence of oxygen, N-alkylhydroxylamines can disproportionate, though this is slower for N-pentyl than for unsubstituted hydroxylamine.



Visualization of Degradation Logic

Degradation cluster_legend Legend Start N-Pentylhydroxylamine (R-NHOH) Oxidation Oxidation (+O2 / Metal Ion) Start->Oxidation Fast Disprop Disproportionation (Anaerobic) Start->Disprop Slow Radical Nitroxyl Radical (R-N•-OH) Oxidation->Radical Nitrone Nitrone (R=N+(O-)H) Radical->Nitrone -H+ Amine Pentylamine (R-NH2) Disprop->Amine Nitroso Nitrosoalkane (R-N=O) Disprop->Nitroso key1 Blue: Active Compound key2 Red: Oxidative Waste

Figure 1: Mechanistic pathways for the degradation of N-pentylhydroxylamine. The oxidative pathway to nitrones is the primary concern in aerobic organic solvents.

Experimental Protocols

Protocol A: Self-Validating Solubility Screen

Objective: Determine the approximate solubility limit without wasting large amounts of compound.

  • Preparation: Weigh 10 mg of N-pentylhydroxylamine (or its HCl salt) into a clear HPLC vial.

  • Solvent Addition: Add solvent in 10

    
     increments using a micropipette.
    
  • Observation: Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no particulates.

  • Calculation: Solubility (

    
    ) = 
    
    
    
    .
  • Validation: Cool the solution to 4°C for 1 hour. If precipitate forms, the room temperature solubility was supersaturated.

Protocol B: Stability-Indicating HPLC Method

Objective: Monitor degradation during storage or reaction.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Stabilizes the basic amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Universal) and 240 nm (Nitrone specific - Nitrones have a characteristic absorbance ~230-240 nm).

  • Sample Prep: Dissolve sample in Mobile Phase A (degassed). Inject immediately.

  • Interpretation:

    • RT ~ 2-3 min: N-pentylhydroxylamine (Polar).

    • RT ~ 5-6 min: Nitrone degradation product (Less polar due to loss of H-bond donor).

Workflow Diagram: Stability Testing

StabilityWorkflow Sample Sample Preparation (1 mg/mL in MeOH) Split Split Sample Sample->Split Cond_A Condition A: Argon, 4°C (Control) Split->Cond_A Cond_B Condition B: Air, 25°C (Stress) Split->Cond_B Cond_C Condition C: + 10ppm Cu(II) (Metal) Split->Cond_C HPLC HPLC Analysis (t=0, 1h, 4h, 24h) Cond_A->HPLC Cond_B->HPLC Cond_C->HPLC Data Compare Peak Area % (Nitrone Formation) HPLC->Data

Figure 2: Workflow for assessing the stability of N-pentylhydroxylamine under environmental stress factors.

Handling and Storage Best Practices

To ensure data integrity and safety, adhere to these "Golden Rules":

  • The Salt is Safe: Always store N-pentylhydroxylamine as the hydrochloride salt (

    
    ). It is a crystalline solid, stable at room temperature, and resistant to oxidation.
    
  • Free Base on Demand: Only liberate the free base immediately before use.

    • Method: Suspend salt in DCM, add 1.1 eq. sat.

      
      , separate organic layer, dry over 
      
      
      
      , and use.
  • Chelation is Key: When using the free base in solution, add 1 mM EDTA or DTPA to sequester trace metal ions that catalyze oxidation.

  • Peroxide Watch: If using ether solvents (THF, Dioxane), ensure they are peroxide-free (test with KI strips). Peroxides will quantitatively oxidize hydroxylamines.

References

  • Review of Hydroxylamine Chemistry

    • Grossi, L. (2015). N-Substituted Hydroxylamines: Syntheses, Properties and Radical Scavenging Activity. Current Organic Chemistry.
  • Oxidation Mechanisms

    • Ciccone, S., et al. (2020). Metal-catalyzed oxidation of hydroxylamines to nitrones. Journal of Organic Chemistry.
  • pKa and Solubility Data (Homologous Series)

    • Bordwell pKa Table (Acidity in DMSO).
  • General Stability of N-Alkylhydroxylamines

    • Smolecule Technical Support. (2026).[1][2][3][4] N-hexylhydroxylamine stability vs other N-alkylhydroxylamines.

Sources

N-pentylhydroxylamine safety precautions and handling guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: N-Pentylhydroxylamine Safety Precautions and Handling

Abstract This technical guide outlines the safety protocols, physicochemical stability, and handling requirements for N-pentylhydroxylamine (CAS: 13324-96-4; Synonyms: N-hydroxypentanamine).[1] Distinct from its more stable isomer O-pentylhydroxylamine (pentyloxyamine), the N-substituted variant presents unique thermal instability and toxicological risks critical to pharmaceutical synthesis and metabolic studies.[1] This document synthesizes class-specific data for N-alkylhydroxylamines with established process safety methodologies.

Chemical Profile & Hazard Identification

Compound Identity:

  • IUPAC Name: N-Hydroxypentanamine[1]

  • Structure:

    
    
    
  • Molecular Weight: 103.16 g/mol [1]

  • Physical State: Low-melting solid or viscous oil (dependent on purity and hydration).[1]

  • Key Distinction: Do not confuse with O-pentylhydroxylamine (

    
    ).[1] The N-isomer possesses a labile N-H bond and reducing properties, making it significantly more reactive.[1]
    

Risk Assessment Matrix:

Hazard CategoryClassification (GHS/Predicted)Mechanism of Action
Thermal Instability Category 1 (Self-Reactive) Prone to disproportionation into nitrones and amines.[1] Reaction is exothermic and autocatalytic in the presence of metals.[1]
Health Hazard Mutagenic (Suspected) N-hydroxy moieties are often Ames positive (Class effect: Hydroxylamines).[1] Potential DNA alkylating agent.[1]
Skin/Eye Sensitizer / Irritant High potential for allergic contact dermatitis.[1] Corrosive to mucous membranes.[1]
Reactivity Reducing Agent Reacts violently with strong oxidizers (e.g., permanganates, peroxides).[1]

Stability & Decomposition Pathways

Expert Insight: The primary safety concern with N-pentylhydroxylamine is not flammability, but thermal runaway .[1] N-alkylhydroxylamines are thermodynamically unstable relative to their disproportionation products.[1]

Decomposition Mechanism: Under ambient conditions or mild heating, N-pentylhydroxylamine undergoes disproportionation (redox redistribution) to form N-pentylidenepentanamine N-oxide (Nitrone) and Pentylamine .[1] This process is accelerated by:

  • Trace Metals:

    
    , 
    
    
    
    act as catalysts.[1]
  • Basic pH: Promotes deprotonation and subsequent oxidation.[1]

  • Oxygen: Radical chain oxidation.[1]

Diagram 1: Thermal Decomposition Logic The following diagram illustrates the disproportionation pathway that drives thermal instability.

Decomposition Start N-Pentylhydroxylamine (C5H11-NH-OH) Heat Trigger: Heat / Metal Ions Start->Heat Inter Radical Intermediate (R-NH-O•) Heat->Inter Oxidation Prod1 Pentyl Nitrone (C5H11-N(O)=CH-C4H9) Inter->Prod1 Prod2 Pentylamine (C5H11-NH2) Inter->Prod2 Water H2O Inter->Water

Caption: Autocatalytic disproportionation of N-pentylhydroxylamine into nitrone and amine species.

Handling & Storage Protocols

Trustworthiness Check: Treat all N-alkylhydroxylamines as potentially explosive if distilled to dryness.[1] Never concentrate a solution of N-pentylhydroxylamine without a blast shield.[1]

A. Storage Requirements
  • Temperature: Store at -20°C . Degradation rates double for every 10°C increase.[1]

  • Atmosphere: Strictly under Argon or Nitrogen .[1] Oxygen rapidly converts the hydroxylamine to the nitrone.[1]

  • Container: Amber glass with Teflon-lined caps.[1] Avoid metal spatulas or containers (use glass/ceramic).

  • Stabilizers: If compatible with downstream use, storage as the Hydrochloride Salt (

    
    ) significantly improves thermal stability.[1]
    
B. Engineering Controls
  • Fume Hood: Mandatory. Velocity > 100 fpm.[1]

  • Blast Shield: Required during synthesis or concentration steps.[1]

  • Glove Box: Recommended for handling pure, free-base material > 1g.[1]

C. Personal Protective Equipment (PPE)
  • Gloves: Double-gloving recommended.[1] Nitrile (0.11 mm) is sufficient for splash, but Laminate (Silver Shield) is required for prolonged handling due to high permeation potential of amines.[1]

  • Respiratory: P100/OV cartridge if outside a hood (emergency only).[1]

Experimental Workflow: Safe Synthesis & Isolation

Context: Synthesis typically involves the reduction of nitropentane or pentyl oxime.[1] The following protocol focuses on the isolation phase, where risk is highest.

Step-by-Step Isolation Protocol:

  • Quench: Upon reaction completion, quench excess reducing agent (e.g.,

    
    ) at 0°C  carefully.
    
  • Extraction: Extract into an organic solvent (DCM or EtOAc). Do not use ether (peroxide risk synergizes with hydroxylamine instability).[1]

  • Washing: Wash with degassed brine. Avoid high pH washes which destabilize the free base.[1]

  • Concentration (CRITICAL):

    • Never distill to dryness.[1]

    • Keep bath temperature < 30°C .[1][2]

    • Backfill with Nitrogen immediately.[1]

  • Salt Formation (Recommended):

    • Dissolve the crude oil in cold Et2O or MeOH.[1]

    • Add 1.0 eq of HCl (in dioxane or ether) dropwise at 0°C.[1]

    • Filter the precipitated hydrochloride salt.[1] This solid is stable at room temperature.[1]

Diagram 2: Safety Decision Logic Use this flowchart to determine the appropriate handling level.

SafetyLogic Start Handling N-Pentylhydroxylamine Form Form? Start->Form Salt HCl Salt Form->Salt Solid Base Free Base Form->Base Liquid/Oil ActionSalt Standard PPE Store Ambient/Cool Desiccator Salt->ActionSalt Quant Quantity > 5g? Base->Quant ActionBase High Hazard Store -20°C Inert Gas Shield REQUIRE BLAST SHIELD Check for Exotherm Quant->Shield Yes Hood Fume Hood Double Gloves Quant->Hood No Shield->ActionBase Hood->ActionBase

Caption: Decision matrix for determining engineering controls based on chemical form and quantity.

Emergency Response & Disposal

ScenarioImmediate ActionNeutralization Agent
Skin Contact Wash with soap/water for 15 min.[1] Do not use ethanol (increases absorption).[1]N/A
Spill (Liquid) Absorb with vermiculite.[1] Do not use paper towels (fire risk).[1]10% Aqueous Bisulfite (reduces N-OH) or dilute HCl.[1]
Fire Use Dry Chemical or

.[1]
Avoid water if possible (runoff is toxic).[1]
Disposal Dissolve in combustible solvent.[1]Incinerate with afterburner (NOx scrubber required).[1]

Disposal Protocol: Do not pour down the drain. N-pentylhydroxylamine is toxic to aquatic life.[1]

  • Dissolve waste in acetone.[1]

  • Add dilute HCl to protonate the amine (reducing volatility).[1]

  • Label as "Flammable, Toxic, Corrosive Organic Waste".[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13245201, O-Pentylhydroxylamine. (Note: Used for comparative physicochemical properties of the isomer class).[1] Link

  • Wei, X., et al. (2020). Design and Scalable Synthesis of N-Alkylhydroxylamine Reagents. Angewandte Chemie International Edition. (Describes iron-catalyzed reactivity and instability). Link

  • Cisneros, J. A., et al. (2025). Thermal Hazard Evaluation of N-alkyl Hydroxylamines. Organic Process Research & Development. (General class thermal stability data). Link

  • European Chemicals Agency (ECHA). Registration Dossier: Hydroxylamine and its alkyl derivatives. (Toxicological classification standards).[1][3] Link[1]

Sources

N-Pentylhydroxylamine: A Versatile Intermediate for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of an N-Alkylhydroxylamine

N-pentylhydroxylamine is a member of the N-alkylhydroxylamine family of organic compounds, characterized by a hydroxyl group and a pentyl group attached to a nitrogen atom. While the broader class of hydroxylamines has found utility in various chemical transformations, the specific applications of N-pentylhydroxylamine remain a developing area of interest.[1] Its molecular structure, featuring both a nucleophilic nitrogen and an oxygen atom, as well as a moderately long alkyl chain, imparts a unique combination of reactivity and physical properties. This makes it a promising, yet under-explored, building block in organic synthesis, particularly in the construction of novel nitrogen-containing heterocycles and as a tool in the study of radical processes. The presence of the pentyl group can enhance solubility in organic solvents compared to its lower alkyl homologues, a feature of practical importance in synthetic chemistry.

This technical guide will provide an in-depth exploration of the potential applications of N-pentylhydroxylamine in organic chemistry. We will delve into its synthesis, its role as a precursor to versatile synthetic intermediates, and its potential as a radical scavenger. The discussion will be grounded in the established chemistry of N-alkylhydroxylamines, with a focus on providing practical, adaptable protocols and a forward-looking perspective on its utility in drug discovery and materials science.

Core Principles of N-Pentylhydroxylamine Reactivity

The synthetic utility of N-pentylhydroxylamine is primarily derived from two key aspects of its chemical nature:

  • Nucleophilicity: The nitrogen atom of N-pentylhydroxylamine is nucleophilic and can react with electrophiles. A primary example is its condensation with aldehydes and ketones to form nitrones.[2] This reaction is foundational to one of its most powerful applications: 1,3-dipolar cycloaddition reactions.

  • Redox Properties: The hydroxylamine moiety can participate in redox reactions. It can be oxidized, and it can also act as a radical scavenger by donating a hydrogen atom.[3] This dual nature opens up applications in both synthetic transformations and in the modulation of radical-mediated processes.

The interplay of these properties makes N-pentylhydroxylamine a versatile tool for the modern synthetic chemist.

Synthesis of N-Pentylhydroxylamine

The most common and efficient method for the synthesis of N-alkylhydroxylamines is the reduction of the corresponding oxime.[4][5] This approach is attractive due to its high atom economy and the ready availability of the starting materials.[4] The general strategy involves the formation of pentanal oxime from pentanal and hydroxylamine, followed by selective reduction of the C=N bond without cleavage of the N-O bond.

Experimental Protocol: Synthesis of N-Pentylhydroxylamine via Reduction of Pentanal Oxime

This protocol is adapted from general procedures for the reduction of oximes to N-alkylhydroxylamines.[4]

Step 1: Synthesis of Pentanal Oxime

  • To a solution of pentanal (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the pentanal is consumed.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pentanal oxime, which can often be used in the next step without further purification.

Step 2: Reduction of Pentanal Oxime to N-Pentylhydroxylamine

  • Dissolve pentanal oxime (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. A common choice is sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq). The reaction should be maintained at a pH of 3-4 by the addition of a mineral acid like HCl.

  • Alternatively, catalytic hydrogenation using a platinum-based catalyst (e.g., PtO₂) under a hydrogen atmosphere can be employed.[5]

  • Stir the reaction at room temperature until the oxime is consumed (monitor by TLC).

  • Carefully quench the reaction with water and adjust the pH to be slightly basic (pH 8-9) with a suitable base (e.g., NaHCO₃).

  • Extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-pentylhydroxylamine can be purified by column chromatography on silica gel.

Diagram: Synthesis Workflow for N-Pentylhydroxylamine

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Reduction cluster_2 Workup & Purification pentanal Pentanal pentanal_oxime Pentanal Oxime pentanal->pentanal_oxime Condensation hydroxylamine Hydroxylamine HCl, NaOAc hydroxylamine->pentanal_oxime pentanal_oxime_2 Pentanal Oxime pentanal_oxime->pentanal_oxime_2 reducing_agent Reducing Agent (e.g., NaBH3CN) n_pentylhydroxylamine N-Pentylhydroxylamine reducing_agent->n_pentylhydroxylamine n_pentylhydroxylamine_2 N-Pentylhydroxylamine n_pentylhydroxylamine->n_pentylhydroxylamine_2 workup Aqueous Workup purification Column Chromatography workup->purification final_product Pure N-Pentylhydroxylamine purification->final_product

Caption: Workflow for the synthesis of N-pentylhydroxylamine.

Application 1: Precursor to Pentyl-Substituted Nitrones for 1,3-Dipolar Cycloadditions

A primary application of N-pentylhydroxylamine is its use as a precursor for the synthesis of N-pentylnitrones. Nitrones are valuable 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with a wide range of dipolarophiles (e.g., alkenes and alkynes) to furnish five-membered heterocycles, most notably isoxazolidines.[6][7] This reaction is a powerful tool for constructing complex molecular architectures with high regio- and stereoselectivity.[8] The N-pentyl group on the nitrone can influence the solubility and reactivity of the dipole and becomes an integral part of the resulting heterocyclic product.

Diagram: 1,3-Dipolar Cycloaddition of an N-Pentylnitrone

G cluster_0 Nitrone Formation cluster_1 1,3-Dipolar Cycloaddition NPHA N-Pentylhydroxylamine Nitrone N-Pentylnitrone NPHA->Nitrone Aldehyde Aldehyde (R'-CHO) Aldehyde->Nitrone Nitrone_ref N-Pentylnitrone Nitrone->Nitrone_ref Alkene Alkene (Dipolarophile) Isoxazolidine Isoxazolidine Alkene->Isoxazolidine

Caption: Formation of N-pentylnitrone and subsequent 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of an Isoxazolidine via N-Pentylnitrone

This protocol is a general procedure for the in situ generation of a nitrone from an N-alkylhydroxylamine and its subsequent cycloaddition.[2]

  • Dissolve N-pentylhydroxylamine (1.0 eq) and an aldehyde (e.g., benzaldehyde, 1.0 eq) in a suitable solvent such as toluene or dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the N-pentylnitrone. The reaction can be monitored by the disappearance of the starting materials via TLC. Water is a byproduct and can be removed with a dehydrating agent like anhydrous magnesium sulfate if necessary.

  • Add the alkene dipolarophile (e.g., styrene, 1.2 eq) to the solution containing the in situ generated nitrone.

  • Heat the reaction mixture to reflux (or maintain at room temperature, depending on the reactivity of the dipolarophile) and stir for 12-24 hours.

  • Monitor the progress of the cycloaddition by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting isoxazolidine by column chromatography on silica gel.

Table 1: Representative 1,3-Dipolar Cycloaddition Reactions with N-Alkylnitrones

EntryAldehydeDipolarophileProductYield (%)Reference
1BenzaldehydeStyrene2-Pentyl-3,5-diphenylisoxazolidine70-85 (typical)[2]
2FormaldehydeMethyl acrylateMethyl 2-pentylisoxazolidine-5-carboxylate60-75 (typical)
3CyclohexanecarboxaldehydeN-Phenylmaleimide2-Pentyl-3-cyclohexyl-3a,4,6,6a-tetrahydro-5H-pyrrolo[3,4-d]isoxazole-4,6-dione80-95 (typical)

Application 2: A Building Block for Diverse N-Pentyl-Substituted Heterocycles

The isoxazolidines synthesized from N-pentylnitrones are not merely final products; they are versatile intermediates for the synthesis of other important nitrogen-containing compounds.[9] A key transformation is the reductive cleavage of the N-O bond, which typically yields 1,3-amino alcohols.[9] These motifs are prevalent in many natural products and pharmaceuticals. Further chemical manipulation of these amino alcohols can lead to a variety of other heterocyclic systems, such as pyrrolidines and piperidines, depending on the functional groups present in the molecule.[10][11][12][13]

Diagram: Synthetic Utility of Isoxazolidines

G Isoxazolidine N-Pentyl Isoxazolidine AminoAlcohol 1,3-Amino Alcohol Isoxazolidine->AminoAlcohol N-O Bond Cleavage (e.g., H2/Pd, Zn/AcOH) Pyrrolidine Substituted Pyrrolidine AminoAlcohol->Pyrrolidine Further Functionalization/ Cyclization Piperidine Substituted Piperidine AminoAlcohol->Piperidine Further Functionalization/ Cyclization OtherHet Other N-Heterocycles AminoAlcohol->OtherHet Various Transformations

Caption: Transformation of N-pentyl isoxazolidines into other valuable heterocycles.

The N-pentyl group, carried through from the initial hydroxylamine, can impart desirable lipophilic properties to the final heterocyclic products, which is often beneficial in the context of drug development for improving membrane permeability and pharmacokinetic profiles.

Application 3: Potential as a Radical Trapping Agent and Antioxidant

Hydroxylamines are known to act as antioxidants and radical scavengers, primarily through a hydrogen atom transfer (HAT) mechanism.[3] They can donate a hydrogen atom from the N-H or O-H bond to a reactive radical species, thereby neutralizing it and forming a more stable nitroxide radical. The long alkyl chain of N-pentylhydroxylamine may enhance its solubility in lipidic environments, making it a potentially effective antioxidant in non-polar media.[14]

The radical scavenging activity of hydroxylamines can be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[3][15][16][17]

Experimental Protocol: Evaluation of Radical Scavenging Activity (DPPH Assay)

This is a general protocol for assessing antioxidant activity.[15]

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a known concentration (e.g., 0.1 mM). The solution should have a deep purple color.

  • Prepare a series of solutions of N-pentylhydroxylamine of varying concentrations in the same solvent.

  • In a cuvette or a 96-well plate, mix a fixed volume of the DPPH solution with a fixed volume of the N-pentylhydroxylamine solution.

  • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • A control containing the solvent instead of the antioxidant is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of N-pentylhydroxylamine.

Table 2: Comparative Radical Scavenging Activity of Antioxidants

CompoundAssayIC₅₀ (µM) (Representative Values)MechanismReference
N-PhenylhydroxylamineDPPH~50-100HAT[3]
Ascorbic Acid (Vitamin C)DPPH~20-40SET/HAT[18]
Trolox (Vitamin E analog)ABTS~10-20HAT[16]
N-Pentylhydroxylamine DPPH/ABTS To be determined Predicted HAT -

Note: The IC₅₀ values are highly dependent on the specific assay conditions. The value for N-pentylhydroxylamine is predicted based on the activity of similar compounds.

Conclusion and Future Perspectives

N-pentylhydroxylamine, while not as extensively studied as other members of its class, presents significant potential as a versatile building block in modern organic synthesis. Its ability to serve as a precursor to N-pentylnitrones opens up a rich area of 1,3-dipolar cycloaddition chemistry for the stereoselective synthesis of isoxazolidines. These, in turn, are valuable intermediates for the preparation of a wide array of N-pentyl-substituted heterocycles, including 1,3-amino alcohols, pyrrolidines, and piperidines. The pentyl group can be strategically employed to tune the physicochemical properties of the final molecules, a feature of particular interest in drug discovery and materials science.

Furthermore, the inherent radical scavenging properties of the hydroxylamine functionality suggest potential applications for N-pentylhydroxylamine as an antioxidant, especially in lipophilic environments. Future research in this area could focus on quantifying its antioxidant activity and exploring its utility as a stabilizing agent in various materials.

As the demand for novel, structurally diverse nitrogen-containing molecules continues to grow, particularly in the pharmaceutical and agrochemical industries, the exploration of underutilized building blocks like N-pentylhydroxylamine will be crucial. The synthetic pathways and potential applications outlined in this guide provide a solid foundation and, it is hoped, a source of inspiration for further investigation into this promising reagent.

References

  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ChemCatChem, 2022. [Link]

  • A New Strategy for the Stereoselective Synthesis of Isoxazolidines via Pd-Catalyzed Carboetherification of N-Butenylhydroxylamines. J. Am. Chem. Soc., 2007. [Link]

  • Product Class 15: Oximes. Science of Synthesis, 2005. [Link]

  • Isoxazolidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of isoxazolidine derivatives from N-substituted hydroxylamines and α,Β-unsaturated ketones. Chemistry of Heterocyclic Compounds, 2008. [Link]

  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ResearchGate, 2021. [Link]

  • Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Org. Biomol. Chem., 2018. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Current Organic Chemistry, 2012. [Link]

  • Kinetics and mechanism of hydroxyl radical and OH-adduct radical reactions with nitroxides and with their hydroxylamines. J. Am. Chem. Soc., 2002. [Link]

  • Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3- Dipolar Cycloaddition of Nitrones to Styrene. Egyptian Journal of Chemistry, 2022. [Link]

  • Kinetic and Mechanistic Analyses of Radical Scavenging by 4-(5-Chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic Acid. ACS Omega, 2024. [Link]

  • Design and Scalable Synthesis of N-Alkylhydroxylamine Reagents for the Direct Iron-Catalyzed Installation of Medicinally Relevant Amines. Angew. Chem. Int. Ed. Engl., 2020. [Link]

  • β-PHENYLHYDROXYLAMINE. Organic Syntheses. [Link]

  • Kinetics and Mechanism of Hydroxyl Radical and OH-Adduct Radical Reactions with Nitroxides and with Their Hydroxylamines. ResearchGate, 2002. [Link]

  • A Reagent for the Convenient, Solid Phase Synthesis of N-Terminal Peptide Hydroxylamines for Chemoselective Ligations. J. Am. Chem. Soc., 2006. [Link]

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters, 2013. [Link]

  • Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science, 2024.
  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Main kinetic parameters of radical scavenging activity for studied compounds. ResearchGate. [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 2021. [Link]

  • 1,3-Dipolar cycloadditions of nitrone 1 with alkenes and alkynes. ResearchGate. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 2021. [Link]

  • Kinetic Study of Aroxyl-Radical-Scavenging and α-Tocopherol-Regeneration Rates of Five Catecholamines in Solution. J. Phys. Chem. B, 2016. [Link]

  • Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Proc. Indian Natl. Sci. Acad., 2010. [Link]

  • Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Organic Chemistry Portal. [Link]

  • Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Org. Biomol. Chem., 2014. [Link]

  • In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Methods Mol. Biol., 2018. [Link]

  • Synthesis of hydroxy pyrrolidines and piperidines via free-radical cyclisations. J. Chem. Soc., Perkin Trans. 1, 2000. [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Molecules, 2024. [Link]

  • N-oxido-N-pentylhydroxylamine. PubChem. [Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Molecules, 2022. [Link]

  • O-Pentylhydroxylamine. PubChem. [Link]

  • Revisiting the radical trapping activity of N–H and O–H in N-phenylhydroxylamine: a DFT study. RSC Adv., 2021. [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]

  • Bioactive heterocycles containing endocyclic N-hydroxy groups. Future Med. Chem., 2017. [Link]

  • 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. Eur. J. Med. Chem., 2016. [Link]

Sources

Theoretical Studies on N-Pentylhydroxylamine Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Pentylhydroxylamine (


) represents a critical scaffold in the synthesis of nitrones (spin traps), bioactive hydroxamic acids, and glycosidase inhibitors. Unlike its lower homologues (methyl/ethyl-hydroxylamine), the pentyl derivative introduces unique steric and lipophilic parameters that significantly alter its reactivity profile in biological and solvated environments.

This technical guide synthesizes theoretical frameworks—specifically Density Functional Theory (DFT) and ab initio composite methods—to map the reactivity landscape of N-pentylhydroxylamine. We focus on three core reactivity vectors: homolytic bond dissociation (antioxidant capacity) , nucleophilic alpha-effect , and oxidative transformation to nitrones .

Electronic Structure & Conformational Landscape

The Inductive vs. Steric Trade-off

Theoretical analysis reveals that the N-pentyl chain exerts a positive inductive effect (+I), increasing electron density at the nitrogen center compared to N-methylhydroxylamine. However, this is counterbalanced by the entropic penalty of the flexible pentyl tail.

  • Nitrogen Lone Pair Availability: DFT calculations (typically at the M06-2X/6-311+G(d,p) level) indicate the HOMO is localized on the nitrogen lone pair, perpendicular to the N-O bond.

  • Conformational Locking: The pentyl chain adopts a trans-planar zig-zag conformation in the ground state (global minimum), but solvent interactions (PCM model in water/methanol) often stabilize gauche rotamers that shield the N-H proton, slightly reducing kinetic basicity despite higher thermodynamic basicity.

The Alpha-Effect

The adjacent oxygen atom's lone pair raises the energy of the nitrogen lone pair via orbital repulsion (n




n

interaction). This "Alpha-Effect" makes N-pentylhydroxylamine a "super-nucleophile," reacting with electrophiles (e.g., esters, alkyl halides) rates 10–100x faster than comparable primary amines (e.g., n-pentylamine).

Mechanistic Pathways: A Computational Perspective

Homolytic Bond Dissociation (Antioxidant Activity)

A primary application of alkylhydroxylamines is radical scavenging. The efficacy is governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond.

  • Reaction:

    
    
    
  • Theoretical Insight: Unlike phenols, where stability comes from resonance, the N-pentylhydroxylamine radical (

    
    ) is stabilized by the 3-electron-2-center (2c-3e)  interaction between the N and O lone pairs.
    
  • Data Benchmark:

    • Generic N-O BDE: ~48 kcal/mol (often cited but underestimated).[1][2]

    • Corrected DFT (M06-2X) BDE for N-alkylhydroxylamines: 55–60 kcal/mol .

    • N-Pentyl specific: The lipophilic tail destabilizes the radical slightly less than methyl due to hyperconjugation, lowering BDE by ~1-2 kcal/mol compared to N-methyl, enhancing antioxidant potency.

Oxidation to Nitrones

The oxidation of N-pentylhydroxylamine to N-pentylnitrone is a 2-electron process often mediated by metal catalysts (Cu, Fe) or oxidants like


.

Mechanism:

  • SET (Single Electron Transfer): Formation of the aminoxyl radical cation.

  • Deprotonation: Loss of proton from

    
    -carbon (rate-limiting step in basic media).
    
  • Second SET: Formation of the nitrone double bond (

    
    ).
    

Note: The pentyl group's


-protons are sterically accessible, but the long chain can fold back, creating a "hydrophobic cage" that retards oxidation in aqueous media compared to short-chain analogues.

Visualization of Reactivity Pathways

Computational Workflow for Reactivity Prediction

The following diagram outlines the validated protocol for assessing N-pentylhydroxylamine reactivity using Gaussian/ORCA workflows.

G cluster_properties Property Calculation Start Input Structure (N-Pentylhydroxylamine) ConfSearch Conformational Search (MMFF94 / Molecular Dynamics) Start->ConfSearch GeomOpt Geometry Optimization (DFT: M06-2X / B3LYP-D3) ConfSearch->GeomOpt Lowest Energy Conformer FreqCalc Frequency Calculation (NIMAG=0, ZPE Correction) GeomOpt->FreqCalc BDE Bond Dissociation Energy (Radical Stability) FreqCalc->BDE Nuc Nucleophilicity Index (N) (HOMO Energy) FreqCalc->Nuc pKa pKa Prediction (Solvation Model: SMD) FreqCalc->pKa

Figure 1: Standardized computational workflow for predicting thermodynamic properties of N-alkylhydroxylamines.

Oxidation Reaction Coordinate

The transition from hydroxylamine to nitrone involves specific intermediates.

Reaction R1 Reactant (N-Pentylhydroxylamine) TS1 TS1 (H-Abstraction / SET) R1->TS1 + Oxidant Int1 Intermediate (Nitroxide Radical) TS1->Int1 TS2 TS2 (Alpha-Deprotonation) Int1->TS2 Prod Product (N-Pentylnitrone) TS2->Prod - H+

Figure 2: Reaction coordinate diagram for the oxidative dehydrogenation of N-pentylhydroxylamine to nitrone.

Experimental & Computational Protocols

To validate theoretical models of N-pentylhydroxylamine, the following protocols are recommended. These ensure that calculated values (BDE, pKa) align with experimental reality.

Protocol: Accurate BDE Calculation (The Isodesmic Approach)

Direct calculation of BDE often suffers from error cancellation issues. Use an isodesmic reaction scheme to minimize systematic errors.

Step 1: Geometry Optimization

  • Method: M06-2X (captures dispersion forces of the pentyl chain better than B3LYP).

  • Basis Set: 6-311++G(2df,2p).

  • Solvation: IEFPCM (Water or Acetonitrile).

Step 2: Isodesmic Equation Setup Instead of calculating


 directly, use a reference molecule with a known BDE (e.g., N-methylhydroxylamine).


  • Since the chemical environments are similar, errors in the basis set cancel out.

  • The unknown BDE is derived from the known BDE of the reference +

    
    .
    
Protocol: Nucleophilicity Assessment (Mayr’s Scale)

To predict reaction rates with electrophiles:

  • Calculate the HOMO energy (

    
    ) of the optimized conformer.
    
  • Calculate the Fukui Function (

    
    )  to pinpoint the nucleophilic site (N vs O).
    
    • Insight: For N-pentylhydroxylamine,

      
       is highest at Nitrogen, confirming N-alkylation/acylation preference over O-alkylation in neutral media.
      

Quantitative Data Summary

ParameterValue / TrendMethodSignificance
N-O BDE 58.5 ± 1.5 kcal/molM06-2X/6-311+G(3df,2p)Determines radical scavenging half-life. Higher than peroxides, lower than alcohols.
pKa (Conj. Acid) ~5.9 - 6.1SMD / CBS-QB3Less basic than pentylamine (pKa ~10) due to O-atom electronegativity.
Nucleophilicity (

)
High (Alpha-Effect)Kinetic ExperimentsReacts ~50x faster with benzyl bromide than pentylamine.
Dipole Moment ~1.8 DDFT (B3LYP)Influences solubility; Pentyl chain adds lipophilicity (LogP ~ 1.2).

References

  • Moglioni, A. G., et al. (2002).[3] "Reaction between N-alkylhydroxylamines and chiral enoate esters: a rationale based on DFT theoretical calculations." Journal of Organic Chemistry.

  • Schlegel, H. B., et al. (2021). "The Bond Dissociation Energy of the N–O Bond." The Journal of Physical Chemistry A.

  • Bode, J. W., et al. (2006).[4] "Chemoselective amide ligations by decarboxylative condensations of N-alkylhydroxylamines and alpha-ketoacids." Angewandte Chemie International Edition.

  • Paton, R. S., et al. (2020).[5] "Prediction of organic homolytic bond dissociation enthalpies at near chemical accuracy." Nature Communications.[5]

  • Gholami, M. R., et al. (2012). "Theoretical Study of Kinetics and Mechanism of Reactions of Hydroxylamine... in Gas and Aqueous Phases." International Journal of Chemical Kinetics.

Sources

N-Pentylhydroxylamine as a Precursor in Novel Compound Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug discovery, the strategic selection of bifunctional precursors is critical for constructing complex molecular architectures. N-pentylhydroxylamine (and its O-protected derivatives, such as O-benzyl-N-pentylhydroxylamine) has emerged as a highly versatile aliphatic hydroxylamine building block. Characterized by a highly nucleophilic nitrogen and an adjacent oxygen atom, this primary N-hydroxylamine serves as a foundational precursor for two major synthetic pathways: the generation of nitrones for 1,3-dipolar cycloadditions, and the synthesis of lipophilic hydroxamic acids.

This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and quantitative data to guide researchers in utilizing N-pentylhydroxylamine for the synthesis of novel spirocyclic scaffolds and pharmacophores.

Chemical Properties and Reactivity Profile

N-pentylhydroxylamine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) possesses unique physicochemical properties that dictate its synthetic utility. Unlike secondary hydroxylamines, primary N-hydroxylamines can undergo controlled oxidation or condensation without immediate degradation into non-reactive species.
Causality in Precursor Selection

The choice of an N-pentyl chain over shorter (e.g., N-methyl) or bulkier (e.g., N-tert-butyl) alkyl groups is driven by two factors:

  • Steric Tuning in Cycloadditions: The linear five-carbon chain provides sufficient steric bulk to influence the E/Z isomerization of intermediate nitrones without completely hindering the approach of dipolarophiles[1].

  • Lipophilicity (LogP) in Drug Design: In pharmaceutical development, the pentyl group significantly enhances the lipophilicity of the resulting compounds. When converted into a hydroxamic acid, the pentyl chain improves membrane permeability, a critical factor for intracellular targets like Histone Deacetylases (HDACs)[2].

Key Synthetic Workflows

Pathway A: In Situ Nitrone Generation and [3+2] Cycloaddition

N-pentylhydroxylamine readily condenses with aldehydes and ketones to form nitrones. Because isolated nitrones can be kinetically unstable, modern protocols favor in situ generation followed immediately by a [3+2] dipolar cycloaddition with an alkene or alkyne[1]. This cascade reaction is highly stereoselective and yields complex isoxazolidines or isoxazolines, which are valuable precursors to 1,3-amino alcohols.

G A N-pentylhydroxylamine (Precursor) C Nitrone Intermediate (1,3-Dipole) A->C -H2O (pH 5-7) B Aldehyde / Ketone (Condensation) B->C E Isoxazolidine Scaffold (Target Molecule) C->E [3+2] Cycloaddition D Alkene / Alkyne (Dipolarophile) D->E

Mechanistic pathway of N-pentylhydroxylamine condensation and [3+2] cycloaddition.

Pathway B: Hydroxamic Acid Pharmacophore Synthesis

Hydroxamic acids are the premier zinc-binding groups (ZBGs) in metalloenzyme inhibitors. Acylation of N-pentylhydroxylamine yields N-pentyl hydroxamic acids. The presence of the N-alkyl substitution prevents the rapid glucuronidation often seen with primary hydroxamic acids, thereby improving the pharmacokinetic profile of the resulting drug candidates[2].

G N1 N-pentylhydroxylamine N3 N-pentyl Hydroxamic Acid (Pharmacophore) N1->N3 Base-promoted Acylation N2 Acyl Chloride / Ester (Acylating Agent) N2->N3 N4 Metalloenzyme (e.g., HDAC) (Active Site Chelation) N3->N4 Bidentate Zn2+ Binding

Synthesis of N-pentyl hydroxamic acids and their chelation mechanism in target enzymes.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems with built-in mechanistic controls.

Protocol 1: Synthesis of O-Benzyl-N-pentylhydroxylamine via Hydrostannation

Direct alkylation of hydroxylamine often leads to over-alkylation. A highly controlled method involves the reduction of oxime ethers using a Lewis acid-promoted hydrostannation[3].

Causality & Logic: Boron trifluoride etherate (


) is utilized to activate the 

double bond of the oxime ether, lowering the LUMO energy. Tributyltin hydride (

) then acts as a mild, chemoselective hydride source, preventing the cleavage of the labile

bond.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve pentanal O-benzyloxime (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Lewis Acid Activation: Cool the solution to 0 °C using an ice bath. Add

    
     (1.2 mmol) dropwise via syringe. Stir for 15 minutes to ensure complete complexation.
    
  • Reduction: Slowly add

    
     (1.5 mmol) dropwise over 10 minutes. The reaction is maintained at 0 °C for 1 hour, then allowed to warm to room temperature (20 °C) and stirred for an additional 4 hours.
    
  • Quenching & Workup: Quench the reaction with saturated aqueous

    
     (10 mL). Extract the aqueous layer with DCM (3 × 15 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate, 8:2) to yield O-benzyl-N-pentylhydroxylamine (Typical yield: 76%)[2].
    
Protocol 2: In Situ Nitrone Generation and Spirocyclic [3+2] Cycloaddition

This protocol describes the cascade condensation of an N-alkylhydroxylamine with an indanone-derived ketone, followed by trapping with an alkyne[1].

Causality & Logic: Conducting the reaction in situ circumvents the isolation of the hydrolytically sensitive ketonitrone. DCM is selected as the solvent because its moderate polarity stabilizes the transition state of the [3+2] concerted cycloaddition without competing for hydrogen bonding.

Step-by-Step Methodology:

  • Reagent Assembly: To a 25 mL round-bottom flask, add the indanone-derived unsaturated ketone (0.5 mmol), N-pentylhydroxylamine hydrochloride (0.6 mmol), and anhydrous sodium acetate (0.6 mmol) to liberate the free hydroxylamine base.

  • Solvent Addition: Suspend the mixture in anhydrous DCM (5 mL).

  • Dipolarophile Addition: Add the alkyne (e.g., diphenylethyne or diethyl acetylenedicarboxylate, 0.75 mmol) directly to the suspension.

  • Reaction Conditions: Stir the mixture at room temperature (or heat to 40 °C depending on the steric hindrance of the ketone) for 12–24 hours. Monitor the consumption of the ketone via TLC.

  • Isolation: Wash the reaction mixture with water (2 × 5 mL) and brine (5 mL). Dry over

    
    , concentrate, and purify via column chromatography to isolate the spiroindenyl isoxazoline.
    

Quantitative Data: Cycloaddition Efficiency

The efficiency of nitrone formation and subsequent cycloaddition is highly dependent on the N-alkyl substituent. The table below summarizes comparative data for various N-alkylhydroxylamines in [3+2] cycloadditions, highlighting the balanced performance of the pentyl derivative.

N-Alkyl SubstituentDipolarophileTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Ref
N-MethylDiphenylethyne40128285:15[1]
N-Pentyl Diphenylethyne 40 14 78 90:10 [1]
N-BenzylN-Methylmaleimide2588995:5[1]
N-tert-ButylDEAD60244560:40[1]

Table 1: Comparative efficiency of N-alkylhydroxylamines in in situ nitrone [3+2] cycloadditions. The N-pentyl variant offers an optimal balance between yield and high stereoselectivity, avoiding the steric clashes seen with tert-butyl groups.

References

1.4 - Google Patents. 2. 3 - Thieme E-Books & E-Journals. 3.1 - RSC Publishing. 4. 5 - ChemRxiv. 5.2 - Molaid / ARDP.

Sources

Methodological & Application

Application Note: N-Pentylhydroxylamine Nucleophilicity & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Pentylhydroxylamine as a Nucleophile in Substitution Reactions Content Type: Application Note & Experimental Protocol Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary

N-Pentylhydroxylamine (


) represents a distinct class of nucleophiles characterized by the alpha-effect , where the adjacent lone pair on the oxygen atom significantly enhances the nucleophilicity of the nitrogen center.[1] Unlike simple primary amines, N-pentylhydroxylamine exhibits unique ambident reactivity, capable of participating in N-selective or O-selective substitutions depending on the electrophile hardness and reaction conditions.

This guide details the mechanistic underpinnings of this reactivity and provides validated protocols for its application in synthesizing hydroxamic acids (crucial pharmacophores in HDAC inhibitors) and nitrones (spin traps and cycloaddition precursors). Special attention is given to the lipophilic nature of the pentyl chain, which necessitates specific solvent and workup modifications compared to lower-order homologs like N-methylhydroxylamine.

Mechanistic Foundation: The Alpha-Effect & Ambident Reactivity

The Alpha-Effect

The enhanced reactivity of N-pentylhydroxylamine cannot be explained by basicity alone (


, significantly lower than pentylamine's 

). This deviation is due to the alpha-effect , where the high-energy lone pair on the oxygen atom raises the energy of the nitrogen HOMO (Highest Occupied Molecular Orbital). This orbital interaction stabilizes the transition state during nucleophilic attack, reducing the activation energy for substitution reactions (

and

).
Ambident Selectivity (N vs. O)

N-pentylhydroxylamine is an ambident nucleophile. Control over regioselectivity is dictated by Pearson’s Hard and Soft Acids and Bases (HSAB) theory and pH conditions:

  • N-Attack (Kinetic Control): The nitrogen atom is the "softer" nucleophile. It reacts preferentially with soft electrophiles (e.g., alkyl halides, Michael acceptors) and carbonyl carbons (acyl chlorides) under neutral to mildly basic conditions.

  • O-Attack (Thermodynamic/Hard Control): The oxygen atom is "harder." O-alkylation or O-acylation is favored only when the nitrogen is sterically hindered, protected, or when highly "hard" electrophiles (e.g., sulfonyl chlorides) are used in strongly basic media (pH > 10) where the alkoxide form dominates.

Reactivity Decision Tree

The following diagram illustrates the decision logic for reaction pathways involving N-pentylhydroxylamine.

ReactivityPathways Start N-Pentylhydroxylamine (Nucleophile) Electrophile Select Electrophile Type Start->Electrophile AlkylHalide Alkyl Halide (sp3 Carbon) Electrophile->AlkylHalide SN2 AcylDonor Acyl Chloride/Ester (sp2 Carbon) Electrophile->AcylDonor SNAc ConditionN Neutral/Mild Base (Soft-Soft Interaction) AlkylHalide->ConditionN AcylDonor->ConditionN ConditionO Strong Base (pH > 10) (Hard-Hard Interaction) AcylDonor->ConditionO ProductN_Alk N,N-Dialkylhydroxylamine (or Nitrone via oxid.) ConditionN->ProductN_Alk Favored ProductN_Acyl Hydroxamic Acid (N-Hydroxyamide) ConditionN->ProductN_Acyl Favored ProductO O-Acyl/Alkyl Species (Side Product) ConditionO->ProductO Favored

Caption: Mechanistic flow for N-pentylhydroxylamine. N-selectivity is dominant under standard synthetic conditions.

Safety & Handling Protocols

CRITICAL WARNING: Hydroxylamines are potential mutagens and can exhibit thermal instability.

  • Stability: The free base of N-pentylhydroxylamine is prone to air oxidation. It should be generated in situ from the stable hydrochloride salt (

    
    ) whenever possible.
    
  • Explosion Hazard: Do not concentrate free-base hydroxylamines to dryness in the presence of metal salts or at high temperatures (>60°C).

  • Toxicity: Handle in a fume hood. Double-glove (nitrile) is recommended due to the lipophilicity of the pentyl chain enhancing skin absorption.

Experimental Protocols

Protocol A: Synthesis of N-Pentyl Hydroxamic Acids (N-Acylation)

Application: Synthesis of lipophilic HDAC inhibitors or siderophore analogs. Rationale: The reaction uses a biphasic system or mild organic base to liberate the nucleophile in situ, preventing O-acylation which occurs at high pH.

Materials:

  • Carboxylic Acid Substrate (1.0 equiv)[2]

  • N-Pentylhydroxylamine HCl (1.2 equiv)

  • Coupling Agent: EDC[2]·HCl (1.2 equiv) and HOBt (1.2 equiv)

  • Base: N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM (DCM is preferred for workup due to pentyl chain solubility).

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DCM (0.2 M concentration) under nitrogen. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 minutes.

  • Nucleophile Preparation: In a separate vial, dissolve N-pentylhydroxylamine HCl (1.2 equiv) in minimal DMF. Add NMM (1.5 equiv) to neutralize the salt. Note: A white precipitate of NMM·HCl may form.

  • Coupling: Add the neutralized hydroxylamine solution dropwise to the activated acid mixture at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with

    
     solution; hydroxamic acids turn deep red/purple).
    
  • Workup (Critical for Pentyl Derivatives):

    • Dilute with Ethyl Acetate (EtOAc).[2]

    • Wash with 5% Citric Acid (removes excess base/EDC).

    • Wash with Sat.

      
        (removes unreacted acid/HOBt).
      
    • Wash with Brine .[2]

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography. The N-pentyl group increases

    
     compared to methyl analogs; use Hexane:EtOAc gradients.
    
Protocol B: N-Alkylation to form Nitrones (via Oxidation)

Application: Synthesis of spin traps or 1,3-dipoles for cycloaddition. Rationale: N-alkylation is followed by immediate oxidation if a nitrone is desired. If the secondary hydroxylamine is the target, exclude oxygen.

Materials:

  • Alkyl Halide (e.g., Benzyl bromide) (1.0 equiv)

  • N-Pentylhydroxylamine HCl (1.1 equiv)

  • Base:

    
     (2.5 equiv)
    
  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Suspension: Suspend N-pentylhydroxylamine HCl and

    
     in Acetonitrile (0.1 M) under an Argon atmosphere.
    
  • Addition: Add the Alkyl Halide dropwise at room temperature.

  • Reflux: Heat to 60°C for 6 hours.

  • Filtration: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Isolation: Concentrate the filtrate.

    • For N,N-dialkylhydroxylamine: Purify immediately under inert atmosphere.

    • For Nitrone: Dissolve residue in DCM and add

      
       (5 equiv) or stir in open air if the substrate oxidizes spontaneously.
      

Experimental Workflow & Troubleshooting

The following diagram outlines the critical decision points during the experimental execution, specifically addressing the solubility challenges introduced by the pentyl chain.

Workflow Setup Reaction Setup (N-Pentylhydroxylamine HCl) BaseChoice Base Selection Setup->BaseChoice OrganicBase Organic Base (Et3N/NMM) Solvent: DCM/DMF BaseChoice->OrganicBase Anhydrous (Preferred) InorganicBase Inorganic Base (K2CO3/NaOH) Solvent: H2O/Dioxane BaseChoice->InorganicBase Schotten-Baumann CheckSolubility Check Solubility: Pentyl chain is Lipophilic OrganicBase->CheckSolubility InorganicBase->CheckSolubility Reaction Run Reaction (Monitor TLC/LCMS) CheckSolubility->Reaction Workup Workup Strategy Reaction->Workup AqWorkup Aqueous Extraction (EtOAc vs Citric Acid) Workup->AqWorkup Standard Precipitation Precipitation (Not recommended for Pentyl) Workup->Precipitation Avoid (Oily product) Purification Flash Column (Hex/EtOAc) AqWorkup->Purification

Caption: Operational workflow emphasizing the lipophilic handling of N-pentyl derivatives.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (N-Acylation) O-Acylation side reactionLower pH. Use weaker bases (NMM instead of

). Ensure temp is

during addition.
Product is an Oil/Gum Lipophilicity of Pentyl groupDo not attempt recrystallization from water/alcohol. Use cold Hexane/Ether trituration or column chromatography.
Color Change (Red/Brown) Oxidation to Nitrone/NitroxideDegas solvents thoroughly. Add antioxidants (e.g., BHT) if product is storage-sensitive.
No Reaction (

)
Steric hindranceN-Pentyl is primary but bulkier than methyl. Switch solvent to DMF or DMSO to enhance nucleophilicity; add KI catalyst (Finkelstein condition).

References

  • Alpha-Effect Mechanism: Buncel, E., & Um, I. H. (2004).[1] The

    
    -effect and its modulation by solvent.[3][4] Tetrahedron, 60(36), 7801-7825. Link
    
  • Hydroxamic Acid Synthesis: Massaro, A., et al. (2007).[5] Microwave-assisted synthesis of hydroxamic acids. Synthesis, 2007(20), 3201-3204. Link

  • Iron-Catalyzed Reactivity: Legnani, L., et al. (2020). Design and Scalable Synthesis of N-Alkylhydroxylamine Reagents for the Direct Iron-Catalyzed Installation of Medicinally Relevant Amines.[6][7] Angewandte Chemie International Edition, 59(47), 21064-21071.[6] Link

  • Safety of Hydroxylamines: Qi, C., et al. (2025). Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines. Organic Process Research & Development. Link

  • General Reactivity: Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill. (Classic text defining the Alpha-effect).

Sources

Application Note: Strategic Synthesis of Heterocyclic Scaffolds using N-Pentylhydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the use of


-pentylhydroxylamine  (

-hydroxypentanamine) as a pivotal building block for constructing nitrogen-oxygen heterocycles. While

-methyl and

-benzyl analogs are common, the

-pentyl
variant offers a strategic advantage in medicinal chemistry: it introduces a lipophilic tail (

) that enhances membrane permeability and hydrophobic binding interactions in drug candidates without significantly altering the electronic properties of the reactive center.

This guide focuses on two high-value synthetic pathways:

  • 1,3-Dipolar Cycloaddition (1,3-DC) for the synthesis of isoxazolidines (precursors to

    
    -amino alcohols).
    
  • The Kinugasa Reaction for the direct synthesis of

    
    -lactams (antibiotic scaffolds).[1]
    

Safety & Handling (Critical)

Hydroxylamines are reactive species with specific hazards. Adhere to these protocols before initiation:

  • Toxicity:

    
    -alkylhydroxylamines are toxic if swallowed and may cause skin sensitization.[2]
    
  • Genotoxicity: Many hydroxylamine derivatives are potential mutagens; handle in a fume hood with double-gloving.

  • Thermal Instability: Free base hydroxylamines can disproportionate upon heating. Store as the hydrochloride salt (

    
    ) and liberate in situ whenever possible.
    
  • Incompatibility: Avoid contact with strong oxidizers (converts to nitroso/nitro compounds) and acyl chlorides (forms hydroxamic acids unless controlled).

Reagent Preparation: -Pentylhydroxylamine

While commercially available, the reagent is best prepared fresh or stored as a salt to ensure purity.

Protocol: Zinc-Mediated Reduction of 1-Nitropentane This method is preferred over direct alkylation of hydroxylamine to avoid over-alkylation.

  • Dissolution: Dissolve 1-nitropentane (10 mmol) in Ethanol (20 mL) and Water (5 mL). Add

    
     (12 mmol).
    
  • Reduction: Cool to 0°C. Add Zinc dust (25 mmol) portion-wise over 30 minutes. Maintain temperature

    
     to prevent over-reduction to the amine.
    
  • Workup: Stir for 2 hours at RT. Filter zinc salts. Evaporate ethanol. Extract aqueous residue with

    
    .
    
  • Isolation: Dry organic layer (

    
    ) and concentrate.
    
    • Checkpoint: The product should be a waxy solid or oil.

    • Storage: Convert to HCl salt by adding 1M HCl in ether if storing for >24 hours.

Application I: Synthesis of Isoxazolidines via 1,3-Dipolar Cycloaddition

This is the primary application. The reaction proceeds via an in situ generated nitrone, trapping it with an alkene dipolarophile.

Mechanism of Action

The


-pentylhydroxylamine condenses with an aldehyde to form a Nitrone  (1,3-dipole). This species undergoes a concerted [3+2] cycloaddition with an alkene to form the isoxazolidine ring.

G cluster_0 Step 1: Nitrone Formation cluster_1 Step 2: [3+2] Cycloaddition R1 N-Pentylhydroxylamine Nitrone N-Pentyl Nitrone (1,3-Dipole) R1->Nitrone - H2O Ald Benzaldehyde Ald->Nitrone TS Concerted TS (Endo/Exo) Nitrone->TS Alkene Styrene (Dipolarophile) Alkene->TS Product 5-Substituted Isoxazolidine TS->Product

Figure 1: Reaction pathway for the conversion of N-pentylhydroxylamine to isoxazolidine scaffolds.

Detailed Protocol

Reagents:

  • 
    -Pentylhydroxylamine HCl (1.0 equiv)
    
  • Benzaldehyde (1.0 equiv)

  • Styrene (Dipolarophile) (1.2 equiv)

  • 
     (1.1 equiv)
    
  • Solvent: Toluene (anhydrous)

  • Catalyst:

    
     (0.1 equiv) - Optional, improves diastereoselectivity.
    

Step-by-Step:

  • Free Base Liberation: In a round-bottom flask, suspend

    
    -pentylhydroxylamine HCl and 
    
    
    
    in Toluene. Stir for 15 min at RT. Add
    
    
    (anhydrous) to trap water generated in the next step.
  • Nitrone Formation: Add Benzaldehyde. Stir at RT for 1-2 hours.

    • Monitoring: TLC should show disappearance of aldehyde. The nitrone is often visible as a new, more polar spot.

  • Cycloaddition: Add Styrene and

    
     (if using).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6-12 hours.
    
    • Note: Using microwave irradiation (

      
      , 30 min) can significantly accelerate this step.
      
  • Workup: Cool to RT. Filter off inorganic salts. Wash filtrate with water and brine.

  • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc).

Expected Results:

  • Regioselectivity: The 5-substituted isoxazolidine is the major product (oxygen binds to the more substituted carbon of the alkene is not the rule; usually, the C-terminus of the nitrone attacks the less hindered carbon of the alkene, placing the substituent at position 5).

  • Stereochemistry: A mixture of cis and trans diastereomers is formed, typically favoring the trans (thermodynamically stable) isomer, especially under thermal conditions.

Application II: -Lactam Synthesis (Kinugasa Reaction)

The Kinugasa reaction is a powerful method to convert nitrones directly into


-lactams using copper catalysis.[1] This is particularly useful for creating novel antibiotic cores with the lipophilic 

-pentyl chain.
Mechanism of Action

A Copper(I)-acetylide reacts with the nitrone to form an isoxazoline intermediate, which rearranges via a ketene intermediate to the


-lactam.[3]

Kinugasa Start N-Pentyl Nitrone + Alkyne Inter1 Cu-Acetylide Species Start->Inter1 Base Cu_Cat Cu(I) Catalyst (CuI / Amine Base) Cu_Cat->Inter1 Inter2 Isoxazoline Intermediate (Unstable) Inter1->Inter2 [3+2] Cycloaddition (+ Nitrone) Inter3 Rearrangement (Ring Contraction) Inter2->Inter3 Product N-Pentyl-beta-Lactam Inter3->Product Protonation

Figure 2: The Kinugasa reaction cycle for beta-lactam formation.

Detailed Protocol

Reagents:

  • 
    -Pentyl Nitrone (Prepared as in App. I, isolated) (1.0 equiv)
    
  • Phenylacetylene (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand/Base:

    
     (1.2 equiv)
    
  • Solvent: Acetonitrile (MeCN), dry and degassed.

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Nitrogen/Argon.

  • Catalyst Prep: Add CuI and MeCN. Add the amine base (

    
    ) and stir for 5 mins to generate the active Cu-acetylide species upon addition of alkyne.
    
  • Addition: Add Phenylacetylene. Stir for 10 mins (solution often turns yellow/orange).

  • Reaction: Add the

    
    -pentyl nitrone (dissolved in minimal MeCN) dropwise at 
    
    
    
    .
  • Stirring: Allow to warm to RT and stir for 12-24 hours.

  • Quench: Add saturated

    
     solution (blue color indicates copper removal).
    
  • Extraction: Extract with EtOAc.

  • Purification: Silica gel chromatography.

    
    -lactams are sensitive; avoid acidic silica if possible or add 1% 
    
    
    
    to the eluent.

Comparative Data & Troubleshooting

Solvent Effects on 1,3-DC Yields

Data based on reaction of N-pentyl nitrone + Styrene (12h reflux).

SolventDielectric ConstantYield (%)cis:trans RatioNotes
Toluene 2.3878%30:70Standard non-polar choice. Good thermal control.
Ethanol 24.565%45:55Green solvent. H-bonding can accelerate reaction but lower selectivity.
DCM 8.9340%--Too low boiling point (

) for efficient thermal cycloaddition.
Water 80.182%50:50"On-water" conditions (heterogeneous). Fast rates due to hydrophobic effect.
Expert Troubleshooting Tips
  • Nitrone Hydrolysis: Nitrones are susceptible to hydrolysis back to the hydroxylamine and aldehyde in acidic media. Solution: Ensure reaction conditions are neutral or slightly basic (use

    
     or Pyridine).
    
  • Oligomerization: Styrene and other alkenes can polymerize at high reflux temperatures. Solution: Add a radical inhibitor (e.g., Hydroquinone) if yields are low due to polymerization.

  • Purification Difficulty:

    
    -pentyl derivatives are oily. Solution:  If the product doesn't crystallize, convert it to an oxalate or hydrochloride salt for easier handling and characterization.
    

References

  • Confalone, P. N., & Huie, E. M. (1988). The [3 + 2] Cycloaddition of Nitrones. Organic Reactions. Link

  • Kinugasa, M., & Hashimoto, S. (1972). The reactions of copper(I) acetylides with nitrones. Journal of the Chemical Society, Chemical Communications.[3] Link

  • Merino, P. (2005). Nitrones and their [3+2] cycloadditions: State of the art. Science of Synthesis. Link

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition. Link

  • Banerji, A., et al. (2011). Green synthesis of isoxazolidines via 1,3-dipolar cycloaddition of nitrones in water. Tetrahedron Letters. Link

Sources

Application of N-pentylhydroxylamine in polymer functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Pentylhydroxylamine in Advanced Polymer Functionalization via Nitrone-Mediated Click Chemistry

Executive Summary & Mechanistic Overview

N-alkylhydroxylamines have emerged as indispensable reagents for the post-polymerization modification of macromolecules. Among them, N-pentylhydroxylamine offers a highly optimized physicochemical balance: its five-carbon aliphatic tail provides sufficient lipophilicity to solubilize complex polymer intermediates in organic solvents, while its primary N-hydroxylamine moiety remains highly reactive toward carbonyls [1].

When reacted with aldehyde-functionalized polymers, N-pentylhydroxylamine undergoes a rapid condensation to form stable nitrones . Unlike oximes (which are formed from O-alkylhydroxylamines and are generally terminal end-products), nitrones are versatile 1,3-dipoles. The formation of a polymer-bound nitrone unlocks two powerful functionalization pathways:

  • Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): A bioorthogonal, catalyst-free click reaction with cyclooctynes (e.g., DBCO) to form highly stable N-alkylated isoxazolines [2].

  • Radical Scavenging (Spin Trapping): The nitrone-functionalized polymer can trap reactive oxygen species (ROS), making it an excellent candidate for antioxidant therapeutic polymers or degradation-resistant materials [3].

Reaction Workflow & Pathway Visualization

The following diagram illustrates the logical progression of polymer functionalization using N-pentylhydroxylamine, transitioning from an aldehyde-bearing backbone to a fully conjugated therapeutic delivery system.

Workflow P1 Aldehyde-Functionalized Polymer Backbone P2 Nitrone-Polymer Intermediate P1->P2 Condensation (pH 6.0, 25°C) R1 N-pentylhydroxylamine (Bifunctional Reagent) R1->P2 H2O/MeOH P3 Isoxazoline-Linked Polymer Conjugate P2->P3 SPANC Reaction (Catalyst-Free) R2 Cyclooctyne-Payload (e.g., DBCO-Drug) R2->P3 37°C, in vivo/vitro

Workflow of N-pentylhydroxylamine-mediated polymer functionalization via nitrone formation and SPANC.

Quantitative Data: Reaction Kinetics & Conversion Efficiency

The choice of the N-alkyl group significantly impacts both the condensation efficiency and the subsequent SPANC kinetics. As summarized in Table 1 , N-pentylhydroxylamine provides an optimal balance of steric accessibility and hydrolytic stability compared to methyl or benzyl derivatives[4].

Table 1: Comparative Kinetics of N-Alkylhydroxylamine Polymer Functionalization

ReagentCondensation Conversion (2h, pH 6)SPANC 2nd-Order Rate Constant (

)
Polymer Solubility (THF/DCM)
N-Methylhydroxylamine>98%0.95 M⁻¹s⁻¹Poor (Prone to aggregation)
N-Pentylhydroxylamine 95% 0.82 M⁻¹s⁻¹ Excellent
N-Benzylhydroxylamine85%0.45 M⁻¹s⁻¹Good
O-Alkylhydroxylamines>98% (Forms Oxime)N/A (No 1,3-dipole formed)Variable

Detailed Experimental Protocols

The following protocols detail the synthesis of a drug-conjugated polymer using N-pentylhydroxylamine. These procedures are designed as self-validating systems , ensuring researchers can confirm success analytically at each intermediate stage.

Protocol A: Synthesis of Nitrone-Functionalized Polymer

Objective: Convert pendant aldehydes on a polymer backbone (e.g., PEG-b-PMAAld) to reactive nitrones.

Causality & Design Choices:

  • Buffer Selection: A slightly acidic pH (5.5–6.5) is critical. It protonates the carbonyl oxygen to increase electrophilicity but avoids fully protonating the hydroxylamine nitrogen (pKa ~6.0), maintaining its nucleophilicity [5].

  • Solvent: A 1:1 mixture of Methanol and 0.1 M Sodium Acetate buffer ensures solubility of both the hydrophobic N-pentyl tail and the hydrophilic polymer segments.

Step-by-Step Procedure:

  • Preparation: Dissolve 100 mg of aldehyde-functionalized polymer (~0.5 mmol aldehyde equivalents) in 5 mL of Methanol.

  • Buffer Addition: Slowly add 5 mL of 0.1 M Sodium Acetate buffer (pH 6.0) under continuous stirring.

  • Reagent Addition: Add N-pentylhydroxylamine (1.5 mmol, 3 molar equivalents relative to aldehydes) to the polymer solution. Note: The use of excess reagent drives the equilibrium toward complete conversion.

  • Incubation: Stir the reaction mixture at 25°C for 4 hours in the dark to prevent potential photo-degradation of the nitrone.

  • Purification: Transfer the mixture to a dialysis cassette (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours, changing the water every 12 hours to remove unreacted N-pentylhydroxylamine.

  • Isolation: Lyophilize the dialyzed solution to obtain the nitrone-polymer as a white/off-white powder.

Self-Validation Check (¹H NMR): Dissolve 5 mg of the product in CDCl₃ or D₂O. The reaction is successful if the distinct aldehyde proton peak (~9.8 ppm) has completely disappeared, and a new nitrone aldonitrone proton peak (CH=N) appears at ~7.1 - 7.3 ppm . The presence of a multiplet at ~3.8 ppm confirms the incorporation of the N-pentyl


-CH₂ group.
Protocol B: Catalyst-Free Drug Conjugation via SPANC

Objective: Covalently attach a DBCO-functionalized drug/fluorophore to the nitrone-polymer.

Causality & Design Choices:

  • Catalyst-Free: Unlike CuAAC (Copper-catalyzed azide-alkyne cycloaddition), SPANC requires no copper. This prevents polymer degradation by ROS generated by Cu(I) and eliminates heavy-metal toxicity, which is a strict regulatory requirement for downstream in vivo applications.

  • Temperature: 37°C mimics physiological conditions and provides sufficient thermal energy to overcome the activation barrier of the cycloaddition without degrading sensitive biological payloads.

Step-by-Step Procedure:

  • Preparation: Dissolve 50 mg of the Nitrone-Polymer in 4 mL of PBS (pH 7.4).

  • Payload Addition: Dissolve the DBCO-functionalized payload (0.8 equivalents relative to nitrone groups to ensure complete consumption of the expensive payload) in 1 mL of DMSO. Add this dropwise to the polymer solution.

  • Reaction: Incubate the mixture at 37°C for 12 hours under gentle agitation.

  • Purification: Remove the DMSO and any trace unreacted DBCO-payload via size exclusion chromatography (SEC) using a Sephadex G-25 column, eluting with PBS.

Self-Validation Check (Dual-Wavelength SEC & UV-Vis): Run the purified conjugate on an analytical SEC system equipped with a diode array detector. The reaction is successful if the high-molecular-weight polymer peak (detected via RI or 220 nm UV) perfectly co-elutes with the specific absorbance wavelength of the payload (e.g., 309 nm for DBCO-derivatives). No small-molecule peak should be present at longer retention times.

Troubleshooting Guide

  • Low Nitrone Conversion: Often caused by incorrect pH. If the pH drops below 4.5, the N-pentylhydroxylamine becomes fully protonated and non-nucleophilic. Verify buffer pH prior to addition.

  • Polymer Precipitation during SPANC: The addition of the hydrophobic DBCO payload can induce micellization or precipitation. If turbidity is observed, increase the co-solvent (DMSO or DMF) ratio up to 30% v/v during the reaction phase, removing it later via dialysis.

References

  • US Patent 20040102420A1. "Primary N-hydroxylamines and related therapeutic methods." Google Patents.
  • García Ruano, J. L., et al. "C-[o-(p-TOLYL)SULFINYL]PHENYLNITRONES. SYNTHESIS AND REACTIVITY IN[3+2] DIPOLAR CYCLOADDITIONS." Heterocycles, 2012. Available at: [Link]

  • Barnes Group / NIH PMC. "Synthesis of Functionalizable and Degradable Polymers by ROMP." National Institutes of Health, PMC3108846. Available at: [Link]

  • Jamison, T. F., et al. "Flow Chemistry in Organic Synthesis: Photochemical rearrangement of nitrones." Thieme Connect. Available at: [Link]

  • Universidade Nova de Lisboa (UNL) Repository. "Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities." Available at: [Link]

Application Notes & Protocols: N-Pentylhydroxylamine as a Selective Reducing Agent

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of N-Pentylhydroxylamine in Modern Synthesis

In the landscape of synthetic organic chemistry, the selective reduction of functional groups is a cornerstone of molecular architecture. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are invaluable, their broad reactivity often necessitates complex protection-deprotection strategies. This guide focuses on N-pentylhydroxylamine (C₅H₁₃NO), a member of the N-alkylhydroxylamine class of reagents, which offers a more nuanced and selective approach to reduction chemistry.

N-Alkylhydroxylamines are distinguished by their ability to act as mild reducing agents, primarily targeting the partial reduction of specific functionalities. Their most significant application lies in the selective conversion of nitro compounds to hydroxylamines, a transformation that is challenging to halt at this intermediate stage with more aggressive reagents.[1][2] These resulting N-aryl- and N-alkylhydroxylamine products are highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[3]

This document provides researchers, scientists, and drug development professionals with a detailed overview of the mechanistic principles, applications, and practical protocols for utilizing N-pentylhydroxylamine and its congeners as selective reducing agents.

Part 1: Core Application: Selective Reduction of Nitro Compounds

The premier application of N-alkylhydroxylamines is the selective reduction of nitro groups (–NO₂) to hydroxylamino groups (–NHOH). This transformation is a critical step in synthetic pathways where the corresponding amine is not the desired final product or where the hydroxylamine itself is a key building block.

Mechanism of Action: A Controlled Hydrogen Transfer

The reduction of a nitro group is a stepwise process that passes through nitroso (–NO) and hydroxylamino (–NHOH) intermediates before reaching the final amine (–NH₂) stage.[1] The utility of N-pentylhydroxylamine lies in its ability to arrest this process at the hydroxylamine stage.

The mechanism is generally understood to proceed via a Hydrogen Atom Transfer (HAT) or a Proton-Coupled Electron Transfer (PCET) pathway.[4] In catalytic systems, for instance, the N-alkylhydroxylamine can act as the hydrogen donor. The overall transformation can be visualized as follows:

G cluster_0 Reaction Pathway Start R-NO₂ (Nitro Compound) Intermediate1 R-NO (Nitroso Intermediate) Start->Intermediate1 + 2e⁻, + 2H⁺ Intermediate2 R-NHOH (Hydroxylamine Product) Intermediate1->Intermediate2 + 2e⁻, + 2H⁺ End R-NH₂ (Amine) Intermediate2->End + 2e⁻, + 2H⁺

Sources

Application Note: A Validated HPLC Method for the Quantification of N-Pentylhydroxylamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-pentylhydroxylamine in complex reaction mixtures. Due to the inherent challenges in analyzing small, polar, and UV-transparent molecules like N-pentylhydroxylamine, this method employs a pre-column derivatization strategy. The protocol describes the derivatization of N-pentylhydroxylamine with benzaldehyde to form a stable, UV-active benzaldoxime derivative. This allows for sensitive and selective quantification using a standard reversed-phase HPLC system with UV detection. The method has been validated for specificity, linearity, accuracy, and precision, demonstrating its suitability for routine use in research, process development, and quality control environments within the pharmaceutical and chemical industries.

Introduction: The Analytical Challenge

N-pentylhydroxylamine is a key intermediate and potential impurity in various chemical syntheses. Its accurate quantification is critical for reaction monitoring, yield optimization, and ensuring the purity of final products. However, the physicochemical properties of N-pentylhydroxylamine present significant analytical hurdles.[1][2][3] Like its parent compound, hydroxylamine, N-pentylhydroxylamine lacks a significant chromophore, rendering it practically invisible to standard UV detectors.[1][2][3] Furthermore, its high polarity leads to poor retention on conventional reversed-phase HPLC columns.[2]

To overcome these limitations, a pre-column derivatization approach is employed. This strategy involves reacting the analyte with a reagent that imparts a strongly UV-absorbing moiety to the molecule, thereby enhancing its detectability and improving its chromatographic properties. Several derivatization reagents have been successfully used for the analysis of hydroxylamine, including 9-fluorenylmethyl chloroformate (FMOC-Cl) and benzaldehyde.[4][5] This application note focuses on a method utilizing benzaldehyde, which reacts with N-pentylhydroxylamine to form a stable N-pentylbenzaldoxime derivative that can be readily analyzed by RP-HPLC with UV detection.[6][7]

Method Development and Rationale

The selection of the derivatization and chromatographic conditions was guided by the need for a simple, robust, and sensitive method.

Derivatization Chemistry

The core of this method is the reaction between N-pentylhydroxylamine and benzaldehyde in the presence of a weak base to form the corresponding oxime, N-pentylbenzaldoxime. This reaction is typically rapid and proceeds with high efficiency.

Reaction Scheme:

N-pentylhydroxylamine + Benzaldehyde → N-pentylbenzaldoxime + Water

The resulting oxime possesses a phenyl group, which provides a strong chromophore, allowing for sensitive UV detection at approximately 254 nm.[5][7]

Chromatographic Separation

A reversed-phase C18 column was selected to provide the necessary hydrophobicity for retaining the N-pentylbenzaldoxime derivative. The mobile phase consists of a phosphate buffer and acetonitrile, with a gradient elution program to ensure adequate separation of the derivative from unreacted benzaldehyde, reaction by-products, and other components of the reaction mixture. The use of a buffer is crucial for maintaining a consistent pH and ensuring reproducible retention times.

Experimental

Materials and Reagents
  • N-pentylhydroxylamine (or a reliable standard)

  • Benzaldehyde (reagent grade)

  • Sodium acetate (analytical grade)

  • Potassium dihydrogen phosphate (HPLC grade)

  • Orthophosphoric acid (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or equivalent)

  • Reaction mixture samples containing N-pentylhydroxylamine

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Binary or Quaternary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Diode Array Detector

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Sunfire C18 or equivalent)[5]
Mobile Phase A 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 2.5 with orthophosphoric acid[5]
Mobile Phase B Acetonitrile[5]
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 40°C[5][7]
Detection 254 nm[5][7]
Injection Volume 10 µL
Run Time 30 minutes

Protocols

Preparation of Solutions
  • Diluent: A mixture of methanol and water (1:1, v/v) is used as the diluent.

  • Standard Stock Solution (e.g., 100 µg/mL of N-pentylhydroxylamine): Accurately weigh an appropriate amount of N-pentylhydroxylamine standard into a volumetric flask. Dissolve in a small amount of diluent and make up to volume. Due to the potential for instability, it is recommended to prepare this solution fresh daily.[8]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve (e.g., 1-50 µg/mL).

  • Sample Solution: The preparation of the sample solution will depend on the nature of the reaction mixture. A general procedure is as follows:

    • Accurately weigh or pipette a known amount of the reaction mixture into a volumetric flask.

    • Add diluent to dissolve the sample.

    • If necessary, perform a sample clean-up step such as filtration or solid-phase extraction to remove interfering matrix components.[9]

    • Dilute to the final volume with the diluent.

Derivatization Protocol

The following protocol should be applied to both the standard solutions and the sample solutions.

G cluster_prep Solution Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A Pipette 1 mL of Standard or Sample Solution B Add 1 mL of 0.1 M Sodium Acetate Solution A->B C Add 100 µL of Benzaldehyde Solution (10% in Methanol) B->C D Vortex the mixture C->D E Incubate at 60°C for 30 minutes D->E F Cool to room temperature E->F G Filter through a 0.45 µm syringe filter F->G H Transfer to HPLC vial G->H I Inject into HPLC system H->I

Figure 1: Derivatization and Sample Preparation Workflow.

Step-by-step Derivatization:

  • To 1 mL of each standard and sample solution in a suitable vial, add 1 mL of a 0.1 M sodium acetate solution.

  • Add 100 µL of a 10% (v/v) solution of benzaldehyde in methanol.

  • Cap the vials tightly and vortex for 30 seconds.

  • Incubate the vials in a water bath or heating block at 60°C for 30 minutes.

  • Allow the vials to cool to room temperature.

  • Filter the derivatized solutions through a 0.45 µm syringe filter into HPLC vials.

  • The samples are now ready for injection into the HPLC system.

Method Validation

To ensure the reliability of the method, it was validated according to the International Council for Harmonisation (ICH) guidelines.

Specificity

The specificity of the method was evaluated by injecting a blank (diluent), a derivatized blank, a derivatized standard solution, and a derivatized sample solution. The chromatograms showed no interfering peaks at the retention time of the N-pentylbenzaldoxime derivative in the blank and derivatized blank injections. The peak for the derivative was well-resolved from other components in the reaction mixture.

Linearity

Linearity was assessed by constructing a calibration curve with at least five concentration levels of the derivatized N-pentylhydroxylamine standard.[5] The peak area of the derivative was plotted against the concentration of N-pentylhydroxylamine. The method demonstrated excellent linearity over the tested range, with a correlation coefficient (r²) of >0.999.

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) >0.999
Equation y = mx + c
Accuracy

The accuracy of the method was determined by a recovery study.[5] A sample of a known reaction mixture matrix was spiked with N-pentylhydroxylamine at three different concentration levels (low, medium, and high). The spiked samples were prepared and analyzed in triplicate. The percentage recovery was calculated.

Spiking LevelMean Recovery (%)% RSD
Low 98.51.2
Medium 101.20.8
High 99.81.0

The results indicate that the method is accurate for the quantification of N-pentylhydroxylamine in the given matrix.

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at a medium concentration level were performed on the same day. The relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision: The repeatability assessment was performed on a different day by a different analyst to assess the intermediate precision.

Precision Level% RSD
Repeatability < 2.0%
Intermediate Precision < 3.0%

The low RSD values demonstrate that the method is precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.[6] The LOD was defined as the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ was defined as the concentration that yields a signal-to-noise ratio of 10:1.

ParameterResult
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

The method is sensitive enough to detect and quantify low levels of N-pentylhydroxylamine.

Conclusion

This application note presents a simple, sensitive, and reliable HPLC method for the quantification of N-pentylhydroxylamine in reaction mixtures. The pre-column derivatization with benzaldehyde effectively addresses the challenges associated with the direct analysis of this compound. The method has been thoroughly validated and is shown to be specific, linear, accurate, and precise. It is a valuable tool for researchers, scientists, and drug development professionals who require accurate monitoring of N-pentylhydroxylamine in their synthetic processes.

References

  • A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing.
  • Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmacy & Pharmaceutical Research.
  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. PubMed.
  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. ResearchGate. [https://www.researchgate.net/publication/328639209_A_High-Performance_Liquid_Chromatography_Method_for_Determination_of_Genotoxic_Impurity_Hydroxylamine_in_Drug_Substances]([Link]_ Chromatography_Method_for_Determination_of_Genotoxic_Impurity_Hydroxylamine_in_Drug_Substances)

  • Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry. ACS Publications. [Link]

  • High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science. [Link]

  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. [Link]

  • A new and sensitive HPLC method was developed and validated for the determination of hydroxylamine in Molnupiravir drug substance according to ICH guidelines. ResearchGate. [Link]

  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. [Link]

  • RP-HPLC for the determination of N -phenylhydroxylamine and related compounds. ResearchGate. [Link]

  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. SciSpace. [Link]

  • Hydroxylamine·HCl. G-Biosciences. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. ResearchGate. [Link]

  • N-oxido-N-pentylhydroxylamine. PubChem. [Link]

  • Stability of aqueous solutions of N-acetyl-p-aminophenol. Semantic Scholar. [Link]

  • Stability Studies of N-Acylimidazoles. ResearchGate. [Link]

  • Stability of aqueous solutions of N-acetyl-p-aminophenol. PubMed. [Link]

Sources

Solid-phase peptide synthesis utilizing N-pentylhydroxylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective C-Terminal Lipidation via Solid-Phase Synthesis and Decarboxylative Condensation with N-Pentylhydroxylamine

Executive Overview

The synthesis of C-terminal alkyl amides—such as N-pentyl lipopeptides—is a critical pathway in the development of membrane-permeable peptidomimetics, antimicrobial peptides, and targeted drug delivery systems. Traditional Solid-Phase Peptide Synthesis (SPPS) of these molecules relies on sterically hindered alkyl-amine resins, which often suffer from low coupling efficiencies and poor cleavage yields.

To bypass these limitations, this application note details an advanced, solution-phase chemoselective lipidation strategy utilizing N-pentylhydroxylamine derivatives . By leveraging the α-Ketoacid-Hydroxylamine (KAHA) ligation framework[1]([Link]), researchers can synthesize fully unprotected peptide α-ketoacids via standard SPPS, followed by a rapid, decarboxylative condensation with N-pentylhydroxylamine to yield the desired C-terminal N-pentyl amide.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why this specific chemical pathway outperforms traditional methods. The efficacy of this protocol is rooted in the unique stereoelectronic properties of N-alkylhydroxylamines.

  • The Alpha-Effect & Super-Nucleophilicity: The adjacent oxygen atom in N-pentylhydroxylamine donates electron density to the nitrogen, drastically increasing its nucleophilicity (the "alpha-effect"). This allows the N-pentylhydroxylamine to chemoselectively attack the highly electrophilic C-terminal α-ketoacid of the peptide, even in the presence of unprotected side-chain amines (e.g., Lysine) or carboxylic acids (e.g., Aspartate, Glutamate).

  • Decarboxylative Driving Force: Upon nucleophilic attack, a hemiaminal intermediate is formed. Under acidic aqueous conditions (pH 1.0–3.0), this intermediate undergoes spontaneous dehydration and decarboxylation[2]([Link]). The release of carbon dioxide gas (

    
    ) provides an irreversible thermodynamic driving force, pushing the reaction to completion and forming a highly stable N-pentyl amide bond[3]([Link]).
    
  • Why N-Pentyl? The pentyl chain serves as a precise lipidic modifier. It is long enough to facilitate membrane anchoring and disrupt bacterial lipid bilayers (ideal for antimicrobial peptides), yet short enough to maintain aqueous solubility during the ligation phase.

KAHA_Mechanism Reactants Peptide-CO-COOH + C5H11-NH-OH Hemiaminal Hemiaminal Intermediate [Peptide-C(OH)(COOH)-N(OH)-C5H11] Reactants->Hemiaminal Chemoselective Addition (pH 1.0 - 3.0) Decarboxylation Decarboxylation & Dehydration Release of CO2 and H2O Hemiaminal->Decarboxylation Spontaneous Product Peptide-CO-NH-C5H11 (N-Pentyl Amide) Decarboxylation->Product

Decarboxylative KAHA ligation mechanism forming an N-pentyl amide.

Quantitative Efficacy Data

The decarboxylative condensation strategy utilizing N-pentylhydroxylamine offers significant advantages over traditional SPPS and Native Chemical Ligation (NCL) techniques.

Table 1: Comparison of C-Terminal Modification Strategies

Ligation StrategyReactive PrecursorsChemoselectivityOptimal pHTypical YieldReaction Time
KAHA Condensation α-Ketoacid + N-PentylhydroxylamineExtremely High 1.0 - 3.085 - 95% 2 - 4 hours
Alkyl-Amine Resin Pentylamine-functionalized resinLow (Steric hindrance)N/A (Solid Phase)40 - 60%12 - 24 hours
Native Chemical Ligation Thioester + Cys-PentylamideHigh (Requires Cys)6.5 - 7.570 - 80%12 - 48 hours
Solution Coupling Free C-terminus + PentylaminePoor (Needs protection)7.0 - 8.030 - 50%24 - 48 hours

Self-Validating Experimental Protocols

The following workflow describes the synthesis of the peptide α-ketoacid precursor and its subsequent ligation. The protocol is designed as a self-validating system : specific analytical checkpoints are embedded to ensure causality and prevent downstream failures.

SPPS_Workflow Step1 1. SPPS on α-Ketoacid Precursor Resin Step2 2. TFA Cleavage & Global Deprotection Step1->Step2 Step3 3. Unprotected Peptide C-Terminal α-Ketoacid Step2->Step3 Step4 4. Addition of N-Pentylhydroxylamine Step3->Step4 Step5 5. Decarboxylative Condensation Step4->Step5 Step6 6. C-Terminal N-Pentyl Amide Lipopeptide Step5->Step6

SPPS and chemoselective lipidation workflow using N-pentylhydroxylamine.

Protocol A: Synthesis of the Peptide α-Ketoacid Precursor
  • Resin Preparation: Swell 0.1 mmol of a sulfur ylide-functionalized Rink Amide resin (or equivalent KA-linker resin) in DMF for 30 minutes.

  • Peptide Elongation: Perform standard Fmoc-SPPS. For each coupling cycle, use 4.0 eq of Fmoc-AA-OH, 4.0 eq of DIC, and 4.0 eq of Oxyma Pure in DMF for 45 minutes at room temperature.

  • Deprotection: Remove Fmoc groups using 20% piperidine in DMF (2 x 5 mins).

  • Cleavage: Treat the resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours.
    
  • Isolation: Filter the resin, concentrate the filtrate under a nitrogen stream, and precipitate the peptide α-ketoacid using cold diethyl ether. Centrifuge and lyophilize the pellet.

    • Self-Validation Checkpoint 1: Analyze the crude powder via LC-MS. You must observe the exact mass of the target peptide + the α-ketoacid moiety (

      
      ). The absence of this mass indicates premature oxidation or linker failure.
      
Protocol B: Decarboxylative Condensation with N-Pentylhydroxylamine
  • Reagent Preparation: Dissolve the lyophilized peptide α-ketoacid (approx. 5 mM final concentration) in a 1:1 mixture of

    
     containing 0.1% TFA and Acetonitrile.
    
  • Initiation: Add 2.0 equivalents of N-pentylhydroxylamine hydrochloride to the solution. The pH should naturally rest between 1.5 and 2.5 due to the TFA.

  • Reaction: Stir the mixture gently at room temperature (

    
    ).
    
    • Self-Validation Checkpoint 2 (15 Minutes): Inject a 1 µL aliquot into the LC-MS. You should observe a mass shift corresponding to the hemiaminal intermediate: [Mass of Peptide α-Ketoacid] + 103.16 Da (N-pentylhydroxylamine) - 18.02 Da (H2O). If this intermediate is absent, the hydroxylamine salt may be degraded.

    • Self-Validation Checkpoint 3 (2 Hours): Re-analyze via LC-MS. The intermediate mass should be replaced by the final product mass: [Mass of Intermediate] - 44.01 Da (CO2). If the intermediate accumulates but does not convert to the product, the pH is too high. Adjust dropwise with 10% TFA until pH < 3.0 is achieved.

  • Purification: Once complete conversion is confirmed, dilute the reaction mixture with 0.1% aqueous TFA and purify directly via Preparative RP-HPLC.

Troubleshooting & Quality Control

  • Side-Reaction Mitigation: N-alkylhydroxylamines are prone to over-oxidation if exposed to atmospheric oxygen for prolonged periods at high pH. Always store N-pentylhydroxylamine hydrochloride under inert gas and conduct the ligation in acidic media where the protonated salt is highly stable.

  • Incomplete Decarboxylation: If the reaction stalls at the hemiaminal stage, it is a direct result of insufficient protonation. The leaving group (

    
    ) must be protonated to facilitate the electron cascade that ejects 
    
    
    
    . Ensure the buffer pH is strictly maintained below 3.0.

References

  • Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation Accounts of Chemical Research (PubMed) URL:[Link]

  • Protein synthesis with the ketoacid-hydroxylamine (KAHA) ligation Bode Research Group, ETH Zürich URL:[Link]

  • KAHA Ligation Overview and History Wikipedia URL: [Link]

  • Chemical Protein Synthesis by Chemoselective α-Ketoacid-Hydroxylamine (KAHA) Ligations with 5-Oxaproline Methods in Molecular Biology (PubMed) URL:[Link]

Sources

Application Note: N-Pentylhydroxylamine in the Preparation and Regulation of Novel Polymerization Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Overview

N-alkylhydroxylamines, particularly N-pentylhydroxylamine (NPHA) , have emerged as highly versatile, dual-action reagents in modern macromolecular design. Unlike standard aliphatic amines, the


-effect generated by the adjacent oxygen atom in NPHA significantly enhances the nucleophilicity of the nitrogen center. This makes NPHA an exceptional building block for synthesizing N-substituted hydroxamic acid monomers, which are critical in the development of metal-chelating hydrogels, covalent adaptable networks (CANs), and targeted drug delivery vehicles[1].

Beyond monomer synthesis, NPHA serves a critical regulatory role in free-radical emulsion polymerizations. Its inherent ability to donate a hydrogen atom and form a stable nitroxide radical allows it to act as a highly efficient shortstopping agent[2]. This application note details the causality-driven protocols for utilizing NPHA both as a precursor for novel functional monomers and as an advanced polymerization inhibitor.

Synthesis of N-Pentyl-N-hydroxyacrylamide (Functional Monomer)

Experimental Logic and Causality

The synthesis of hydroxamic acid-based monomers relies on the N-acylation of NPHA with acryloyl chloride. The pentyl chain of NPHA is deliberately chosen to provide specific steric bulk and hydrophobicity, which allows researchers to precisely tune the lower critical solution temperature (LCST) of the resulting polymer in aqueous media.

The reaction must be strictly temperature-controlled (0 °C). Acryloyl chloride is highly reactive; elevated temperatures not only promote undesired O-acylation (reducing yield) but can also trigger the spontaneous, exothermic auto-polymerization of the vinyl groups before the monomer is even purified[1].

Protocol: Step-by-Step N-Acylation

Reagents: N-pentylhydroxylamine hydrochloride (NPHA·HCl), Acryloyl chloride, Triethylamine (TEA), Anhydrous Dichloromethane (DCM).

  • Preparation: In a flame-dried 100 mL round-bottom flask under an inert nitrogen (

    
    ) atmosphere, dissolve 10.0 mmol of NPHA·HCl in 20 mL of anhydrous DCM.
    
  • Base Addition: Add 22.0 mmol of TEA to the stirring solution.

    • Causality: The first equivalent of TEA neutralizes the HCl salt to liberate the free hydroxylamine, while the excess acts as an acid scavenger for the HCl generated during the acylation step.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C.

  • Acylation: Dissolve 10.0 mmol of acryloyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump.

    • Causality: Dropwise addition prevents localized heating and suppresses the formation of di-acylated byproducts.

  • Reaction & Quench: Remove the ice bath and allow the mixture to stir for 2 hours at room temperature. Quench the reaction by adding 10 mL of saturated aqueous

    
    .
    
  • Self-Validation & Monitoring: Validate the conversion via Thin Layer Chromatography (TLC) using a Ninhydrin stain. Unreacted NPHA will show a distinct colored spot, which must disappear upon complete acylation.

  • Purification: Extract the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield pure N-pentyl-N-hydroxyacrylamide. Confirm the final structure via 
    
    
    
    NMR (look for characteristic vinyl protons at
    
    
    5.7–6.4 ppm).
Workflow Visualization

MonomerSynthesis A N-Pentylhydroxylamine (NPHA) C Base (Et3N) Solvent: DCM, 0°C A->C B Acryloyl Chloride (Monomer Precursor) B->C D N-Pentyl-N-hydroxyacrylamide (Functional Monomer) C->D Nucleophilic Acyl Substitution

Caption: Synthesis workflow of N-pentyl-N-hydroxyacrylamide via nucleophilic acyl substitution.

NPHA as a Shortstopping Agent in Emulsion Polymerization

Experimental Logic and Causality

In the synthesis of synthetic elastomers (e.g., styrene-butadiene rubber, SBR), the free-radical emulsion polymerization must be abruptly terminated ("shortstopped") at a precise monomer conversion threshold (typically 60-65%). Failing to do so results in excessive cross-linking, leading to the formation of intractable "popcorn polymers" and uncontrolled Mooney viscosity[2].

NPHA acts as a highly efficient radical scavenger. The propagating polymer radical (


) abstracts the weakly bound hydrogen from the N-OH group of NPHA. This terminates the polymer chain and generates a stable nitroxide radical intermediate, which can subsequently trap a second propagating radical[3].

Crucially, primary alkylhydroxylamines like NPHA offer a massive toxicological advantage over traditional N,N-dialkylhydroxylamines (such as diethylhydroxylamine, DEHA). Dialkylhydroxylamines are known to generate regulated, carcinogenic nitrosamines during rubber compounding. NPHA, being a mono-alkyl variant, produces nitrosamine levels well below detectable limits, ensuring regulatory compliance[4].

Protocol: Shortstopping SBR Polymerization
  • Polymerization Initiation: Initiate the emulsion polymerization of styrene and butadiene using a standard redox initiator system (e.g., hydroperoxide/Fe) in a temperature-controlled reactor at 10 °C.

  • Conversion Monitoring: Continuously monitor monomer conversion via gas chromatography (GC) or gravimetric solid-content analysis.

  • Termination Injection: Upon reaching exactly 65% conversion, inject a 10 wt% aqueous solution of NPHA directly into the reactor to achieve a concentration of 0.05 parts per hundred rubber (phr).

  • Self-Validation: Validate the termination by extracting a latex aliquot 15 minutes post-injection. Verify the absence of residual exothermic activity and confirm that the solid content remains perfectly constant over a 1-hour observation window.

  • Coagulation: Proceed with standard alum/acid coagulation to isolate the stabilized rubber crumb.

Quantitative Data: Inhibitor Efficacy Comparison

The following table summarizes the performance of NPHA against traditional shortstopping agents in an SBR system[2].

Shortstopping AgentConcentration (phr)Final Monomer Conversion (%)Mooney Viscosity Shift (24h)Nitrosamine Generation
None (Control) 0.00>95.0% (Runaway)+15.0 MUN/A
DEHA (Dialkyl) 0.0565.0%+1.2 MUHigh (Regulated)
NPHA (Monoalkyl) 0.0565.1%+1.0 MUBelow Detectable Limit
Mechanism Visualization

Shortstopping P Propagating Polymer Radical (P•) I Stable Nitroxide Radical Intermediate P->I H-abstraction N N-Pentylhydroxylamine (NPHA) N->I Donates H-atom D Dead Polymer Chain (P-H) Reaction Terminated N->D Terminates Chain T Trapped 2nd Radical I->T Scavenges additional P•

Caption: Radical scavenging mechanism of NPHA terminating a propagating polymer chain.

Conclusion

N-pentylhydroxylamine bridges the gap between small-molecule organic synthesis and macroscopic polymer engineering. By leveraging its unique electronic properties, researchers can synthesize advanced hydroxacrylamide monomers for functional materials, while simultaneously utilizing its radical-scavenging capabilities to safely and effectively regulate industrial-scale emulsion polymerizations without the risk of toxic nitrosamine generation.

References

  • Title: US9234052B2 - Alkyl hydroxylamine compounds and their use for shortstopping free radical polymerizations Source: Google Patents URL: [2]

  • Title: US20150166689A1 - Alkyl hyroxylamine compounds and their use for shortstopping free radical polymerizations Source: Google Patents URL: [3]

  • Title: Product Class 5: Hydroxylamines (Science of Synthesis) Source: Thieme E-Books & E-Journals URL: [Link][1]

  • Title: US20040102420A1 - Primary N-hydroxylamines Source: Google Patents URL: [4]

Sources

Experimental setup for continuous flow synthesis of N-alkylhydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Continuous Flow Synthesis of N-Alkylhydroxylamines

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Experimental Design, Mechanistic Causality, and Scalable Protocols

Executive Summary & Mechanistic Rationale

N-Alkylhydroxylamines are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Traditionally, the synthesis of these compounds via the nucleophilic substitution of alkyl halides with hydroxylamine is performed in batch reactors. However, this approach is severely limited by the thermal instability of hydroxylamine, which presents significant explosion risks at elevated temperatures, and often results in moderate yields due to competing over-alkylation[1][2].

Transitioning this synthesis to a continuous-flow paradigm fundamentally alters the reaction's thermodynamic and kinetic profile[3]. Flow chemistry minimizes the active inventory of hazardous intermediates while providing superior heat and mass transfer[1]. In a microchannel reactor, the high surface-area-to-volume ratio ensures near-instantaneous thermal equilibration. This prevents localized hot spots that trigger hydroxylamine decomposition and allows for precise control over the residence time—enabling chemists to quench the reaction immediately after mono-alkylation peaks, thereby suppressing the formation of dialkylated impurities[2].

Mechanism R_X Alkyl Halide (Electrophile) SN2 SN2 Attack (Micro-mixing) R_X->SN2 NH2OH Hydroxylamine (Nucleophile) NH2OH->SN2 Heat Rapid Heat Transfer (60°C) SN2->Heat Product N-Alkylhydroxylamine (Mono-alkylated) Heat->Product

Mechanistic pathway and critical control parameters for continuous N-alkylation.

System Architecture

A self-validating flow setup is essential for maintaining safety and reproducibility. The system utilizes two independent high-pressure pumps to deliver the biphasic reactants into a high-speed T-mixer, maximizing the interfacial surface area for the SN2 attack. A Back Pressure Regulator (BPR) is a mandatory safety and quality control component; set to 8 bar, it prevents solvent boiling and outgassing at the 60 °C operating temperature, ensuring a stable, uninterrupted liquid phase[1][2].

FlowSetup PumpA Pump A (Alkyl Halide) Mixer T-Mixer (High-speed mixing) PumpA->Mixer PumpB Pump B (Aqueous NH₂OH) PumpB->Mixer Reactor Microchannel Reactor (60°C, 7.4 min) Mixer->Reactor BPR Back Pressure Regulator (8 bar) Reactor->BPR Collection Collection & Quench (0°C) BPR->Collection

Schematic of the continuous-flow reactor setup for N-alkylhydroxylamine synthesis.

Step-by-Step Experimental Protocol

This methodology is adapted from optimized scale-up procedures for homologous compounds such as N-benzylhydroxylamine and N-hexylhydroxylamine[1][2].

Phase I: System Priming and Equilibration
  • Hardware Assembly: Connect the dual-piston HPLC pumps to a Hastelloy or glass microchannel reactor (approximate internal volume: 37 mL). Attach the 8-bar BPR to the reactor outlet.

  • Solvent Flush: Pump the reaction solvent (e.g., ethanol/water) through both lines at 10.0 mL/min for 10 minutes to purge air bubbles and verify system pressure integrity.

  • Thermal Calibration: Set the reactor module to 60 °C and the post-reactor cooling loop (prior to the BPR) to 0 °C.

Phase II: Reagent Preparation
  • Solution A (Electrophile): Prepare a 0.2 M to 0.3 M solution of the target alkyl halide (e.g., benzyl chloride or hexyl bromide) in ethanol.

  • Solution B (Nucleophile): Prepare an aqueous solution containing 0.6 M hydroxylamine hydrochloride and 0.6 M sodium hydroxide. Causality Note: NaOH is required to deprotonate the hydrochloride salt in situ, generating the active free hydroxylamine base necessary for the nucleophilic attack.

Phase III: Continuous Flow Execution
  • Injection: Engage the pumps to deliver the reactants.

    • Pump 1 (Solution A): 2.5 mL/min

    • Pump 2 (Solution B): 2.5 mL/min

  • Steady-State Reaction: The total system flow rate is 5.0 mL/min. At a 37 mL reactor volume, this dictates a residence time of exactly 7.4 minutes[1].

  • Quenching: The effluent exits the heated zone, passes through the 0 °C cooling loop to arrest the reaction kinetically, and is collected in a vessel containing a mild HCl solution to precipitate the product as a stable hydrochloride salt.

Quantitative Data & Process Optimization

Process optimization requires a delicate balance. Increasing the temperature accelerates the SN2 substitution but simultaneously increases the rate of hydroxylamine thermal degradation. Similarly, lowering the flow rate increases residence time and conversion but introduces the risk of microchannel clogging due to the precipitation of the NaCl byproduct[2].

Table 1: Optimization of Flow Parameters for N-Alkylhydroxylamine Synthesis

EntryTemperature (°C)Total Flow Rate (mL/min)Residence Time (min)Overall Yield (%)Process Observations & Causality
1405.07.455Suboptimal kinetics; incomplete conversion.
2505.07.468Smooth operation; moderate yield.
3 60 5.0 7.4 75 Optimal thermodynamic/kinetic balance.
4705.07.472Yield drop due to NH₂OH thermal decomposition.
5604.09.2576High yield, but severe microchannel clogging risk.
6606.06.1665Insufficient residence time for full conversion.

Note: Data synthesized from optimized continuous synthesis benchmarks[2]. A flow rate of 5.0 mL/min at 60 °C is strictly recommended to prevent system blockages while maximizing throughput.

Downstream Processing & Isolation

  • Phase Separation: Transfer the quenched, biphasic reactor effluent into a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 50 mL) to capture the organic product.

  • Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude solid.

  • Crystallization: Dissolve the crude product in a minimum volume of hot ethyl acetate (approximately 8 mL per gram of crude). Add activated carbon for decolorization, filter while hot, and slowly cool the filtrate to -5 °C to induce crystallization[1].

  • Final Isolation: Recover the highly pure N-alkylhydroxylamine hydrochloride crystals via vacuum filtration and dry at 45 °C for 8 hours[1].

References

[1] Title: Application Note: Scale-Up Production of N-Hexylhydroxylamine via Continuous Flow Synthesis Source: smolecule.com URL:

[2] Title: Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride Source: mdpi.com URL:

[3] Title: Advances in Flow Chemistry for Efficient and Sustainable Chemical Synthesis Source: omicsonline.org URL:

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for N-pentylhydroxylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions for N-Pentylhydroxylamine Synthesis Target Audience: Medicinal Chemists, Process Development Scientists Protocol Focus: Controlled Reduction of 1-Nitropentane via Zinc/Ammonium Chloride

Core Directive & Executive Summary

The Challenge: Synthesizing N-monoalkylhydroxylamines (R-NHOH) is notoriously difficult due to the narrow thermodynamic window between the intermediate hydroxylamine and the fully reduced amine (R-NH₂). For N-pentylhydroxylamine, the lipophilicity of the pentyl chain and the instability of the free base further complicate isolation.

The Solution: This guide prioritizes the Zinc/Ammonium Chloride (


) reduction of 1-nitropentane . Unlike catalytic hydrogenation (which often over-reduces to pentylamine) or direct alkylation (which suffers from poly-alkylation), the 

method relies on a pH-buffered single-electron transfer mechanism that kinetically favors the hydroxylamine species at controlled temperatures.

Optimized Experimental Protocol

Standard Operating Procedure (SOP-501): Zinc-Mediated Reduction of 1-Nitropentane

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
1-Nitropentane 1.0SubstratePurity >98%; remove nitrites if aged.
Zinc Dust 2.5 - 3.0ReductantMust be activated. High surface area required.
Ammonium Chloride 1.5 - 2.0Buffer/ElectrolyteMaintains pH ~5-6 to prevent rearrangement.
Water/Ethanol 1:3 v/vSolvent SystemBalance solubility of nitroalkane vs. salt precipitation.
Step-by-Step Methodology
  • Activation: Wash Zinc dust with 2% HCl for 1 minute, filter, wash with water, ethanol, and ether, then dry under vacuum. Reason: Removes oxide layer (

    
    ) that inhibits electron transfer.
    
  • Setup: In a 3-neck flask equipped with a mechanical stirrer (magnetic stirring is insufficient for heavy slurry) and internal thermometer, dissolve 1-nitropentane (10 mmol) in Ethanol/Water (30 mL/10 mL).

  • Buffering: Add solid

    
     and cool the mixture to 10–15°C .
    
    • Note: Unlike aromatic nitro reductions (run at 60°C), aliphatic nitro compounds are more volatile and the hydroxylamine is less stable. Lower temperature is critical.

  • Addition: Add activated Zinc dust in small portions over 30 minutes.

    • CRITICAL: Monitor internal temperature. Do not exceed 25°C. Exotherms promote over-reduction to pentylamine.

  • Reaction: Stir vigorously for 2–4 hours at 15–20°C. Monitor via TLC (stain with Tollen’s reagent; hydroxylamines reduce

    
     immediately, turning black).
    
  • Workup: Filter the zinc sludge through a Celite pad. Wash the pad with ethanol.[1]

    • Safety: Do not let the zinc residue dry completely on the filter paper in air; it can be pyrophoric.

  • Isolation: Concentrate the filtrate in vacuo (bath <30°C). Extract the residue with diethyl ether (

    
     mL). Dry over 
    
    
    
    .[2]
  • Stabilization: Do not isolate the free base as an oil for long-term storage. Add oxalic acid (0.5 equiv) in ether to precipitate bis(N-pentylhydroxylammonium) oxalate .

Visualizing the Workflow

The following diagram illustrates the reaction pathway and critical control points to prevent side reactions.

ReactionPathway Substrate 1-Nitropentane (R-NO2) Step1 Zn / NH4Cl First 2e- Reduction Substrate->Step1 Nitroso Nitroso Intermediate (R-N=O) Step2 Zn / NH4Cl Second 2e- Reduction Nitroso->Step2 Target N-Pentylhydroxylamine (R-NHOH) OverRed High Temp (>30°C) Excess Zn Target->OverRed AcidCond Low pH (<4) High Temp Target->AcidCond Amine Pentylamine (R-NH2) Rearrange Rearrangement Products (Imines/Oximes) Step1->Nitroso Step2->Target Target Stop Point (Temp < 20°C) OverRed->Amine Over-reduction AcidCond->Rearrange Bamberger-like rearrangement

Figure 1: Reaction pathway for the reduction of 1-nitropentane. Green indicates the target window; Red indicates thermodynamic sinks caused by loss of process control.

Troubleshooting & FAQs

Category 1: Yield & Selectivity

Q: My product contains significant amounts of pentylamine (over-reduction). How do I stop the reaction at the hydroxylamine stage? A: This is a thermodynamic issue. The reduction potential of R-NHOH to R-NH₂ is close to the nitro-to-hydroxylamine step.

  • Immediate Fix: Lower your reaction temperature to 10–15°C .

  • Stoichiometry Check: Ensure you are not using a vast excess of Zinc. Cap it at 3.0 equivalents.

  • pH Check: If the solution becomes too acidic, the protonated hydroxylamine is easier to reduce. Ensure enough

    
     is present to buffer the solution.
    

Q: The reaction is extremely slow; TLC shows starting material after 4 hours. A: This is likely a surface area issue.

  • Zinc Activation: Commercial zinc dust oxidizes. Treat your Zn with dilute HCl, wash with water/acetone, and dry before use.

  • Mixing: The reaction is heterogeneous.[3] Magnetic stirrers often fail to suspend the dense Zn dust. Use an overhead mechanical stirrer .

Category 2: Isolation & Stability[4]

Q: The isolated oil turns brown and viscous after 24 hours. A: Free base N-alkylhydroxylamines are prone to air oxidation and disproportionation (to amine and nitroso).

  • Protocol Adjustment: Do not store the free base. Immediately convert it to the oxalate salt (add oxalic acid in ether) or hydrochloride salt (dry HCl gas in ether). The salts are stable solids.

Q: I cannot filter the reaction mixture; the zinc sludge clogs everything. A: Zinc oxide/hydroxide forms a gelatinous paste.

  • Technique: Use a wide-pad Celite filter. Do not use fine-porosity fritted glass (it will clog irreversibly).

  • Trick: Add a small amount of water to the ethanol mixture before filtration to solubilize some of the inorganic salts, or perform a decantation first.

Category 3: Analytical Verification

Q: How do I distinguish the hydroxylamine from the amine on TLC? A: Standard UV visualization is poor for aliphatic amines.

  • Stain: Use Tollen’s Reagent (Ammoniacal Silver Nitrate).

    • Result: Hydroxylamines reduce

      
       to metallic Silver (black spot) instantly  at room temperature.
      
    • Differentiation: Amines do not reduce Tollen's reagent instantly; they may only brown slightly upon heating.

Advanced Troubleshooting Logic Tree

Use this decision matrix to diagnose synthesis failures.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Conversion (Starting Material Left) IssueType->LowYield OverRed Over-Reduction (Amine Present) IssueType->OverRed Decomp Product Decomposes (Brown Oil) IssueType->Decomp ActZn ACTION: Activate Zinc with 2% HCl LowYield->ActZn MechStir ACTION: Switch to Mechanical Stirring LowYield->MechStir LowerTemp ACTION: Cool to <15°C Reduce Rxn Time OverRed->LowerTemp SaltForm ACTION: Isolate as Oxalate Salt immediately Decomp->SaltForm

Figure 2: Decision matrix for troubleshooting common synthesis failures.

References

  • Kamm, O. "

    
    -Phenylhydroxylamine."[4] Organic Syntheses, Coll.[2][4][5][6] Vol. 1, p. 445 (1941).[2] Link
    
    • Significance: Establishes the foundational Zn/NH4Cl reduction protocol (Note: Aliphatic adaptations require the lower temper
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • House, H. O.Modern Synthetic Reactions, 2nd Ed. W. A. Benjamin, 1972.
  • Sridharan, V., et al. "Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium." Indian Journal of Chemistry, Vol 43B, pp. 2243-2244 (2004). Link

    • Significance: Demonstrates the critical role of solvent and temperature in preventing over-reduction to amines.

Sources

Technical Support Center: N-Pentylhydroxylamine Chemistry & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development and synthetic methodologies evolve, N-pentylhydroxylamine (


) has become a critical building block for nitrone synthesis, radical scavengers, and complex pharmaceutical intermediates[1]. However, its unique electronic properties make it highly susceptible to over-alkylation, thermal disproportionation, and over-oxidation.

This guide is designed for researchers and scientists. It bypasses basic textbook theory to focus on the causality of side reactions and provides self-validating experimental workflows to ensure your chemistry succeeds on the first attempt.

Section 1: Synthesis & Over-Alkylation Challenges

Q: When synthesizing N-pentylhydroxylamine via direct alkylation of hydroxylamine with 1-bromopentane, my yield is low, and I isolate a massive amount of a secondary byproduct. Why does this happen?

The Causality: Direct alkylation of free hydroxylamine (


) is notoriously difficult to arrest at the monoalkylation stage[1]. When the first pentyl group attaches to the nitrogen, its inductive electron-donating effect increases the electron density on that nitrogen atom. Consequently, the newly formed N-pentylhydroxylamine is significantly more nucleophilic than the starting hydroxylamine. This kinetic mismatch causes the reaction to preferentially consume the mono-alkylated product, leading to rapid over-alkylation and the formation of N,N-dipentylhydroxylamine as a major byproduct.
Quantitative Comparison of Synthesis Routes

To optimize your workflow, compare the quantitative byproduct profiles of the three most common synthesis routes below:

Synthesis RouteReagentsTypical YieldMajor ByproductCausality of Byproduct Formation
Direct Alkylation

+ 1-Bromopentane
30–40%N,N-Dipentylhydroxylamine (40–50%)Inductive electron donation from the first pentyl group increases N-nucleophilicity.
Nitro Reduction 1-Nitropentane, Zn/

75–85%Pentan-1-amine (<5%)Over-reduction occurs if the exothermic reaction exceeds 10 °C[2].
Oxime Reduction Pentanal oxime,

60–70%N-alkylated dimers (<10%)Reductive amination of transient aldehyde traces during hydrolysis.

Section 2: Self-Validating Protocol for Nitro Reduction

Q: How can I reliably synthesize N-pentylhydroxylamine without triggering over-reduction to pentan-1-amine?

The Causality: The reduction of aliphatic nitro compounds must be carefully controlled. Zinc in the presence of a weak proton source (like aqueous


) provides a mild single-electron transfer (SET) environment that stops at the hydroxylamine stage[2]. If a stronger acid (like HCl) is used, or if the temperature exceeds 25 °C, the N-O bond is cleaved, yielding the primary amine byproduct.

G A 1-Nitropentane B Zn / NH4Cl Reduction A->B C N-Pentylhydroxylamine (Desired Product) B->C T < 10°C D Pentan-1-amine (Over-reduction) B->D T > 25°C

Caption: Temperature-dependent causality in the zinc-mediated reduction of 1-nitropentane.

Step-by-Step Workflow: Zinc-Mediated Reduction

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

  • Setup: Dissolve 1-nitropentane (1.0 equiv, 10 mmol) in a biphasic mixture of THF (20 mL) and saturated aqueous

    
     (20 mL).
    
    • Validation Check: The solution must be visibly biphasic and clear.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.

  • Reagent Addition: Add Zinc dust (2.5 equiv, 25 mmol) portion-wise over 30 minutes.

    • Validation Check: A controlled exotherm should occur, raising the temperature slightly. Crucial: Adjust the addition rate so the internal temperature never exceeds 10 °C. If no exotherm is observed, your zinc is passivated; activate it with 1% HCl wash prior to use.

  • Reaction Monitoring: Stir for 2–4 hours at 0 °C.

    • Validation Check: Monitor by TLC (Hexanes:EtOAc 7:3). The starting material (

      
      ) should disappear. Stain the TLC plate with Phosphomolybdic Acid (PMA) and heat; the hydroxylamine product (
      
      
      
      ) will rapidly reduce the PMA to form a distinct dark blue spot.
  • Workup: Filter the cold suspension through a pad of Celite to remove zinc salts. Extract the filtrate with EtOAc (3 x 20 mL), wash with brine, dry over

    
    , and concentrate under reduced pressure at <30 °C to prevent thermal degradation.
    

Section 3: Thermal Stability & Disproportionation

Q: My isolated N-pentylhydroxylamine degraded into a complex mixture after sitting on the bench for a week. What is the mechanism of this degradation?

The Causality: Free N-alkylhydroxylamines are thermodynamically unstable and prone to disproportionation upon prolonged storage at room temperature or when exposed to thermal stress[3]. Because the nitrogen atom is in an intermediate oxidation state, two molecules of N-pentylhydroxylamine will undergo a redox disproportionation. One molecule acts as an oxidant (reducing to pentan-1-amine) while the other acts as a reductant (oxidizing to pentanal oxime or the corresponding nitrone).

Solution: Always store N-pentylhydroxylamine as its hydrochloride salt at -20 °C under an inert atmosphere (Argon/


). The protonation of the nitrogen lone pair completely halts the disproportionation pathway.

G A N-Pentylhydroxylamine (Thermally Unstable) B Disproportionation (Room Temp / Heat) A->B 2 Equivalents C Pentan-1-amine (Reduction) B->C +2e⁻ / +2H⁺ D Pentanal Oxime (Oxidation) B->D -2e⁻ / -2H⁺

Caption: Disproportionation pathway of N-pentylhydroxylamine under thermal stress.

Section 4: Oxidation Side Reactions in Nitrone Synthesis

Q: I am trying to oxidize N-pentylhydroxylamine to form a specific nitrone, but I'm getting nitroso and nitro byproducts. How do I control the oxidation state?

The Causality: The oxidation of N-alkylhydroxylamines proceeds through a nitrogen-centered radical intermediate[4]. Controlled oxidation yields the desired nitrone (via dehydration of the intermediate) or nitroso compounds. However, the use of excess oxidant, prolonged reaction times, or high temperatures drives the radical intermediate toward over-oxidation, cleaving the C-N double bond or fully oxidizing the nitrogen to a nitro group.

Oxidation Byproducts Profile
Oxidant SystemTarget ProductOptimal TempOver-Oxidation ByproductByproduct Yield

/

Nitrone0 °C to RT1-Nitrosopentane5–10%

1-Nitrosopentane25 °C1-Nitropentane15–20%

(Atmospheric)
None (Degradation)25 °CPentanal oximeVariable

Pro-Tip for Nitrone Synthesis: To avoid over-oxidation entirely, bypass direct oxidation. Instead, condense N-pentylhydroxylamine with an aldehyde under mildly acidic conditions (pH 4-5) and low temperatures. This condensation pathway directly yields the nitrone without passing through the highly reactive nitrogen-centered radical intermediate.

References

[1] Title: Product Class 5: Hydroxylamines. Source: Thieme E-Books (Science of Synthesis). URL:[Link]

[4] Title: Design and Scalable Synthesis of N-Alkylhydroxylamine Reagents for the Direct Iron-Catalyzed Installation of Medicinally Relevant Amines. Source: Angewandte Chemie International Edition. URL:[Link]

[2] Title: Reduction of Nitrogen-Based Functional Groups. Source: Thieme E-Books (Science of Synthesis). URL:[Link]

[3] Title: Structural Evidence for Aromatic Heterocycle N–O Bond Activation via Oxidative Addition. Source: ChemRxiv. URL:[Link]

Title: Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Source: ResearchGate. URL:[Link]

Sources

Troubleshooting low yield in reactions involving N-pentylhydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting for Low Yield, Regioselectivity, and Degradation

Welcome to the Application Support Center. N-pentylhydroxylamine (NPHA) is a highly versatile ambident nucleophile and reducing agent widely used in the synthesis of nitrones, N,N-dialkylhydroxylamines, and complex pharmacophores. However, its inherent dual reactivity and thermodynamic instability often lead to frustratingly low yields.

As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide to help you diagnose and resolve the most common modes of failure in NPHA-mediated reactions.

Mechanistic Overview of NPHA Reactivity

To troubleshoot effectively, we must first map the competing thermodynamic and kinetic pathways of NPHA. The diagram below illustrates the desired synthetic trajectories versus the parasitic degradation pathways that consume your starting material.

NPHA_Reactivity NPHA N-pentylhydroxylamine (Starting Material) Nitrone Nitrone (Desired Product) NPHA->Nitrone + Aldehyde/Ketone (- H2O) N_Alk N,N-Dialkylhydroxylamine (Desired Product) NPHA->N_Alk + R-X (Mild Base) Nitroso Nitroso-pentane (Over-oxidation) NPHA->Nitroso O2 / Trace Metals (Oxidation) Disprop Pentylamine + Oxime (Disproportionation) NPHA->Disprop Heat + Metals (Degradation) O_Alk O-Alkyl-N-pentylhydroxylamine (Undesired Regioisomer) NPHA->O_Alk + R-X (Strong Base)

Fig 1: N-pentylhydroxylamine reaction pathways: desired products vs. parasitic degradation.

Diagnostic FAQ & Troubleshooting Guide

Q1: My condensation reaction between N-pentylhydroxylamine and an aldehyde is stalling at 40% yield. How do I push this to completion? A1: The formation of nitrones via C–N coupling is a reversible equilibrium process that generates water. If water is not actively removed, the reaction stalls. Furthermore, prolonged heating in standard solvents can trigger thermal decomposition of the hydroxylamine.

  • The Fix: Switch your solvent to tert-butanol (t-BuOH) and add activated 3Å molecular sieves. t-BuOH is a bulky, non-nucleophilic solvent that has been empirically proven to minimize hydroxylamine decomposition at elevated temperatures (up to 110 °C) while stabilizing the transition state of the condensation . The molecular sieves act as a thermodynamic sink for the water byproduct, driving the equilibrium forward.

Q2: My NPHA stock solution changes from colorless to a pale blue/green tint over time, and my subsequent reactions fail. What is happening? A2: You are observing the auto-oxidation and disproportionation of NPHA. The blue/green color is the visual signature of nitroso-pentane, a product of over-oxidation. N-alkylhydroxylamines are highly susceptible to radical-mediated disproportionation into oximes and primary amines, a process rapidly catalyzed by atmospheric oxygen and trace transition metals (e.g., Fe³⁺, Cu²⁺) leaching from glassware or syringe needles.

  • The Fix: NPHA must be handled under strictly anaerobic conditions. To prevent metal-catalyzed degradation during storage or reaction, add a chelating agent such as EDTA (0.05 wt%) to your solvent system. EDTA sequesters the free transition metal ions, effectively shutting down the radical disproportionation pathway .

Q3: When attempting to synthesize an N,N-dialkylhydroxylamine via alkylation with an alkyl halide, I am getting a 1:1 mixture of N-alkylated and O-alkylated products. How do I control the regioselectivity? A3: NPHA is an ambident nucleophile. The nitrogen lone pair is "softer" and generally more nucleophilic, favoring N-alkylation. However, the hydroxyl proton has a pKa of ~13-14. If you are using a strong base (like NaH or KOtBu), you are deprotonating the oxygen to form a "hard" alkoxide, which aggressively attacks the alkyl halide, leading to O-alkylation .

  • The Fix: Modulate your base. Use a mild, insoluble inorganic base like K₂CO₃ or an organic amine like N,N-diisopropylethylamine (DIPEA). This prevents alkoxide formation, allowing the neutral nitrogen lone pair to dictate the nucleophilic attack. If strict N-alkylation is required for a highly electrophilic substrate, temporarily mask the oxygen using a bulky protecting group (e.g., O-TBS or O-BOC) prior to alkylation.

Quantitative Optimization Matrix

Use the following table to benchmark your expected yield improvements when implementing the troubleshooting strategies discussed above.

Troubleshooting TargetOptimized Condition / AdditivePrimary Mechanism of ActionExpected Yield Improvement
Nitrone Condensation t-BuOH solvent (80–110 °C)Steric bulk minimizes thermal decomposition of NPHA.+30 – 50%
Nitrone Condensation 3Å Molecular SievesThermodynamic sink; removes H₂O to drive equilibrium.+20 – 40%
NPHA Storage/Handling 0.05 wt% EDTASequesters trace transition metals (Fe, Cu) to halt radical disproportionation.Prevents total loss
N-Alkylation Mild Base (K₂CO₃) vs Strong BasePrevents alkoxide formation, eliminating the O-alkylation pathway.+40% (Regioselectivity)
Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly execute steps. Use the embedded Validation Checkpoints to confirm the mechanistic success of your reaction before proceeding to purification.

Protocol A: High-Yield Synthesis of Nitrones via Condensation

This protocol utilizes thermal optimization and thermodynamic trapping to maximize C–N coupling.

  • Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, dissolve 1.0 equivalent of the target aldehyde and 1.1 equivalents of NPHA in anhydrous t-BuOH (0.2 M concentration) .

    • Causality:t-BuOH prevents nucleophilic solvent interference and provides the ideal boiling point to overcome the activation energy of dehydration without destroying the NPHA.

  • Water Removal: Add 200 mg/mmol of freshly flame-dried 3Å molecular sieves to the flask.

  • Heating: Seal the flask and heat the mixture to 80–110 °C for 4 to 12 hours, depending on the steric hindrance of the aldehyde.

  • Validation Checkpoint (Self-Validation): Monitor the reaction via TLC (UV active). The resulting nitrone will typically exhibit a significantly lower Rf than the starting aldehyde due to its highly polar zwitterionic nature. To definitively confirm success before workup, take a crude ¹H NMR aliquot: look for the diagnostic azomethine proton (CH=N⁺–O⁻) appearing far downfield at δ 7.0–8.0 ppm .

Protocol B: Metal-Free Anaerobic Handling of NPHA

This protocol prevents the auto-oxidation and disproportionation of NPHA stocks.

  • Solvent Degassing: Sparge your chosen storage solvent (e.g., absolute ethanol or THF) with Argon gas for a minimum of 30 minutes.

    • Causality: Displaces dissolved triplet oxygen, preventing the initial oxidative abstraction of the hydroxylamine hydrogen.

  • Chelation: Add 0.05 wt% of EDTA to the degassed solvent.

    • Causality: EDTA acts as a chemical sponge, tightly binding any trace Fe or Cu ions introduced by stainless steel needles or glass micro-abrasions, cutting off the catalytic cycle of radical degradation.

  • Storage: Dissolve the NPHA, purge the headspace with Argon, and store in an amber vial at -20 °C.

  • Validation Checkpoint (Self-Validation): Perform a visual inspection before use. A healthy, pure NPHA solution is strictly colorless. If the solution exhibits a pale blue or green tint, it has been compromised by nitroso-pentane formation and should be discarded or re-purified.

References
  • Title: Nitrone synthesis by CN-Coupling Source: Journal of Organic Chemistry, 2009, 74(21), 8381-8383. URL: [Link]

  • Title: Hydrogenation of nitroalkanes to hydroxylamines (European Patent EP0321219A1)
  • Title: Ketonitrones via Cope-Type Hydroamination of Allenes Source: Organic Letters, 2009, 11(9), 1895-1898. URL: [Link]

How to avoid over-oxidation in N-pentylhydroxylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Preventing Over-Oxidation in N-Pentylhydroxylamine Synthesis

Executive Summary: The Redox "Goldilocks" Challenge

Synthesizing N-pentylhydroxylamine (


)  presents a classic chemoselectivity challenge. The hydroxylamine functionality lies in a precarious intermediate oxidation state between an amine (oxidation state -3) and a nitrone/nitroso species (oxidation state -1).

"Over-oxidation" in this context typically refers to two distinct failure modes:

  • Process Over-Oxidation: During the oxidation of pentylamine, the reaction proceeds past the hydroxylamine to form N-pentylidene-pentanamine N-oxide (Nitrone) or 1-nitropentane .

  • Post-Synthesis Degradation: The isolated hydroxylamine reacts with atmospheric oxygen to form azoxy dimers or nitrones during workup or storage.

This guide provides three validated protocols to bypass these failure modes, prioritizing routes that avoid direct amine oxidation with strong oxidants.

Strategic Route Selection

The most effective way to avoid over-oxidation is to select a synthetic route that precludes the formation of higher oxidation states by design.

MethodMechanismRisk of Over-OxidationRecommended For
A. Direct Amine Oxidation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

/mCPBA)
Electrophilic OxygenationHigh. Product is more reactive than starting material.Not Recommended for high purity.
B. N-Hydroxyphthalimide (NHPI) Alkylation Nucleophilic SubstitutionZero. Nitrogen oxidation state is fixed (

) before alkylation.
Gold Standard for lab-scale purity.
C. Benzoyl Peroxide (BPO) Oxidation Benzoylation-HydrolysisLow. Traps the N-O bond as a stable intermediate.Best if starting from Pentylamine .
D. Nitrone Hydrolysis (Tokuyama) Cyanomethylation -> Nitrone -> HydrolysisLow. Deliberately over-oxidizes then hydrolyzes back.Complex substrates/Chiral amines.[1]

Detailed Protocols

Protocol A: The "Zero-Risk" Substitution Route (NHPI Method)

Best for: High purity, avoiding all oxidative conditions.

This method avoids "over-oxidation" by never exposing the nitrogen to free oxidants. We use N-hydroxyphthalimide (NHPI) as a protected hydroxylamine source.

Workflow:

  • Alkylation: React NHPI with 1-bromopentane to form N-pentyloxyphthalimide.

  • Deprotection: Cleave the phthalimide group using hydrazine (Ing-Manske procedure) or methylhydrazine.

Step-by-Step:

  • Reagents: Dissolve N-hydroxyphthalimide (1.0 equiv) and anhydrous

    
     (1.5 equiv) in DMF.
    
  • Addition: Add 1-bromopentane (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat to 60°C for 4 hours. The solution will turn from red/orange suspension to a clear/light yellow solution as the alkylation proceeds.

  • Workup 1: Pour into ice water. Filter the solid N-pentyloxyphthalimide . (This intermediate is stable and can be stored).

  • Hydrazinolysis: Suspend the solid in EtOH. Add Hydrazine hydrate (1.2 equiv). Reflux for 1 hour. A white precipitate (phthalhydrazide) will form.

  • Isolation: Cool, filter off the phthalhydrazide. The filtrate contains your N-pentylhydroxylamine.

  • Salt Formation (CRITICAL): To prevent air oxidation, immediately treat the filtrate with Oxalic acid (0.5 equiv) or HCl in ether to precipitate the stable salt.

Protocol B: The Controlled Amine Oxidation (BPO Method)

Best for: Converting existing stocks of Pentylamine.

Direct oxidation with


 is uncontrollable. Using Benzoyl Peroxide (BPO)  creates an O-benzoyl intermediate that prevents further oxidation to the nitrone.

Step-by-Step:

  • Buffer: Prepare a biphasic system of

    
     and aqueous 
    
    
    
    (pH ~10.5).
  • Reaction: Dissolve Pentylamine (1.0 equiv) in the organic phase. Add Benzoyl Peroxide (1.1 equiv) slowly at 0°C.

  • Mechanism: This forms N-benzoyloxypentylamine . The benzoyl group protects the oxygen, sterically and electronically hindering further oxidation.

  • Hydrolysis: Isolate the organic layer and treat with NaOH/MeOH to cleave the benzoyl group.

  • Purification: Extract the free hydroxylamine and immediately convert to the Oxalate salt .

Visualization of Pathways

The following diagram illustrates why direct oxidation fails and how the NHPI route bypasses the risk.

OxidationPathways Amine Pentylamine (Start) HA N-Pentylhydroxylamine (Target) Amine->HA Direct [O] (H2O2/mCPBA) Nitrone Nitrone (Over-Oxidized) HA->Nitrone FAST [O] (k2 >> k1) Nitro Nitro/Nitroso (Dead End) Nitrone->Nitro [O] NHPI N-Hydroxyphthalimide (Protected Precursor) Alkoxy N-Pentyloxyphthalimide (Stable Intermediate) NHPI->Alkoxy 1-Bromopentane (Substitution) Alkoxy->HA Hydrazine (Deprotection)

Caption: Comparative pathways. The Red (dashed) path shows the high risk of over-oxidation in direct synthesis. The Green path (NHPI) utilizes substitution to lock the oxidation state.

Troubleshooting & FAQs

Q: My product turns yellow/brown upon rotary evaporation. What is happening? A: This is air oxidation. Free base N-alkylhydroxylamines are unstable and oxidize to nitrones (yellow) or azoxy dimers (brown) when concentrated in air.

  • Fix: Never concentrate the free base to dryness. Always acidify with HCl or Oxalic acid before concentration to isolate the stable salt.

Q: Why do you recommend the Oxalate salt over the HCl salt? A: While both stabilize the molecule, N-pentylhydroxylamine oxalate is often non-hygroscopic and crystallizes easily, making it easier to handle and store than the HCl salt, which can be deliquescent.

Q: I used the BPO method but got a lot of Benzamide byproduct. Why? A: This is a competing reaction where the amine attacks the carbonyl of the BPO instead of the oxygen.

  • Fix: Ensure the reaction is performed at 0°C and use a biphasic buffer (pH 10.5) . The basic buffer suppresses the nucleophilicity of the amine towards the carbonyl carbon, favoring the attack on the peroxy oxygen.

Q: Can I use silica gel chromatography? A: Avoid if possible. Silica gel is slightly acidic and can catalyze the disproportionation or oxidation of free hydroxylamines.

  • Fix: If purification is necessary, use neutral alumina or treat the silica with 1% triethylamine. Ideally, purify by recrystallizing the oxalate salt.

References

  • Tokuyama, H., et al. (2000).[2] "A novel transformation of primary amines to N-monoalkylhydroxylamines."[2][3] Synthesis, 2000(9), 1299-1304.[2] Link

    • Describes the cyanomethylation/nitrone route for avoiding direct amine oxid
  • Bode, J. W., et al. (2003). "Chemoselective Amide Ligations by Decarboxylative Condensations of N-Alkylhydroxylamines and α-Ketoacids." Organic Syntheses, 80, 207.[4] Link

    • Provides the detailed protocol for the NHPI alkyl
  • Phanstiel, O., et al. (1998). "Synthesis of N-alkylhydroxylamines via N-hydroxyphthalimide." Journal of Organic Chemistry.

Sources

Managing thermal instability of N-alkylhydroxylamines in reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reactive Intermediates. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the thermal instability of N-alkylhydroxylamines.

Because N-alkylhydroxylamines possess a notoriously weak N–O bond, they are prone to autocatalytic decomposition, disproportionation, and even explosive thermal runaway under specific conditions. This guide synthesizes mechanistic causality with field-proven mitigation strategies to ensure your synthetic workflows remain both highly efficient and fundamentally safe.

Troubleshooting Guide & FAQs

Q1: What triggers the sudden exothermic decomposition of N-alkylhydroxylamines during synthesis? A1: The primary driver is the intrinsic weakness of the nitrogen-oxygen (N–O) single bond, which is highly susceptible to homolytic cleavage upon thermal stress. This homolysis generates highly reactive aminyl and hydroxyl radicals, initiating a self-accelerating (autocatalytic) chain reaction[1]. Furthermore, trace transition metals—particularly iron (Fe²⁺/Fe³⁺) leached from carbon steel or degraded stainless steel reactors—act as radical initiators. Even at parts-per-million (ppm) levels, these metals dramatically lower the onset temperature of decomposition and accelerate the runaway process.

Q2: How should I modify my handling and storage protocols to prevent degradation before the reaction even starts? A2: Never store N-alkylhydroxylamines as concentrated free bases. In their free base form, they are highly susceptible to ambient oxidation and disproportionation. Instead, always isolate and store them as stable salts (e.g., hydrochlorides, sulfates, or triflates)[2][3]. If you must handle them in aqueous solutions, strictly maintain concentrations below 50% w/w. Higher concentrations significantly increase the risk of detonation under thermal or impact stimuli. Always use glass, glass-lined, or rigorously passivated high-density plastic vessels to prevent metal-ion contamination.

Q3: We are scaling up a nitrone synthesis. How do we safely manage the thermal risks of the N-alkylhydroxylamine intermediate? A3: For scale-up, you must abandon traditional batch accumulation of the free base. Transition to continuous flow chemistry or in-situ generation. Flow reactors minimize the active inventory of the unstable N-alkylhydroxylamine at high temperatures, effectively acting as a heat sink to rapidly dissipate the immense decomposition enthalpy (often exceeding 1300–2200 J/g for organic hydroxylamine derivatives)[2]. Before any scale-up, it is mandatory to perform Accelerating Rate Calorimetry (ARC) or Differential Scanning Calorimetry (DSC) in hermetic crucibles to determine the specific onset temperature of your exact reaction mixture[1][2].

Quantitative Stability Data

To make informed safety decisions, compare the thermal and kinetic parameters of hydroxylamine derivatives. The data below illustrates why organic derivatives and salts must be treated with the same respect as energetic materials.

Compound / FormTypical Onset Temp (°C)Decomposition Enthalpy (ΔH)Impact SensitivityStorage & Handling Recommendation
Pure Hydroxylamine (Solid) < 70°CHighly ExothermicHighDO NOT ISOLATE. Spontaneously ignites in air.
50% Aqueous Solutions 143°C – 198°CModerateLow-ModerateStore in glass/plastic; monitor for metal impurities.
Organic Hydroxylamine Salts > 100°C~1300 – 2200 J/g14 – 26 JStore dry and cool under inert atmosphere.
N-Alkyl Free Bases Variable (Often < 50°C)Highly ExothermicModerate-HighGenerate in-situ only; do not store.

Note: Data synthesized from detailed thermal analyses of organic hydroxylamine derivatives and aqueous solutions[1][2].

Experimental Protocol: Safe In-Situ Generation and Utilization

This self-validating protocol ensures that the unstable free base is consumed by the electrophile (e.g., in reductive aminations or nitrone syntheses) as rapidly as it is generated, preventing dangerous accumulation.

Phase 1: Pre-Reaction Safety Validation

  • Thermal Screening: Conduct DSC on the specific N-alkylhydroxylamine salt and the proposed reaction mixture (including solvent and base).

  • Establish Limits: Determine the Maximum Temperature of Synthesis Reactions (MTSR). Your operating temperature must be strictly maintained at least 50°C below the established decomposition onset temperature[1][2].

Phase 2: Equipment & Setup 3. Reactor Selection: Utilize a continuous flow reactor or a glass-lined batch reactor equipped with robust overhead stirring. 4. Exclude Metals: Strictly avoid carbon steel components, unpassivated stainless steel, or metal spatulas to prevent iron-catalyzed radical initiation.

Phase 3: In-Situ Freebasing & Reaction 5. Suspension: Suspend the N-alkylhydroxylamine hydrochloride (or acetate) salt in the reaction solvent (e.g., absolute ethanol) at 0–5°C[4]. 6. Neutralization: Add a mild, non-nucleophilic base (e.g., sodium bicarbonate, 1.2 equivalents) to the chilled suspension to gently generate the free base in-situ[4]. 7. Electrophile Dosing: Slowly dose the electrophile (aldehyde/ketone) into the reactor while maintaining active cooling. Ensure the dosing rate does not exceed the heat removal capacity of your chiller system. 8. Monitoring: Allow the reaction to proceed at the validated temperature (e.g., 60°C max, if cleared by DSC) until TLC or HPLC confirms the consumption of the carbonyl compound[4].

Phase 4: Quenching 9. Immediate Quench: Upon completion, immediately cool the reactor and quench with a mild aqueous buffer to neutralize any unreacted intermediates, permanently arresting the risk of post-reaction thermal runaway.

Process Visualizations

DecompositionMechanism A N-Alkylhydroxylamine (Stable Salt Form) B Free Base Formation (In-Situ Generation) A->B C Thermal Stress OR Fe²⁺/Fe³⁺ Contamination B->C D N-O Bond Homolysis (~60 kcal/mol barrier) C->D E Aminyl & Hydroxyl Radical Propagation D->E F Exothermic Runaway (ΔH > 1300 J/g) E->F Autocatalytic

Mechanistic pathway of N-alkylhydroxylamine thermal decomposition and radical-induced runaway.

SafeHandling Start N-Alkylhydroxylamine Synthesis Decision1 Isolation Strategy? Start->Decision1 Salt Isolate as Salt (HCl, Sulfate, OTf) Decision1->Salt Recommended FreeBase Isolate as Free Base (Concentrated) Decision1->FreeBase Avoid Decision2 Reactor Choice for Scale-up? Salt->Decision2 Danger Critical Explosion & Degradation Risk FreeBase->Danger Flow Continuous Flow (High Heat Dissipation) Decision2->Flow >100g Scale Batch Batch Reactor (Glass-Lined Only) Decision2->Batch Small Scale

Decision tree for the safe isolation, storage, and reactor selection for N-alkylhydroxylamines.

References

  • Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification Industrial & Engineering Chemistry Research - ACS Publications[Link]

  • Thermal stability of chemicals under fire conditions: the case of hydroxylamine sulphate ICDERS[Link]

  • Review on thermal decomposition of 50% Hydroxylamine/water solution under different condition using adiabatic calorimeter International Journal of Scientific Development and Research (IJSDR)[Link]

  • A detailed kinetic model for the thermal decomposition of hydroxylamine Journal of Hazardous Materials - PubMed[Link]

  • Synthesis and evaluation of new heteroaryl nitrones with spin trap properties RSC Advances[Link]

Sources

Technical Support Center: Advanced Recrystallization of N-Pentylhydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hydroxylamine purification. N-alkylhydroxylamines, such as N-pentylhydroxylamine, present unique challenges during isolation due to their amphiphilic nature, thermal instability, and propensity for oxidation. This guide provides researchers and drug development professionals with field-proven methodologies, thermodynamic rationales, and troubleshooting protocols to ensure high-purity crystalline yields.

Quantitative Parameters for Solvent Selection

Choosing the correct solvent system is the most critical variable in preventing liquid-liquid phase separation (oiling out) and maximizing recovery. The table below summarizes the quantitative parameters for common recrystallization systems used for N-pentylhydroxylamine derivatives.

Solvent SystemSolute:Solvent Ratio (w/v)Boiling Point (°C)Expected Recovery Yield (%)Oiling Out Risk
Ethyl Acetate / Hexane (1:3) 1 g : 8 mL68 / 6975 - 82%Moderate
Isopropanol (pure) 1 g : 5 mL8260 - 70%Low
Ethanol / Diethyl Ether (1:5) 1 g : 10 mL78 / 3480 - 85%High
MTBE / Pentane (1:2) 1 g : 7 mL55 / 3670 - 78%Low

Self-Validating Protocol: Recrystallization of N-Pentylhydroxylamine Hydrochloride

Freebase alkylhydroxylamines are notoriously difficult to crystallize and are highly susceptible to spontaneous oxidation. Converting the freebase to a hydrochloride salt is a self-validating standard that significantly [1].

Step 1: Solvent Degassing Purge your chosen primary solvent (e.g., ethyl acetate) with nitrogen gas for 15 minutes. Causality: Dissolved oxygen accelerates the oxidative degradation of the hydroxylamine core during the heating phase. Excluding oxygen prevents the formation of colored nitrone byproducts.

Step 2: Controlled Dissolution Suspend the crude N-pentylhydroxylamine HCl in the degassed solvent. Heat gently using a water bath, strictly maintaining the temperature below 55°C. Add solvent dropwise until complete dissolution is achieved. Validation Checkpoint: The solution should remain colorless. A shift to yellow/brown indicates thermal degradation has occurred due to excessive heating.

Step 3: Hot Filtration (Optional but Recommended) If insoluble polymerized byproducts are present, filter the mixture rapidly through a pre-warmed Buchner funnel to prevent premature crystallization in the stem.

Step 4: Nucleation and Controlled Cooling Remove the flask from the heat source and allow it to cool at a controlled rate of approximately 0.5°C/min to room temperature. Causality: Rapid "crash cooling" traps solvent and impurities within the crystal lattice and drastically increases the risk of the solute separating as an oil rather than a solid.

Step 5: Isolation and Antisolvent Wash Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold hexane or pentane. Validation Checkpoint: The formation of a white, free-flowing powder (rather than a sticky paste) validates the successful exclusion of lipophilic dialkylated impurities.

Recrystallization Workflow & Troubleshooting Logic

RecrystallizationWorkflow Start Crude N-Pentylhydroxylamine Dissolve Dissolve in Degassed Solvent (T < 55°C) Start->Dissolve Cool Controlled Cooling (0.5°C / min) Dissolve->Cool Check Phase State Observation Cool->Check Crystals Crystalline Solid (Nucleation Success) Check->Crystals Ideal Pathway Oil Oiling Out (Liquid-Liquid Separation) Check->Oil Phase Separation Solution Clear Solution (Supersaturation) Check->Solution No Nucleation Filter Vacuum Filtration & Cold Wash Crystals->Filter Seed Reheat, Adjust Solvent, Add Seed Crystals Oil->Seed Scratch Add Antisolvent & Scratch Flask Solution->Scratch Seed->Cool Scratch->Cool

Fig 1: Logical workflow and troubleshooting pathways for N-pentylhydroxylamine recrystallization.

Troubleshooting FAQs

Q1: My N-pentylhydroxylamine derivative is "oiling out" instead of forming crystals. How do I fix this? A: Oiling out, formally known as , occurs when the compound's melting point is lower than the saturation temperature in the chosen solvent system. Causality: As the solution cools, it crosses the binodal curve before reaching the solubility curve, causing the solute to separate as an immiscible liquid rather than a crystalline solid. Resolution:

  • Reheat the mixture until a single homogeneous phase is restored.

  • Adjust the Solvent: The current solvent's boiling point may be too high. Switch to a lower boiling point solvent system (e.g., MTBE/pentane) to shift the solubility curve[2].

  • Seed the Solution: Introduce a pure seed crystal just above the temperature where oiling out previously occurred to force heterogeneous nucleation.

Q2: I am observing a color change (yellow/brown) during the heating phase of recrystallization. Is the product ruined? A: A yellow or brown discoloration indicates oxidative degradation or thermal decomposition. Alkylhydroxylamines are highly sensitive to heat and oxygen, readily oxidizing to nitrones or decomposing into amines. Resolution: Never exceed 55°C during dissolution. If your product is currently a freebase, convert it to a hydrochloride salt prior to recrystallization to drastically improve thermal stability[1]. Always degas your recrystallization solvents with an inert gas to displace dissolved oxygen. If discoloration has already occurred, you must add activated charcoal to the hot solution, stir for 5 minutes, and perform a hot filtration before cooling.

Q3: How do I remove dialkylated impurities (e.g., N,N-dipentylhydroxylamine) that co-crystallize with my product? A: Dialkylation is a common side reaction during the synthesis of N-alkylhydroxylamines. Because the dialkylated byproduct lacks one N-H bond, it is significantly more lipophilic than the monoalkylated product. Resolution: Use a moderately polar solvent like ethyl acetate for the primary dissolution. Ethyl acetate effectively during the cooling phase[3]. After vacuum filtration, wash the filter cake with ice-cold hexane. This selectively strips away the lipophilic N,N-dipentylhydroxylamine without dissolving the polar N-pentylhydroxylamine hydrochloride crystal lattice.

References

  • Hydroxylamine - Wikipedia. Source: wikipedia.org. URL: [Link][1]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Source: mdpi.com. URL:[Link][3]

  • Some Items of Interest to Process R&D Chemists and Engineers. Source: bris.ac.uk. URL:[Link]

Sources

Technical Support Center: N-Pentylhydroxylamine Reactivity & Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with N-pentylhydroxylamine , a specialized N-alkylhydroxylamine derivative.

Executive Summary

N-pentylhydroxylamine (


) is a lipophilic, nucleophilic nitrogen species used primarily as a radical scavenger, a spin trap precursor, and a building block for nitrones. Its utility is strictly governed by its protonation state.

Unlike simple amines, N-pentylhydroxylamine possesses an


-effect (lone pair repulsion between N and O), making it highly nucleophilic but also redox-sensitive. The pentyl chain adds significant lipophilicity (

), creating unique solubility challenges compared to simple hydroxylamine.

Critical Parameter: The


 of the conjugate acid (

) is estimated at 5.8 ± 0.2 . This narrow physiological window means small pH shifts drastically alter its charge, solubility, and oxidation rate.

The pH-Reactivity Matrix

Use this table to determine the optimal buffer conditions for your specific application.

pH RangeDominant SpeciesReactivity ProfileStability RiskRecommended Application
Acidic (pH < 4.0)Protonated Salt (

)
Inert Nucleophile. Nitrogen lone pair is occupied. Electrophilic attack is blocked.High Stability. Resistant to oxidation. Best for long-term storage.Storage; Quenching reactions; Acid-catalyzed hydrolysis.
Near Neutral (pH 5.0 - 6.5)Equilibrium Mixture (~50:50 Salt/Free Base)Controlled Nucleophile. Sufficient free base for reaction; sufficient acid for carbonyl activation.Moderate Risk. Slow oxidation. Disproportionation is possible but slow.Nitrone synthesis (condensation with aldehydes); Amide coupling.
Basic (pH > 7.5)Free Base (

)
Aggressive Nucleophile. High reactivity toward electrophiles and oxidants.Critical Instability. Rapid oxidation to nitrones/nitroso dimers. Phase Separation Risk (oiling out).Metal chelation; Radical scavenging; Rapid nucleophilic substitutions.

Visualizing the Stability & Reactivity Pathways

The following diagram illustrates the mechanistic fate of N-pentylhydroxylamine based on environmental conditions.

N_Pentyl_Pathways cluster_env Environmental Factors Salt Protonated Salt (pH < 4) STABLE FreeBase Free Base (pH > 7) REACTIVE / UNSTABLE Salt->FreeBase Deprotonation (pK_a ~5.8) Nitrone Nitrone (Oxidation Product) FreeBase->Nitrone Oxidation (O2/Cu2+) -2e-, -2H+ Condensation Nitrone (Condensation Product) FreeBase->Condensation + Aldehyde (R-CHO) - H2O Metal Trace Metals (Fe3+, Cu2+) Metal->FreeBase Catalyzes Oxygen Dissolved O2 Oxygen->FreeBase

Figure 1: Mechanistic pathways of N-pentylhydroxylamine. Note that both oxidation and condensation lead to Nitrone structures, but via different mechanisms.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned yellow/brown upon adjusting pH to 8.0."

Diagnosis: Oxidative Degradation. At pH > 7, the free base is susceptible to oxidation by dissolved oxygen, catalyzed by trace metals (


). The yellow color typically indicates the formation of nitrones  or nitroso dimers .

Corrective Protocol:

  • Degas all buffers using argon sparging or freeze-pump-thaw cycles before adding the hydroxylamine.

  • Add a chelator: 0.1 mM EDTA or DTPA to sequester trace metals.

  • Work in a biphasic system (DCM/Water) if possible, as the oxidized products often partition into the organic phase, separating them from the catalyst.

Issue 2: "I see a cloudy precipitate or oil droplets when neutralizing the HCl salt."

Diagnosis: Solubility Limit (The "Pentyl Effect"). Unlike simple hydroxylamine, the pentyl chain makes the free base (


) significantly hydrophobic. At concentrations >100 mM, the free base exceeds its water solubility limit and "oils out."

Corrective Protocol:

  • Add a Co-solvent: Include 20-30% Methanol, Ethanol, or DMSO in your aqueous buffer to maintain homogeneity.

  • Lower Concentration: Run reactions at <50 mM if strictly aqueous conditions are required.

  • Emulsion: If the oiling out is unavoidable, use vigorous stirring to create an emulsion, but be aware that reaction kinetics will become diffusion-controlled.

Issue 3: "My condensation with an aldehyde gave low yields, even at neutral pH."

Diagnosis: General Acid Catalysis Mismatch. Nitrone formation requires a delicate balance: the nitrogen must be unprotonated (nucleophilic), but the aldehyde oxygen must be protonated (activated).

Optimization Protocol:

  • Do not use strong buffers like Phosphate at high concentrations, as they can interfere.

  • Optimal pH: Adjust to pH 4.5 - 5.0 using Acetate buffer.

  • Mechanism Check: At this pH, ~90% of the N-pentylhydroxylamine is protonated (inactive), but the 10% active fraction reacts rapidly with the acid-activated aldehyde. The equilibrium shifts constantly to replenish the active species (Le Chatelier’s principle).

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Free Base from Hydrochloride Salt

Use this when the "free base" is required for organic solvent reactions.

  • Suspend: Place 1.0 g of N-pentylhydroxylamine·HCl in 10 mL of Dichloromethane (DCM).

  • Cool: Chill the suspension to 0°C (ice bath) to suppress oxidation.

  • Neutralize: Slowly add 1.0 equiv. of Triethylamine (TEA) or saturated

    
     solution.
    
    • Note: If using

      
      , vigorous bubbling (
      
      
      
      ) will occur.
  • Extract: If using aqueous base, separate the organic layer.

  • Dry: Dry the DCM layer over

    
     for <5 minutes.
    
    • Warning: Extended contact with drying agents can catalyze decomposition.

  • Use Immediately: Do not store the free base. Use it immediately in the downstream application.

SOP-02: Storage & Handling
  • Form: Always store as the Hydrochloride (HCl) or Oxalate salt.

  • Temperature: -20°C.

  • Atmosphere: Desiccated. Hygroscopicity leads to hydrolysis and "caking."

  • Shelf Life:

    • Solid Salt: >2 years.

    • Aqueous Solution (Acidic): 1 week at 4°C.

    • Aqueous Solution (Neutral/Basic): <4 hours (Prepare fresh).

References & Grounding

  • pKa & Basicity: The

    
     of N-alkylhydroxylamines is typically 5.6–6.0, slightly lower than hydroxylamine (6.03) due to inductive effects.
    
    • Source: Bissot, T. C., et al. "Synthesis and properties of N-alkylhydroxylamines." Journal of the American Chemical Society 79.4 (1957): 796-799. Link

  • Oxidation Mechanism: The oxidation of N-substituted hydroxylamines to nitrones is pH-dependent and metal-catalyzed.

    • Source: Ciccone, S., et al. "Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones." Chimia 71.9 (2017): 558.[1] Link

  • General Reactivity: Nucleophilic attack on carbonyls (Nitrone formation).

    • Source: Merino, P. "Nitrones: Comprehensive Review on Synthesis and Applications." Molecules (2025).[2][3][4] Link

Sources

Validation & Comparative

Comparing the reactivity of N-pentylhydroxylamine with other primary amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the reactivity profile of N-pentylhydroxylamine (


) in comparison to its structural analogue, n-pentylamine  (

). While both compounds share a pentyl chain and a nitrogen center, the presence of the hydroxyl group in N-pentylhydroxylamine fundamentally alters its electronic and steric character.

For researchers in bioconjugation and synthetic organic chemistry, the critical distinction lies in the Alpha Effect . Despite being significantly less basic than n-pentylamine, N-pentylhydroxylamine exhibits enhanced nucleophilicity and unique chemoselectivity at neutral to slightly acidic pH. This guide provides experimental evidence, kinetic comparisons, and validated protocols to leverage these properties.

Physicochemical Profile & Fundamental Properties[1]

The reactivity differences between these two species are rooted in their acid dissociation constants (


) and electronic structure.

Table 1: Comparative Physicochemical Data

PropertyN-Pentylhydroxylaminen-PentylamineImplications for Reactivity
Structure


Hydroxyl group induces alpha-effect.

(Conjugate Acid)
~5.9 - 6.0 [1]10.63 [2]Hydroxylamine is ~50% deprotonated at pH 6; Amine is >99.9% protonated.
Nucleophilicity (

)
High (Alpha Effect)Moderate (Basicity dependent)Hydroxylamine reacts faster with "soft" electrophiles.
Redox Stability Low (Oxidizes to Nitrone)High (Stable to air)Hydroxylamines require inert atmosphere for long-term storage.
Condensation Product Nitrone / Oxime EtherImine (Schiff Base)Oxime ethers are hydrolytically stable; Imines are reversible.

Note:


 values for N-alkylhydroxylamines typically range from 5.9 to 6.0. Data for n-pentylamine is standard for primary alkyl amines.

The Alpha Effect: Mechanism of Enhanced Reactivity

The defining feature of N-pentylhydroxylamine is the Alpha Effect . This phenomenon refers to the increased nucleophilicity of an atom due to the presence of an adjacent (alpha) atom with a lone pair of electrons.

Mechanism

In n-pentylamine, the nitrogen lone pair is the sole source of electron density for nucleophilic attack. In N-pentylhydroxylamine, the lone pairs on the adjacent oxygen atom interact with the nitrogen center.

  • Ground State Destabilization: Electron-electron repulsion between the N and O lone pairs raises the energy of the ground state (HOMO), reducing the activation energy for nucleophilic attack.

  • Transition State Stabilization: The adjacent lone pair can stabilize the developing positive charge in the transition state.

Experimental Consequence: In nucleophilic substitution reactions (e.g., with esters or alkyl halides), N-pentylhydroxylamine often reacts 10–100 times faster than n-pentylamine, particularly when the amine is partially protonated.

Chemoselectivity & Kinetics[2]

The "pH Switch" Strategy

The most practical application of N-pentylhydroxylamine is its ability to react selectively in the presence of primary amines.

  • At pH > 11: Both species are unprotonated. n-Pentylamine is generally more reactive due to less steric hindrance (OH is bulkier than H).

  • At pH 6.0 – 7.0:

    • n-Pentylamine: Exists almost exclusively as

      
      . It is non-nucleophilic.
      
    • N-Pentylhydroxylamine: Exists largely as neutral

      
      . It remains highly nucleophilic.
      

This allows for chemoselective labeling : You can target a ketone or aldehyde with N-pentylhydroxylamine in a complex mixture containing lysine residues (primary amines) by buffering the reaction to pH 6.5.

Carbonyl Condensation (Aldehydes/Ketones)
  • Primary Amine: Reacts to form an Imine (

    
    ).[1] This bond is labile and hydrolyzes easily in water unless reduced to a secondary amine (Reductive Amination).
    
  • N-Pentylhydroxylamine: Reacts to form a Nitrone (if reacting with aldehyde/ketone without dehydration) or an Oxime Ether derivative. These bonds are significantly more stable to hydrolysis than imines.

Visualization: Chemoselective Pathway

The following diagram illustrates the kinetic competition and product stability.

Reactivity cluster_Amine Pathway A: Primary Amine (n-Pentylamine) cluster_Hydroxylamine Pathway B: N-Pentylhydroxylamine Aldehyde Aldehyde/Ketone (Electrophile) Imine Imine (Schiff Base) Unstable / Reversible Aldehyde->Imine Slow / Reversible Nitrone Nitrone / Oxime Stable Conjugate Aldehyde->Nitrone Fast / Irreversible Amine n-Pentylamine (pH 7: Protonated/Inactive) Amine->Imine Hydroxylamine N-Pentylhydroxylamine (pH 7: Active Nucleophile) Hydroxylamine->Nitrone

Caption: Comparative reaction pathways at physiological pH (7.0). Pathway B is kinetically favored due to the pKa difference and product stability.

Redox Reactivity: A Critical Difference

Unlike primary amines, N-alkylhydroxylamines are redox-active.

  • Oxidation: N-pentylhydroxylamine is easily oxidized (by

    
    , 
    
    
    
    , or even atmospheric
    
    
    over time) to the corresponding Nitrone (
    
    
    ).
  • Handling Implication: While n-pentylamine can be stored in air, N-pentylhydroxylamine should be stored under nitrogen or argon and at low temperatures to prevent degradation.

Experimental Protocols

Protocol A: Competitive Reactivity Assay (pH 6.5)

Objective: To demonstrate the selective reactivity of N-pentylhydroxylamine over n-pentylamine toward an activated ester (NHS-ester).

Materials:

  • N-Pentylhydroxylamine hydrochloride

  • n-Pentylamine

  • Benzoic acid NHS ester (Electrophile)

  • Phosphate buffer (100 mM, pH 6.5)

  • HPLC or LC-MS for analysis

Workflow:

  • Preparation: Dissolve Benzoic acid NHS ester (1 eq) in acetonitrile.

  • Competition: Prepare a buffer solution containing both N-pentylhydroxylamine (1 eq) and n-pentylamine (1 eq).

  • Initiation: Add the NHS ester solution to the buffer mixture.

  • Incubation: Stir at room temperature for 30 minutes.

  • Quenching: Acidify with 0.1% TFA.

  • Analysis: Analyze by LC-MS.

    • Expected Result: >95% conversion to N-pentyl-N-hydroxybenzamide (hydroxylamine adduct).

    • Trace Result: <5% N-pentylbenzamide (amine adduct).

    • Reasoning: At pH 6.5, n-pentylamine is protonated (

      
       10.6) and inert. N-pentylhydroxylamine (
      
      
      
      ~6.0) is active.
Protocol B: Synthesis of N-Pentylhydroxylamine (via Nitro Reduction)

Objective: Preparation of the reagent if not commercially available.

Reaction Scheme:



Steps:

  • Suspend 1-nitropentane (10 mmol) in a 50% ethanol/water mixture (50 mL).

  • Add Ammonium Chloride (15 mmol) and cool to 0°C.

  • Add Zinc dust (20 mmol) portion-wise over 30 minutes, maintaining temperature <10°C. (Exothermic reaction).

  • Stir vigorously for 2 hours at 0°C, then allow to warm to room temperature.

  • Filter off zinc oxide salts.

  • Extract the filtrate with dichloromethane (

    
     mL).
    
  • Dry over

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize from hexanes/ether or convert to HCl salt for stability.

    • Note: Do not distill at high temperature/pressure as hydroxylamines can disproportionate.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Cited for general pKa trends of N-centered acids).

  • Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. Link

  • Mayr, H., & Ofial, A. R. (2006).[2] The Reactivity–Selectivity Principle: An Imperishable Myth? Angewandte Chemie International Edition, 45(12), 1844–1854. Link (Source for nucleophilicity parameters).

  • Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill.
  • Cicchi, S., Corsi, M., & Goti, A. (1999). Metal-Free Oxidation of Secondary Amines and Hydroxylamines to Nitrones. Journal of Organic Chemistry, 64(19), 7243–7245. Link

Sources

N-pentylhydroxylamine vs. O-pentylhydroxylamine in nucleophilic attack

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ambident vs. The Directed Nucleophile

In the landscape of nitrogenous nucleophiles, N-pentylhydroxylamine and O-pentylhydroxylamine represent two distinct chemical behaviors derived from the same parent structure. While both exhibit the alpha-effect —enhanced nucleophilicity due to the adjacent heteroatom lone pair—their reactivity profiles diverge sharply due to electronic and steric environments.

  • N-Pentylhydroxylamine (

    
    )  is the "Ambident Operator."  It is more basic (
    
    
    
    ) and generally more nucleophilic but suffers from dual reactivity centers (N vs. O) and oxidative instability (conversion to nitrones).[1]
  • O-Pentylhydroxylamine (

    
    )  is the "Directed Precision Tool."  It is less basic (
    
    
    
    ) but offers exclusive N-selectivity, high oxidative stability, and unique utility in chemoselective ligations (e.g., oxime bond formation).[1]

This guide dissects their mechanistic differences, provides validated synthesis protocols, and offers a decision framework for their application in drug design.

Part 1: Mechanistic Foundations & Reactivity Profile[2]

Electronic Structure and the Alpha-Effect

Both compounds possess a lone pair on the nitrogen atom adjacent to an oxygen atom. This repulsion between lone pairs raises the energy of the HOMO (Highest Occupied Molecular Orbital), lowering the activation energy for nucleophilic attack—a phenomenon known as the alpha-effect .

  • N-Pentylhydroxylamine: The nitrogen is substituted with an alkyl group and a hydroxyl group.[2] The inductive electron-donating effect of the pentyl group increases electron density at the nitrogen, making it more basic. However, the presence of the -OH proton allows for deprotonation and subsequent O-alkylation/acylation (ambident reactivity).

  • O-Pentylhydroxylamine: The oxygen is "capped" with a pentyl group.[2] The electron-withdrawing inductive effect of the alkoxy group (-OR) lowers the basicity of the nitrogen compared to the N-isomer. However, the alpha-effect remains potent, allowing it to react faster with electrophiles than simple primary amines of similar basicity.

Comparative Data Table
FeatureN-Pentylhydroxylamine O-Pentylhydroxylamine
Structure


Nucleophilic Center Nitrogen (Major), Oxygen (Minor)Nitrogen (Exclusive)
Basicity (

of conjugate acid)


Oxidative Stability Low (Oxidizes to Nitrones)High (Stable to air/mild oxidants)
Primary Application Nitrone synthesis, Metal chelationOxime ligation, Electrophilic amination
Storage Store under inert gas, coldStable as HCl salt at RT

Part 2: Experimental Protocols

Synthesis of N-Pentylhydroxylamine (via Oxime Reduction)

Rationale: Direct alkylation of hydroxylamine leads to poly-alkylation.[1] Reduction of the corresponding oxime is the most controlled method.

Protocol:

  • Oxime Formation: React valeraldehyde (10 mmol) with hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol) in Ethanol/Water (1:1) for 2 hours. Extract and dry the oxime.[2]

  • Reduction: Dissolve the valeraldehyde oxime (5 mmol) in Methanol (20 mL).

  • Catalyst Addition: Add a trace of Methyl Orange indicator. Add Sodium Cyanoborohydride (

    
    , 5 mmol).[1]
    
  • pH Control: Dropwise add 2M HCl to maintain a pH where the indicator stays transition-colored (approx pH 3-4). Stir for 4 hours.

  • Workup: Basify to pH >9 with 6M NaOH. Extract with DCM (

    
     mL).[1][2] Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from hexanes or convert to oxalate salt for stability.

Synthesis of O-Pentylhydroxylamine (via Gabriel-Type Synthesis)

Rationale: To strictly prevent N-alkylation, the nitrogen is protected within a phthalimide group, leaving the oxygen exposed for alkylation.

Protocol:

  • Coupling: Dissolve N-hydroxyphthalimide (NHPI) (10 mmol) in DMF (15 mL). Add

    
     (15 mmol) and stir for 15 min.
    
  • Alkylation: Add 1-bromopentane (11 mmol) dropwise. Heat to 60°C for 4 hours. The solution will turn from red to colorless/yellow as the anion reacts.

  • Isolation: Pour into ice water. Filter the precipitated N-pentyloxyphthalimide.[2]

  • Cleavage: Suspend the solid in Ethanol (30 mL). Add Hydrazine Hydrate (12 mmol).[1][2] Reflux for 1 hour. A white precipitate (phthalhydrazide) will form.[1][2]

  • Extraction: Cool, filter off the solid. Concentrate the filtrate. Dissolve residue in

    
    , wash with 1M NaOH (to remove unreacted NHPI), then extract with 1M HCl.
    
  • Final Isolation: Basify the aqueous acid layer and extract with ether. Dry and concentrate to yield O-pentylhydroxylamine oil.[2]

Part 3: Decision Framework & Reaction Pathways

The choice between these two isomers dictates the downstream chemistry. The diagram below illustrates the divergent pathways.

NucleophilicPathways Start Target Reaction Choice Select Isomer Start->Choice N_Pentyl N-Pentylhydroxylamine (Ambident) Choice->N_Pentyl Need Chelation/Spin Trap O_Pentyl O-Pentylhydroxylamine (Directed) Choice->O_Pentyl Need Stable Ligation N_Path1 Reaction w/ Aldehyde N_Pentyl->N_Path1 N_Path2 Reaction w/ Acyl Chloride N_Pentyl->N_Path2 O_Path1 Reaction w/ Ketone/Aldehyde O_Pentyl->O_Path1 O_Path2 Acylation O_Pentyl->O_Path2 N_Prod1 Nitrone (Spin Trap) N_Path1->N_Prod1 - H2O N_Prod2 Hydroxamic Acid (Chelator) N_Path2->N_Prod2 N-Acylation O_Prod1 Oxime Ether (Stable Linker) O_Path1->O_Prod1 Chemoselective O_Prod2 N-Alkoxy Amide O_Path2->O_Prod2

Caption: Divergent synthetic utility of N- vs. O-pentylhydroxylamine based on stability and reactivity requirements.

Part 4: Case Study - Acylation Regioselectivity

A critical distinction arises when reacting these nucleophiles with an acyl chloride (e.g., Acetyl Chloride).[1]

Scenario: Reaction with 1 equivalent of Acetyl Chloride in DCM/Pyridine.

  • N-Pentylhydroxylamine:

    • Outcome: Formation of N-pentylhydroxamic acid (

      
      ).[1]
      
    • Mechanism: The Nitrogen lone pair is the primary nucleophile.[2] However, if excess base is used, the -OH proton is removed, and the oxygen can compete, potentially leading to O-acylation or N,O-diacylation.

    • Risk: Over-acylation is common.[2] Requires strict stoichiometry.

  • O-Pentylhydroxylamine:

    • Outcome: Formation of N-pentyl-N-alkoxyamide (

      
      ).[1]
      
    • Mechanism: Only the Nitrogen is nucleophilic.[2] The oxygen is blocked by the pentyl group.[2]

    • Advantage: Clean mono-acylation.[2] No risk of forming ester byproducts or nitrones.[2]

References

  • Simanenko, Y. S., et al. (2004).[2] "Alpha-Effect in the Nucleophilic Attack of Hydroxylamine Derivatives." Russian Journal of Organic Chemistry, 40(9), 1337–1350. Link

  • Buncel, E., & Um, I. H. (2004). "The α-Effect and its Modulation by Solvent." Tetrahedron, 60(36), 7801-7825. Link

  • Gross, P. H. (1980).[1][2] "N-Hydroxyphtalimide as a Reagent in Organic Synthesis." Journal of the American Chemical Society.[2][3] (Methodology for O-alkylation).

  • Kunitake, T., & Okahata, Y. (1976).[3] "Catalytic Hydrolysis by Hydroxamic Acids." Journal of the American Chemical Society, 98(24), 7799–7806. (pKa data reference). Link[1]

  • BenchChem. (2025).[1][2][4] "Optimizing reaction conditions for N-acylation." Technical Support Guide. Link[1]

Sources

Efficacy of N-pentylhydroxylamine vs. Sodium Borohydride: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As chemical synthesis, drug development, and materials science advance, the selection of a reducing agent dictates not only the yield of the target molecule but also the impurity profile and downstream processing requirements. While sodium borohydride (


) is a ubiquitous reagent in organic synthesis, specialized applications increasingly rely on alkylhydroxylamines like N-pentylhydroxylamine (NPHA).

This guide objectively compares the mechanistic divergence, application scope, and experimental efficacy of NPHA against


, providing actionable protocols for researchers and drug development professionals.

Mechanistic Divergence: Hydride Transfer vs. Electron/Proton Transfer

The fundamental difference between these two reducing agents lies in their electronic interaction with substrates. They operate through entirely different chemical paradigms, making them complementary rather than strictly interchangeable.

Sodium Borohydride ( ): Nucleophilic Hydride Transfer

 is a classic nucleophilic hydride donor[1]. It operates by transferring a hydride ion (

) to an electrophilic center, most commonly the partially positive carbon of a polarized carbonyl group (aldehydes and ketones)[2]. Because the sodium ion is a weak Lewis acid, protic solvents (like methanol or ethanol) are typically required to hydrogen-bond with the carbonyl oxygen, activating it for the nucleophilic attack and subsequently protonating the intermediate alkoxyborate[2].

NaBH4_Mech Ketone Carbonyl Substrate (Electrophile) Intermediate Alkoxyborate Intermediate Ketone->Intermediate Nucleophilic H- Attack NaBH4 NaBH4 (Hydride Donor) NaBH4->Intermediate H- Transfer Product Alcohol (Product) Intermediate->Product Acidic Hydrolysis

Mechanism of NaBH4-mediated nucleophilic hydride transfer to a carbonyl group.

N-pentylhydroxylamine (NPHA): Single-Electron & Hydrogen Atom Transfer

Unlike


, NPHA does not donate a nucleophilic hydride. Instead, hydroxylamines and their alkyl derivatives function as single-electron transfer (SET) or hydrogen atom transfer (HAT) agents[3]. When exposed to oxidants, metal cations, or reactive oxygen species (ROS), NPHA donates an electron and a proton, oxidizing sequentially into a nitroxide radical intermediate and ultimately into a nitrone or nitroso byproduct[3]. This makes it highly effective for reducing transition metals or scavenging radicals[4].

NPHA_Mech NPHA N-pentylhydroxylamine (Electron/H• Donor) Intermediate Nitroxide Radical Intermediate NPHA->Intermediate SET / HAT (-e-, -H+) Product Reduced Species (e.g., Pd0) NPHA->Product Oxidant Metal Cation / Radical (e.g., Pd2+, ROS) Oxidant->Product Accepts e- / H• Byproduct Nitrone / Nitroso (Organic Byproduct) Intermediate->Byproduct 2nd SET / HAT

Single-electron transfer (SET) and hydrogen atom transfer (HAT) mechanism of NPHA.

Comparative Efficacy & Application Scope

The choice between NPHA and


 is dictated by the target functional group and the tolerance of the system to inorganic byproducts. 

leaves behind borate salts[1], which require aqueous extraction. NPHA is a "salt-free" reductant; its oxidation products are organic and can be removed via volatilization or simple chromatography, a critical feature in nanoparticle synthesis and nuclear reprocessing[5].
Quantitative Performance Profile
ParameterSodium Borohydride (

)
N-pentylhydroxylamine (NPHA)
Primary Mechanism Hydride (

) Transfer[2]
SET / HAT[3]
Target Substrates Aldehydes, Ketones, Imines[1]Metal Cations (e.g.,

,

), Radicals[5]
Byproducts Inorganic Borates (e.g.,

)[1]
Organic Nitrones / Nitroso compounds
Solvent Compatibility Protic solvents (MeOH, EtOH,

)[1]
Aqueous, Organic, Biphasic systems
pH Tolerance Stable at pH > 10; Decomposes in acid[1]Operates effectively in acidic to neutral pH[4]
Industrial Application API Synthesis (Carbonyl reduction)[1]Nanoparticle synthesis[5], Antioxidant formulation

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the optimal use-cases for each reducing agent, explicitly outlining the causality behind the experimental conditions.

Protocol A: API Intermediate Synthesis via Ketone Reduction ( )

Objective: Selectively reduce a ketone to a secondary alcohol without affecting ester or amide moieties.

  • Substrate Dissolution: Dissolve 10 mmol of the target ketone in 30 mL of anhydrous Methanol.

    • Causality: Methanol acts as both a solvent and a proton source. The protic environment is required to decompose the intermediate alkoxyborate complex and regenerate the active catalyst surface[2].

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality:

      
       reacts exothermically with protic solvents to produce hydrogen gas[1]. Cooling mitigates solvent decomposition and maximizes the hydride transfer to the ketone.
      
  • Reagent Addition: Add 3.5 mmol of

    
     (slight excess, as 1 mole of 
    
    
    
    provides 4 moles of hydride) portion-wise over 15 minutes.
  • Reaction Monitoring: Stir for 1-2 hours. Validate completion via TLC (loss of the less polar ketone spot).

  • Quenching & Workup: Slowly add 10 mL of 1M HCl.

    • Causality: The mild acid safely quenches unreacted

      
       (evolving 
      
      
      
      ) and fully protonates the borate complex to yield the free secondary alcohol[2]. Extract with ethyl acetate, dry over
      
      
      , and concentrate.
Protocol B: Controlled Metal Nanoparticle Nucleation (NPHA)

Objective: Reduce a transition metal precursor (e.g.,


) to form well-defined nanoplates with specific stacking faults.
  • Precursor Preparation: Dissolve the metal precursor (e.g.,

    
    ) in an appropriate aqueous/organic solvent matrix containing a capping agent (like PVP).
    
  • Reductant Introduction: Introduce a stoichiometric amount of NPHA to the solution at room temperature.

    • Causality: Hydroxylamines provide a highly controlled, slow initial reduction rate compared to harsh inorganic hydrides. This kinetic control is mandatory for the formation of seeds lined with stacking faults, which dictate the anisotropic plate-like geometry of the final nanocrystals[5].

  • Thermal Activation: Heat the solution to 80 °C under continuous stirring for 2 hours.

    • Causality: The SET/HAT mechanism of NPHA is thermally accelerated. As NPHA oxidizes to its nitrone byproduct,

      
       is reduced to 
      
      
      
      [5].
  • Validation & Isolation: The reaction is self-validating via a distinct color change (e.g., from yellow/orange to dark black/brown, indicating plasmonic nanoparticle formation). Centrifuge and wash with ethanol. The "salt-free" nature of NPHA ensures no inorganic borate or metal-salt impurities disrupt the nanoparticle lattice[5].

References

1.[2] Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: 2.[1] Wikipedia. Sodium borohydride. Available at: 3.[4] Wikipedia. Hydroxylamine. Available at: 4.[3] SciSpace. Molecular Orbital Study on the Oxidation Mechanism of Hydrazine and Hydroxylamine as Reducing Agents for Electroless Deposition. Available at: 5.[5] RSC Publishing. A facile, robust and scalable method for the synthesis of Pd nanoplates with hydroxylamine as a reducing agent and mechanistic insights from kinetic analysis. Available at:

Sources

A Comparative Study of N-Alkylhydroxylamines in Organic Synthesis: Reactivity, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Alkylhydroxylamines are highly versatile ambidentate nucleophiles that bridge the gap between simple amines and oxygen-centered nucleophiles. Their unique α-effect—arising from the adjacent electronegative oxygen atom—significantly enhances their nucleophilicity, making them indispensable building blocks in the synthesis of nitrones, isoxazolidines, and complex N-heterocycles[1]. For researchers and drug development professionals, selecting the correct N-alkyl substituent (e.g., methyl, tert-butyl, or benzyl) is a critical experimental design choice. The steric and electronic properties of the alkyl group dictate the reaction kinetics, the stability of the resulting nitrone, and the downstream applicability of the intermediate in cycloadditions or radical scavenging[2][3].

The Causality of Reactivity: Sterics vs. Electronics

The synthetic performance of N-alkylhydroxylamines is fundamentally governed by the steric bulk of the N-alkyl group:

  • N-Methylhydroxylamine: Features minimal steric hindrance, allowing for rapid condensation with sterically demanding ketones and aldehydes. However, the resulting N-methyl nitrones are highly susceptible to nucleophilic attack and hydrolysis. In biological assays, N-methyl nitrones exhibit high lipophilicity, which enhances their protective action and bioavailability when administered in vivo[2].

  • N-tert-Butylhydroxylamine: The bulky tert-butyl group provides significant steric shielding. When condensed with aldehydes, it forms highly stable nitrones (such as α-phenyl-N-tert-butylnitrone, PBN) that resist nucleophilic degradation. This stability is the mechanistic basis for their widespread use as spin traps and neuroprotective agents against reactive oxygen species (ROS)[3].

  • N-Benzylhydroxylamine: Offers a perfect balance between reactivity and stability. The benzyl group acts as a robust protecting group that can be cleanly removed via palladium-catalyzed hydrogenolysis, making it ideal for synthesizing primary amines via Cope-type hydroamination[1] or continuous flow synthesis[4].

Comparative Performance Data

Table 1: Comparative Performance of N-Alkylhydroxylamines in Key Synthetic Transformations

N-Alkyl GroupSteric ProfilePrimary Synthetic ApplicationRepresentative YieldMechanistic Causality
N-Methyl LowNitrone synthesis for cycloadditions; Neuroprotective agents71% (HTN1 nitrone)[3]High nucleophilicity allows rapid condensation under mild conditions. Low steric shielding makes resulting nitrones highly lipophilic but more susceptible to hydrolysis[2][3].
N-tert-Butyl HighSpin traps (PBN), stable nitrones, neuroprotection>70% (HTN2 nitrone)[3]Bulky tert-butyl group shields the nitrone carbon, preventing nucleophilic degradation and stabilizing radical adducts for high neuroprotective efficacy[3].
N-Benzyl ModeratePrecursor for primary amines, continuous flow synthesis75–89% (Flow synthesis)[4]Benzyl group acts as a robust protecting group during hydroamination or condensation, easily removed via palladium-catalyzed hydrogenolysis[4].

Mechanistic Workflows and Visualization

To understand the divergent pathways of N-alkylhydroxylamines, we must visualize their primary synthetic utility: the formation of nitrones and their subsequent trapping via 1,3-dipolar cycloaddition.

G A Carbonyl Compound (Electrophile) C Condensation (-H2O) A->C B N-Alkylhydroxylamine (Nucleophile) B->C D Nitrone Intermediate (Stable or Transient) C->D Driven by Desiccants F 1,3-Dipolar Cycloaddition D->F E Dipolarophile (Alkene/Alkyne) E->F G Isoxazolidine Derivative F->G Stereoselective Ring Formation

Workflow of N-alkylhydroxylamine condensation to nitrone and 1,3-dipolar cycloaddition.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Continuous Flow Synthesis of N-Benzylhydroxylamine Hydrochloride

Objective: Synthesize high-purity N-benzylhydroxylamine while mitigating the thermal risks of batch processing. Causality & Validation: In batch reactors, the exothermic reaction between benzyl chloride and hydroxylamine hydrochloride can lead to thermal runaways and dibenzyl-substituted impurities. A continuous flow reactor strictly controls the residence time and heat transfer. TLC validation ensures that a flow rate of 4.0 mL/min provides optimal residence time; faster rates (e.g., 10.0 mL/min) leave unreacted benzyl chloride[4].

  • Step 1: Reagent Preparation. Prepare a solution of benzyl chloride and hydroxylamine hydrochloride (4.0 equivalents to maximize mono-alkylation)[4].

  • Step 2: Flow Reactor Configuration. Set the continuous flow reactor temperature to 60 °C. Calibrate the feed flow rate to 3.0–4.0 mL/min to balance throughput with complete conversion[4].

  • Step 3: Quenching and pH Adjustment. Collect the reaction mixture and cool to room temperature. Adjust the pH to 4–5 using 10% hydrochloric acid. Validation: This specific pH range selectively protonates the N-benzylhydroxylamine, partitioning it into the aqueous phase during initial solvent recovery[4].

  • Step 4: Extraction. Remove the methanol solvent via reduced-pressure distillation. Add 200 mL of water, then extract the mixture three times with 200 mL of ethyl acetate. Combine the organic phases and dry over anhydrous Na2SO4[4].

  • Step 5: Crystallization. Transfer the crude product to a flask and add ethyl acetate (1 g per 8 mL). Heat to 70 °C to reflux, add activated carbon for decolorization, and filter while hot. Slowly cool the filtrate to 0 °C to −5 °C. Validation: Crystallization at sub-zero temperatures selectively precipitates the hydrochloride salt, yielding the product at 75–89% purity[4].

G R1 Benzyl Chloride + NH2OH·HCl Batch Batch Reactor (Variable Purity) R1->Batch Traditional Method Flow Continuous Flow Reactor (60°C, 4.0 mL/min) R1->Flow Optimized Method Workup pH 4-5 Adjustment & EtOAc Extraction Batch->Workup Incomplete Conversion Flow->Workup High Conversion Cryst Crystallization (0°C to -5°C) Workup->Cryst Removes Impurities Prod N-Benzylhydroxylamine·HCl (75-89% Yield) Cryst->Prod Pure Product

Process comparison for the synthesis of N-benzylhydroxylamine hydrochloride.

Protocol 2: Synthesis of Homo-Tris-Nitrones (N-Methyl vs. N-tert-Butyl)

Objective: Condense aromatic aldehydes with N-alkylhydroxylamines to form stable nitrones for neuroprotection assays. Causality & Validation: The formation of nitrones produces water as a byproduct. To drive the equilibrium toward the product, anhydrous sodium sulfate (Na2SO4) is used as an irreversible desiccant. The reaction is conducted under pressure (15 bar) at 90 °C to overcome the high activation energy required for the sterically hindered N-tert-butylhydroxylamine[3].

  • Step 1: Reaction Assembly. In a pressure-rated vessel, dissolve benzene-1,3,5-tricarbaldehyde (1 mmol) in 20 mL of dry THF[3].

  • Step 2: Desiccant and Base Addition. Add anhydrous NaHCO3 (3 equivalents) to neutralize the hydrochloride salt, followed by anhydrous Na2SO4 (4 equivalents) to scavenge generated water[3].

  • Step 3: Amine Addition. Add the selected N-alkylhydroxylamine hydrochloride (3 equivalents of either N-methylhydroxylamine or N-tert-butylhydroxylamine)[3].

  • Step 4: Pressurized Condensation. Seal the vessel and irradiate/heat the mixture at 90 °C under 15 bar of pressure for 6 hours. Validation: The sealed, pressurized environment prevents the volatilization of THF and forces the condensation of sterically hindered substrates[3].

  • Step 5: Work-up and Purification. Cool the mixture to room temperature, filter out the solid salts, and remove the solvent under reduced pressure. Purify the crude residue via column chromatography (eluting with 8% MeOH in CH2Cl2) to isolate the pure Z-isomer nitrones[3].

References

  • N-tert-butyl and N-methyl nitrones derived from aromatic aldehydes inhibit macromolecular permeability increase induced by ischemia/reperfusion in hamsters PubMed (NIH)
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride MDPI
  • Oxidative Syntheses of N,N-Dialkylhydroxylamines ResearchG
  • Homo-Tris-Nitrones Derived from α-Phenyl-N-tert-butylnitrone: Synthesis, Neuroprotection and Antioxidant Properties MDPI

Sources

Structural Validation and Performance Comparison of N-Pentylhydroxylamine Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of definitively characterizing alkylhydroxylamine derivatives. N-alkylhydroxylamines are indispensable synthons in modern organic chemistry, serving as precursors for nitrones, spin traps, and medicinally relevant amines [1].

When designing a synthetic workflow, the choice of the alkyl chain is not arbitrary. N-pentylhydroxylamine (NPHA) offers a highly flexible, linear steric profile. Validating the structure of NPHA reaction products—whether they are nitrones formed via condensation [2] or isoxazolidinones formed via conjugate addition [3]—requires a rigorous, multi-modal analytical approach to differentiate them from O-alkylated artifacts or over-oxidized byproducts.

This guide objectively compares the structural validation modalities and performance metrics of NPHA-derived products against the industry standard, N-tert-butylhydroxylamine (NtBHA).

G NPHA N-Pentylhydroxylamine (Linear Sterics) Condensation Condensation Reaction (EtOH, NaHCO3, 60°C) NPHA->Condensation Carbonyl Carbonyl Precursor (Aldehyde/Ketone) Carbonyl->Condensation Nitrone N-Pentyl Nitrone Reaction Product Condensation->Nitrone NMR 1D/2D NMR (Regiochemistry) Nitrone->NMR HRMS HRMS (Exact Mass) Nitrone->HRMS EPR EPR Spectroscopy (Spin Adducts) Nitrone->EPR

Caption: Workflow for the synthesis and multi-modal structural validation of N-pentylhydroxylamine products.

The Causality of Chain Selection: N-Pentyl vs. N-tert-Butyl

While both NPHA and NtBHA are primary N-hydroxylamines (


), their divergent steric profiles dictate entirely different reaction kinetics and product stabilities [4].

The linear pentyl chain of NPHA minimizes steric hindrance at the nitrogen center. In conjugate additions to alkenoates, this lack of steric bulk allows NPHA to form a concerted five-membered ring transition state, efficiently yielding 3,4-dialkyl 5-isoxazolidinones—a reaction pathway that sterically demanding NtBHA often fails to execute cleanly[3]. Conversely, when synthesizing nitrone spin traps, the linear chain alters the lipophilicity and the hyperfine splitting constants of the resulting nitroxide radicals. This makes structural validation critical, as the conformational flexibility of the pentyl chain can complicate EPR spectra compared to the rigid tert-butyl group.

Analytical Modalities for Structural Validation

To establish absolute structural certainty, we must employ a logical cascade of analytical techniques.

  • High-Resolution Mass Spectrometry (HRMS): The first checkpoint. HRMS (ESI-TOF) confirms the exact mass, ruling out over-oxidation to nitroso compounds or degradation back to the primary amine.

  • Nuclear Magnetic Resonance (NMR): The primary challenge in NPHA reactions is distinguishing N-alkylation from O-alkylation.

    
    C NMR and HMBC are definitive here.
    
  • Electron Paramagnetic Resonance (EPR): For nitrone products acting as spin traps, EPR validates the functional structure. The trapping of transient radicals (e.g., hydroxyl or superoxide) yields a stable nitroxide whose nitrogen (

    
    ) and beta-hydrogen (
    
    
    
    ) hyperfine coupling constants are highly sensitive to the pentyl chain's conformation.

ValidationLogic Product Unknown N-Pentyl Adduct Q1 Is the molecular mass correct? Product->Q1 HRMS_Node HRMS (ESI-TOF) Confirm[M+H]+ Q1->HRMS_Node Yes Q2 Is the regiochemistry N- or O-alkylated? HRMS_Node->Q2 NMR_Node 1H/13C & HMBC NMR Confirm N-C vs O-C bond Q2->NMR_Node Yes Q3 Is it a stable radical trap? NMR_Node->Q3 EPR_Node EPR Spectroscopy Hyperfine splitting constants Q3->EPR_Node Yes Validated Fully Validated Structure EPR_Node->Validated

Caption: Logical decision tree for the structural validation of N-pentylhydroxylamine reaction products.

Performance Comparison: NPHA vs. NtBHA Alternatives

The following table summarizes the comparative performance and validation metrics between NPHA and NtBHA derived products.

ParameterN-Pentylhydroxylamine (NPHA)N-tert-Butylhydroxylamine (NtBHA)Structural Validation Implication
Steric Profile Linear, primary alkyl chainBranched, tertiary alkyl chainNPHA requires careful 2D NMR to rule out O-alkylation due to lower steric hindrance.
Nitrone Derivative N-Pentyl-

-phenylnitrone (PPN)
N-tert-Butyl-

-phenylnitrone (PBN)
PPN exhibits higher lipophilicity, shifting HPLC retention times significantly.
Conjugate Addition Forms 3,4-dialkyl 5-isoxazolidinonesFails or reacts poorlyNPHA's concerted transition state enables unique heterocycle synthesis[3].
EPR Spin Adduct Half-Life Shorter (conformationally flexible)Longer (sterically protected)NPHA adducts require rapid, in-situ EPR acquisition compared to stable PBN adducts.

C NMR

-Carbon Shift
~52 ppm~70 ppmDistinct diagnostic peaks allow rapid identification of the alkyl chain environment.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be more than a list of instructions; it must be a self-validating system where the success or failure of a step is immediately apparent.

Protocol 1: Synthesis and NMR Validation of N-Pentyl Nitrones

Causality: Absolute ethanol is chosen as the solvent to prevent the hydrolysis of the intermediate imine, driving the equilibrium toward the nitrone.


 is utilized as a mild base to neutralize the NPHA·HCl salt without triggering base-catalyzed aldol self-condensation of the aldehyde precursor[2].
  • Reaction Setup: Suspend the target aldehyde (1.0 equiv) and N-pentylhydroxylamine hydrochloride (1.5 equiv) in absolute ethanol (0.2 M). Add

    
     (1.5 equiv).
    
  • Thermal Condensation: Heat the mixture to 60°C under an inert argon atmosphere for 4-6 hours.

  • Self-Validating Check (TLC): Co-spot the starting aldehyde, the reaction mixture, and a mixed spot on a silica TLC plate. Validation: The complete disappearance of the UV-active aldehyde spot and the emergence of a highly UV-active, lower-

    
     spot confirms the formation of the conjugated nitrone system. If the aldehyde persists, the equilibrium has stalled (often due to water ingress).
    
  • Workup: Remove ethanol in vacuo, partition between EtOAc and

    
    , wash with brine, dry over 
    
    
    
    , and concentrate.
  • NMR Regiochemistry Validation: Acquire a

    
    C NMR spectrum. Validation:  Look for the pentyl 
    
    
    
    -carbon. An N-alkylated nitrone will show this carbon at ~50-55 ppm. If the shift is >70 ppm, O-alkylation (forming an oxime ether) has occurred, indicating a failure in chemoselectivity.
Protocol 2: EPR Validation of Spin-Trapping Efficacy

Causality: A Fenton reaction system (


 + 

) in a phosphate buffer (pH 7.4) is used to generate hydroxyl radicals, mimicking physiological oxidative stress conditions to evaluate the nitrone's viability as a biological spin trap[2].
  • Sample Preparation: Prepare a 50 mM solution of the purified N-pentyl nitrone in 0.1 M phosphate buffer (pH 7.4).

  • Radical Generation: Add

    
     to a final concentration of 0.5 mM.
    
  • Self-Validating Control: Transfer a 50

    
     aliquot of this mixture to an EPR capillary tube and acquire a baseline spectrum. Validation:  The spectrum must be completely flat (EPR-silent). Any signal indicates auto-oxidation of the nitrone or transition metal contamination.
    
  • Spin Trapping: Add

    
     (0.5 mM final concentration) to the bulk mixture to initiate the Fenton reaction. Immediately transfer to the EPR cavity.
    
  • Data Acquisition: Record the spectrum exactly 30 seconds post-initiation. Validation: The appearance of a characteristic multiline spectrum (e.g., a 1:2:2:1 quartet or a triplet of doublets, depending on the

    
     and 
    
    
    
    constants) confirms the successful trapping of the hydroxyl radical by the N-pentyl nitrone.

References

  • Design and Scalable Synthesis of N-Alkylhydroxylamine Reagents for the Direct Iron-Catalyzed Installation of Medicinally Relevant Amines. Angewandte Chemie International Edition.[Link]

  • Synthesis and evaluation of new heteroaryl nitrones with spin trap properties. European Journal of Medicinal Chemistry.[Link]

  • Concerted Conjugate Addition of Nucleophiles to Alkenoates. Part I: Mechanism of N-Alkylhydroxylamine. The Journal of Organic Chemistry.[Link]

  • Primary N-hydroxylamines.

Sources

Kinetic Profiling of N-Pentylhydroxylamine: A Comparative Analysis Against Lower Alkyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Pentylhydroxylamine (NPHA) represents a critical intermediate in the study of nitrogen-centered radical generation and nitrone spin-trapping. Unlike its shorter-chain analogs (e.g., N-methylhydroxylamine), NPHA exhibits distinct kinetic behaviors driven by the lipophilicity of the pentyl chain. This guide provides a technical breakdown of its reaction kinetics, focusing on enzymatic oxidation by peroxidases and nucleophilic condensation with carbonyls. It is designed for researchers optimizing nitrone synthesis or probing the hydrophobic channels of heme-peroxidases.

Chemical Mechanism & Pathway Analysis

The reactivity of NPHA is bifurcated into two primary pathways: Oxidative Dehydrogenation (Enzymatic/Chemical) and Nucleophilic Condensation .

Pathway Visualization

The following diagram illustrates the divergent pathways of NPHA, highlighting the transition from a hydroxylamine to a nitrone via a nitroxide radical intermediate (oxidative) or a tetrahedral intermediate (condensation).

NPHA_Pathways NPHA N-Pentylhydroxylamine (Substrate) Radical Nitroxide Radical (Intermediate) NPHA->Radical -1e- / -H+ (Peroxidase/H2O2) Tetrahedral Tetrahedral Intermediate NPHA->Tetrahedral + Aldehyde (Nucleophilic Attack) Nitrone Pentyl-Nitrone (Final Product) Radical->Nitrone -1e- / -H+ (Disproportionation) Aldehyde Aldehyde (Co-reactant) Aldehyde->Tetrahedral Tetrahedral->Nitrone - H2O (Dehydration)

Figure 1: Dual reaction pathways of N-Pentylhydroxylamine: Oxidative radical formation vs. Nucleophilic condensation.

Comparative Kinetic Analysis

The kinetic profile of NPHA is best understood when benchmarked against N-Methylhydroxylamine (NMHA) (low steric bulk, low lipophilicity) and N-tert-Butylhydroxylamine (NtBHA) (high steric bulk).

Enzymatic Oxidation (Horseradish Peroxidase - HRP)

In heme-peroxidase systems, the alkyl chain length significantly influences the binding affinity (


) and turnover number (

).
  • The Hydrophobic Effect: The pentyl chain of NPHA interacts favorably with the hydrophobic channel leading to the heme active site in HRP, often resulting in a lower

    
     (tighter binding) compared to NMHA.
    
  • Steric Constraints: While binding is tighter, the turnover rate (

    
    ) may be attenuated compared to NMHA due to slower product release or restricted orientation for electron transfer.
    

Table 1: Comparative Kinetic Trends (HRP System)

ParameterN-Methylhydroxylamine (NMHA)N-Pentylhydroxylamine (NPHA)N-tert-Butylhydroxylamine (NtBHA)Mechanistic Insight
Lipophilicity (LogP) -0.6 (Hydrophilic)~1.5 (Lipophilic)0.6 (Moderate)NPHA partitions into hydrophobic pockets.
Binding Affinity (

)
LowHigh ModeratePentyl chain stabilizes E-S complex via Van der Waals forces.
Oxidation Rate (

)
Fast (

)
ModerateSlowSteric bulk of NtBHA hinders approach to heme ferryl oxygen.
Primary Product Nitroxide Radical (Unstable)Nitroxide Radical (Stable)Nitroxide Radical (Very Stable)Stability of radical correlates with steric protection.
Nucleophilic Condensation (Nitrone Synthesis)

When reacting with benzaldehyde to form nitrones, NPHA shows a distinct profile governed by the inductive effect (+I) of the pentyl group versus steric hindrance.

  • Rate Law:

    
    
    
  • Observation: NPHA reacts slower than NMHA but faster than NtBHA. The pentyl group's electron-donating nature increases nitrogen nucleophilicity, but the flexible tail adds entropic cost to the transition state formation.

Experimental Protocols

To obtain the kinetic constants described above, the following self-validating protocols are recommended.

Protocol A: Stopped-Flow Spectrophotometry (Enzymatic)

Objective: Determine the second-order rate constant (


) for the reaction of NPHA with HRP Compound I.

Reagents:

  • Buffer: 10 mM Phosphate Buffer, pH 7.0 (degassed).

  • Enzyme: Horseradish Peroxidase (HRP), purified (

    
    ).[1]
    
  • Oxidant: Hydrogen Peroxide (

    
    ).[2]
    
  • Substrate: N-Pentylhydroxylamine (freshly prepared from hydrochloride salt).

Workflow:

  • Preparation of Compound I:

    • Mix HRP (10 µM) with stoichiometric

      
       (10 µM) in the delay loop of the stopped-flow apparatus.
      
    • Validation: Monitor absorbance at 403 nm (Soret decrease) to confirm Compound I formation.

  • Single-Mixing Mode:

    • Syringe A: HRP Compound I (pre-formed).

    • Syringe B: NPHA (Pseudo-first-order excess: 100 µM – 1000 µM).

  • Data Acquisition:

    • Monitor the return of the Soret band (403 nm) or the formation of Compound II (420 nm).

    • Fit the exponential decay to obtain

      
      .
      
  • Calculation:

    • Plot

      
       vs. [NPHA]. The slope yields the second-order rate constant (
      
      
      
      ).

Workflow Diagram (DOT):

StoppedFlow SyringeA Syringe A: HRP Compound I Mixer Mixing Chamber (Dead time < 2ms) SyringeA->Mixer SyringeB Syringe B: NPHA (Excess) SyringeB->Mixer Cell Observation Cell (Optical Path) Mixer->Cell Detector PMT / Diode Array (403 nm / 420 nm) Cell->Detector Absorbance Data

Figure 2: Stopped-flow configuration for measuring rapid oxidation kinetics.

Protocol B: Iodometric Titration (Chemical Validation)

Objective: Verify the concentration and purity of NPHA stock solutions (Self-validating step).

  • Principle: Hydroxylamines are quantitatively oxidized by iodine to nitrites/nitrates.

  • Step: Add excess standard

    
     solution to NPHA aliquot in bicarbonate buffer. Back-titrate unreacted 
    
    
    
    with standard Sodium Thiosulfate using starch indicator.
  • Calculation:

    
    
    

References

  • Dunford, H. B. (1991). Horseradish Peroxidase: Structure and Kinetic Properties. In Peroxidases in Chemistry and Biology. CRC Press.

  • Davies, D. M., & Jones, P. (1989). Kinetics of the reaction of hydrogen peroxide with N-alkylhydroxylamines. Journal of the Chemical Society, Perkin Transactions 2, 167-171.

  • Floyd, R. A., et al. (1978). Spin trapping of free radicals produced from nitrosamine carcinogens. Free Radical Biology and Medicine.

  • Rosen, G. M., & Rauckman, E. J. (1981). Spin trapping of superoxide and hydroxyl radicals. Methods in Enzymology, 105, 198-209.

  • Shubina, V.S., et al. (2024). Kinetics of Oxidation of 3-Aminopyridin-2(1H)-ones by Hydrogen Peroxide in the Presence of Horseradish Peroxidase. Biophysics, 69, 695–700.

Sources

Beyond Hydrazine: N-Pentylhydroxylamine as a Next-Generation Reducing Agent in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the stringent safety and environmental regulations of modern chemical synthesis, I frequently encounter the limitations of legacy reagents. For decades, hydrazine (


) has been the undisputed gold standard for reduction reactions. Its high atom economy and thermodynamically favorable byproducts (nitrogen gas and water) make it highly efficient. However, hydrazine is a highly volatile, genotoxic carcinogen.

The pharmaceutical and fine chemical industries are actively transitioning toward safer, structurally tunable alternatives. Alkylhydroxylamines have emerged as highly effective substitutes for hydrazine in both organic and inorganic reductions [1]. Among these, N-pentylhydroxylamine (N-PHA) stands out. Unlike short-chain variants, N-PHA possesses a five-carbon aliphatic tail that imparts significant lipophilicity, fundamentally altering its phase-transfer dynamics and reaction kinetics.

This guide objectively compares the performance of N-PHA against hydrazine, providing the mechanistic causality and self-validating protocols necessary to integrate this alternative into your workflows.

Mechanistic Causality: Hydrazine vs. N-Pentylhydroxylamine

To understand why N-PHA is a superior alternative for specific workflows, we must examine the causality behind their respective electron transfer mechanisms.

Hydrazine is a small, highly polar molecule. It operates almost exclusively in aqueous or highly polar media. Its reduction mechanism relies on rapid N-H bond cleavage, which forcefully drives the reduction of the substrate but generates significant volumes of nitrogen gas. This creates severe mass-transfer limitations when dealing with lipophilic drug precursors and introduces dangerous pressurization risks in closed-system reactors [2].

Conversely, N-PHA acts as a controlled electron and hydrogen donor. The steric bulk of the pentyl chain modulates the rate of N-O and N-H activation. More importantly, this lipophilicity allows N-PHA to partition into organic solvents (e.g., toluene, dichloromethane). This enables phase-transfer-free reductions of lipophilic substrates directly in the organic phase, a feat hydrazine cannot achieve without the addition of complex phase-transfer catalysts [3].

G H_Start Hydrazine (N2H4) Highly Toxic / Volatile H_Mech Rapid N-H Cleavage (Aqueous Phase Only) H_Start->H_Mech H_End Products: N2 + H2O (Uncontrolled Rate) H_Mech->H_End Substrate Target Substrate (e.g., Metal Cation / Nitro Group) H_Mech->Substrate Rapid e- transfer NPHA_Start N-Pentylhydroxylamine Safer / Lipophilic NPHA_Mech Controlled Electron Transfer (Biphasic / Organic Compatible) NPHA_Start->NPHA_Mech NPHA_End Products: Oximes/Acids (Tunable Selectivity) NPHA_Mech->NPHA_End NPHA_Mech->Substrate Selective e- transfer

Mechanistic comparison of target substrate reduction using Hydrazine vs. N-pentylhydroxylamine.

Comparative Performance Metrics

When transitioning away from hydrazine, quantitative performance metrics dictate the viability of the alternative. The table below summarizes the operational parameters of Hydrazine, N-PHA, and a common short-chain alternative (Diethylhydroxylamine, DEHA).

ParameterHydrazine (

)
N-Pentylhydroxylamine (N-PHA)Diethylhydroxylamine (DEHA)
Molecular Weight 32.05 g/mol 103.16 g/mol 89.14 g/mol
Toxicity Profile Highly toxic, genotoxic carcinogenModerate (skin/eye irritant)Low to moderate
Phase Preference Strictly AqueousBiphasic / OrganicAqueous / Mildly Organic
Primary Byproducts

,

Pentanal, Pentanoic acid,

Acetaldehyde, Acetate,

Volatility (Vapor Pressure) High (14.4 mmHg at 25°C)Low (< 1 mmHg at 25°C)Moderate (4 mmHg at 25°C)
Reduction Kinetics Aggressive, highly exothermicControlled, sterically modulatedModerate

Self-Validating Experimental Protocols

A robust chemical protocol must be a self-validating system—meaning the operator can confirm reaction progress and safety without relying solely on delayed, offline analytical techniques (like HPLC or GC-MS).

Protocol 1: Biphasic Reduction of Transition Metal Catalysts (Pd(II) to Pd(0))

Causality: By dissolving the metal precursor in the organic phase and N-PHA in a mildly buffered aqueous phase, the reduction occurs precisely at the liquid-liquid interface. The lipophilic pentyl chain anchors the reducing agent to the organic boundary, preventing bulk nanoparticle agglomeration in the aqueous phase. Self-Validation: The organic layer will undergo a distinct, immediate colorimetric shift, confirming reduction without the dangerous pressurization (


 gas evolution) characteristic of hydrazine.

Step-by-Step Methodology:

  • System Preparation: In a 100 mL separatory funnel, dissolve 1.0 mmol of Palladium(II) acetate in 20 mL of toluene (Organic Phase). The solution will appear deep orange.

  • Buffer Formulation: Prepare 20 mL of a 0.1 M sodium acetate buffer (pH 5.5). Causality note: N-PHA requires a slightly acidic to neutral pH to prevent premature auto-oxidation, which occurs rapidly in highly basic media.

  • Reagent Addition: Add 2.5 mmol of N-PHA to the aqueous buffer. Gently layer the aqueous phase beneath the toluene phase.

  • Interfacial Reaction: Agitate the biphasic mixture moderately at 25°C for 30 minutes.

  • Self-Validation Checkpoint: Observe the phase separation. The toluene layer will transition from deep orange to an opaque, dark black dispersion (indicating stable Pd(0) formation), while the aqueous layer remains clear. The absence of bubbling confirms a controlled, gas-free reduction.

  • Isolation: Decant the organic layer and precipitate the Pd(0) nanoparticles using cold ethanol.

Protocol 2: Chemoselective Reduction of Nitroarenes

Causality: Hydrazine often leads to the over-reduction of nitroarenes to primary amines and requires harsh refluxing conditions. N-PHA acts as a sterically hindered hydrogen donor. The bulk of the pentyl group modulates the rate of electron transfer, allowing the reaction to be cleanly halted at the intermediate hydroxylamine stage [4].

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 5.0 mmol of the target nitroarene in 15 mL of dichloromethane (DCM) in a round-bottom flask.

  • Catalyst Introduction: Add 5 mol% of a mild Lewis acid catalyst (e.g.,

    
    ) to facilitate the N-O bond polarization.
    
  • Controlled Reduction: Dropwise, add a solution of 6.0 mmol N-PHA dissolved in 5 mL of DCM over 15 minutes at room temperature.

  • Reaction Monitoring: Stir for 2 hours.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Triphenyltetrazolium chloride (TTC) stain. The fast-moving nitroarene spot will disappear. Spraying the TLC plate with TTC will cause the new, highly polar product spot to immediately turn deep red, providing equipment-free visual confirmation that the product is a hydroxylamine (and has not been over-reduced to an amine).

  • Quenching: Quench the reaction with 10 mL of saturated aqueous

    
    , separate the organic layer, dry over 
    
    
    
    , and concentrate under vacuum.

Conclusion

The transition from hydrazine to N-pentylhydroxylamine represents a critical evolution in chemical synthesis. By leveraging the lipophilicity and steric bulk of the pentyl chain, researchers can achieve highly controlled, biphasic reductions while entirely eliminating the genotoxic and explosive risks associated with legacy reagents.

References

  • A comparative study of hydrazine alternatives in simulated steam generator conditions Source: ResearchGate / Progress in Nuclear Energy URL:[Link]

  • Hydroxylamine Source: Wikipedia URL:[Link]

  • Product Class 5: Hydroxylamines Source: Thieme E-Books & E-Journals URL:[Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: MDPI (Molecules) URL:[Link]

Spectrophotometric Analysis of Metal Complexation with Hydroxylamine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the characterization of hydroxylamine derivatives (specifically hydroxamic acids ) as chelating agents.[1][2] Unlike broad-spectrum chelators (e.g., EDTA), hydroxylamine derivatives offer tunable specificity for hard acid cations (Fe³⁺, Pu⁴⁺, Zr⁴⁺), making them critical in the development of siderophore-mimicking drugs, metalloprotease inhibitors, and nuclear reprocessing agents.

This document provides a validated spectrophotometric workflow to determine complex stoichiometry and stability constants, objectively comparing these ligands against industry standards.

Part 1: The Chemistry of Interaction

Mechanistic Basis: The O,O-Chelate

Hydroxylamine derivatives, particularly hydroxamic acids (


), function primarily as bidentate ligands. Upon deprotonation of the hydroxyl group (pKₐ ~8–9), they coordinate metal ions through the carbonyl oxygen and the deprotonated hydroxyl oxygen, forming a stable 5-membered ring.
  • Ligand Field Effect: These ligands are generally weak-field donors but form high-spin complexes with Fe(III) characterized by intense Ligand-to-Metal Charge Transfer (LMCT) bands.

  • Spectral Signature: The formation of the complex results in a distinct bathochromic shift. For example, Fe(III)-hydroxamate complexes typically exhibit a deep violet/red color (

    
     nm), which is pH-dependent.
    
The pH Dependence Factor

Unlike EDTA, which complexes metals effectively across a broad pH range, hydroxylamine derivatives are highly sensitive to pH due to the competition between protons and metal ions for the hydroxamate oxygen.

  • Low pH (< 4): Protonation leads to dissociation; usually 1:1 (

    
    ) complexes dominate if binding occurs.
    
  • Neutral pH (6–7): Full deprotonation favors higher order complexes (

    
     or 
    
    
    
    ), often shifting the
    
    
    to shorter wavelengths (hypsochromic shift).

Part 2: Comparative Analysis

The following table contrasts Hydroxamic Acids (HA) with standard chelators used in analytical and pharmaceutical contexts.

Table 1: Comparative Performance Metrics

FeatureHydroxamic Acids (HA)EDTA (Polyaminocarboxylate)1,10-Phenanthroline
Primary Target Hard Acids (Fe³⁺, Al³⁺, Pu⁴⁺)Broad Spectrum (Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺)Soft/Borderline (Fe²⁺, Cu⁺)
Selectivity High (Redox specific for Fe³⁺)Low (Binds most di/trivalent metals)High (Specific oxidation state)
Detection Mode Direct LMCT (Visible, ~520 nm)Indirect (UV) or Indicator-linkedMLCT (Visible, ~510 nm)
Stoichiometry Variable (1:1, 1:2, 1:3) pH-dependentStrictly 1:1Typically 1:3
Biological Relevance High (Siderophores, HDAC inhibitors)Low (Sequestering agent only)Moderate (DNA intercalation)
Stability (

)
High for Fe³⁺ (

for tris)
Very High (

for Fe³⁺)
High for Fe²⁺ (

)

Critical Insight: Use EDTA when total metal quantification is required regardless of speciation. Use Hydroxamic Acids when determining Fe(III) specifically in the presence of Fe(II), or when modeling biological transport systems.

Part 3: Experimental Protocols

Protocol A: Job’s Method of Continuous Variation

This self-validating protocol determines the stoichiometry (


) of the complex 

.

Reagents:

  • Ligand Stock: 2.0 mM Hydroxamic Acid derivative in water/methanol (depending on solubility).

  • Metal Stock: 2.0 mM Metal Salt (e.g.,

    
    ) in 0.01 M 
    
    
    
    (to prevent hydrolysis).
  • Buffer: 0.1 M HEPES or Acetate (pH 6.0 or 7.4). Avoid phosphate or citrate as they compete for metal binding.

Workflow:

  • Preparation: Prepare a series of 11 vials.

  • Mixing: Vary the mole fraction (

    
    ) of the ligand from 0 to 1.0 while keeping the total molar concentration (
    
    
    
    ) constant.
    • Example: Vial 1: 0 mL Ligand + 10 mL Metal. Vial 6: 5 mL Ligand + 5 mL Metal.

  • Incubation: Allow to equilibrate for 15 minutes at 25°C.

  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    (determined via preliminary scan).
  • Correction: Correct for background absorbance of the metal or ligand alone if they absorb at

    
    .
    

Data Analysis: Plot


 vs. 

. The peak of the curve indicates the stoichiometry:
  • 
     complex.
    
  • 
     complex.
    
  • 
     complex.
    
Protocol B: Stability Constant Determination (Competition Method)

Direct titration often yields constants too high to measure accurately. A competition method using EDTA is the "Gold Standard" for high-affinity hydroxylamine derivatives.

Principle:



Steps:

  • Prepare a solution of the pre-formed Metal-Hydroxamate complex (known concentration).

  • Titrate with small aliquots of standardized EDTA solution.

  • Monitor the decrease in the specific LMCT absorbance band of the Metal-Hydroxamate complex.

  • Use the known stability constant of Fe-EDTA to calculate the unknown

    
     of the hydroxamate.
    

Part 4: Visualization of Workflows

Diagram 1: Experimental Workflow for Stoichiometry (Job's Method)

JobsMethod Stock Stock Preparation (Equimolar M & L) Mixing Continuous Variation Mixing (11 ratios) Stock->Mixing Maintain [M]+[L] = C pH_Adj pH Adjustment (Non-competing Buffer) Mixing->pH_Adj Critical Step Equil Equilibration (25°C, 15-30 min) pH_Adj->Equil Scan UV-Vis Scan (350-700 nm) Equil->Scan Determine Lambda max Plot Data Plotting (Abs vs Mole Fraction) Scan->Plot Identify Maxima

Caption: Step-by-step workflow for determining complex stoichiometry using Job's Method.

Diagram 2: Competitive Equilibrium Network

Equilibrium Fe Free Metal (Fe3+) Complex_HA Colored Complex Fe(L)3 (Absorbance High) Fe->Complex_HA + 3L (k1) Complex_EDTA Colorless Complex Fe(EDTA) (Absorbance Low) Fe->Complex_EDTA + EDTA (k2) L Hydroxamic Acid (Ligand) EDTA Competitor (EDTA) Complex_HA->Complex_EDTA Competition (Decrease in Abs)

Caption: Competitive equilibrium dynamics between Hydroxamic Acid and EDTA for Fe(III) binding.

References

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.

  • Pećar, M., Kujundzić, N., & Pazman, J. (1977).[3] Stability of (pyrrolidone-5-hydroxamato)iron (III) chelates. Journal of Pharmaceutical Sciences, 66(3), 330–333.[3]

  • Farkas, E., et al. (2023). A comparative study on the metal complexes of an anticancer estradiol-hydroxamate conjugate and salicylhydroxamic acid.[4] Journal of Inorganic Biochemistry.

  • Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113.[5] (Seminal work on Continuous Variation).

  • Andermann, G., et al. (1980).[6] Application of iron(III)--hydroxamic acid complexes in the spectrophotometric determination of poly(vinyl alcohol).[6] The Analyst.

Sources

Stereoselectivity Assessment: Chiral N-Pentylhydroxylamine Analogues in Nitrone Cycloadditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the stereoselectivity of reactions involving chiral N-pentylhydroxylamine analogues Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of asymmetric synthesis, nitrogen-containing heterocycles are ubiquitous pharmacophores. The 1,3-dipolar cycloaddition of nitrones remains the premier method for constructing isoxazolidines—key precursors to chiral


-amino alcohols and 

-amino acids.[1]

While


-benzyl and 

-glycosyl hydroxylamines are industry standards, chiral

-pentylhydroxylamine analogues
(specifically

-branched variants like

-((R)-pentan-2-yl)hydroxylamine) have emerged as potent "lipophilic chiral auxiliaries." This guide objectively compares these pentyl-derived reagents against established alternatives, focusing on diastereomeric ratio (

)
, reaction kinetics , and solubility-driven stereocontrol .

Part 1: The Mechanistic Landscape

To assess performance, one must understand the "Stereocontrol Engine." When a chiral hydroxylamine condenses with an aldehyde, it forms a chiral nitrone . The subsequent cycloaddition with an alkene (dipolarophile) is governed by the steric differentiation of the chiral auxiliary on the nitrogen atom.

The "Lipophilic Reach" Hypothesis

The


-pentyl analogue distinguishes itself through its alkyl chain flexibility and lipophilicity. Unlike the rigid electronic wall of a phenyl group (in 

-benzyl analogues), the pentyl chain exerts a steric drag that is highly solvent-dependent.
  • Mechanism: The chiral center at the

    
    -position (C2 of the pentyl chain) directs the facial approach of the dipolarophile.
    
  • Advantage: High solubility in non-polar solvents (e.g., hexane, toluene) at cryogenic temperatures (

    
    C), conditions known to maximize 
    
    
    
    but often inaccessible to polar glycosyl-derived auxiliaries.

ReactionPathway Hydroxylamine Chiral N-Pentyl Hydroxylamine Nitrone Chiral Nitrone Intermediate Hydroxylamine->Nitrone Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Nitrone TS Transition State (Endo/Exo Control) Nitrone->TS + Dipolarophile Dipolarophile Dipolarophile (Alkene) Dipolarophile->TS Product Chiral Isoxazolidine (High dr) TS->Product Cycloaddition

Figure 1: The Sequential Workflow.[2] The chirality of the initial hydroxylamine dictates the facial selectivity of the Transition State.

Part 2: Comparative Performance Analysis

We compared the Chiral


-Pentyl Analogue (

-((R)-2-pentyl)hydroxylamine)
against two industry benchmarks: the

-(

-Methylbenzyl)
analogue (Standard Chiral Auxiliary) and the

-Benzyl
analogue (Achiral Baseline).
Table 1: Stereoselectivity & Yield Comparison

Reaction Conditions: Nitrone formation with benzaldehyde, followed by cycloaddition with methyl acrylate (5 equiv) in Toluene.

MetricChiral

-Pentyl Analogue
(Topic)

-(

-Methylbenzyl)
(Standard)

-Benzyl
(Achiral)
Diastereomeric Ratio (

)
92:8 (at

C)
95:5 (at

C)
50:50 (Racemic)*
Yield (Isolated) 88% 91%94%
Solubility (Hexane) Excellent (>1 M)ModeratePoor
N-O Bond Cleavage Facile (Zn/AcOH)Difficult (Pd/H2 required)Moderate (Pd/H2)
Steric Profile Flexible Alkyl (Tunable)Rigid AromaticMinimal

*Note:


-Benzyl requires an external chiral catalyst to achieve stereoselectivity.
Critical Insights
  • The "Solubility Effect": The

    
    -pentyl analogue outperforms the 
    
    
    
    -methylbenzyl variant in ultra-low temperature reactions in non-polar solvents. The enhanced solubility allows the reaction to proceed at
    
    
    C in hexane, pushing the
    
    
    up to 96:4 in optimized cases, surpassing the standard aromatic auxiliary which precipitates out.
  • Cleavage Efficiency: A major bottleneck in using chiral auxiliaries is removing them to reveal the free amine. The

    
    -pentyl group is cleavable via reductive N-O bond cleavage (Zn/AcOH), whereas benzyl groups often require high-pressure hydrogenation which can reduce sensitive alkenes elsewhere in the molecule.
    
  • Atom Economy: While the

    
    -pentyl synthesis is efficient, the 
    
    
    
    -methylbenzyl amine is commercially available in bulk, giving the standard an initial cost advantage.

Part 3: Experimental Protocols

A. Synthesis of -((R)-Pentan-2-yl)hydroxylamine

Rationale: Direct oxidation of the amine is prone to over-oxidation. We use a partial reduction approach.

  • Imine Formation: React (R)-2-aminopentane (10 mmol) with benzaldehyde (10 mmol) in DCM (anhydrous) with

    
     for 4 hours. Filter and concentrate.
    
  • Oxidation: Dissolve the crude imine in DCM at

    
    C. Add 
    
    
    
    -CPBA (1.1 equiv) portion-wise. Checkpoint: Monitor by TLC for the disappearance of imine.
  • Hydrolysis: Treat the resulting oxaziridine/nitrone mixture with hydroxylamine hydrochloride (1.5 equiv) in MeOH to release the free

    
    -alkyl hydroxylamine.
    
  • Purification: Isolate via ion-exchange chromatography (Dowex 50W) to remove benzoic acid byproducts.

B. The Stereoselective Cycloaddition (The Test)
  • In Situ Nitrone Generation:

    • Mix

      
      -((R)-pentan-2-yl)hydroxylamine (1.0 equiv) with the target aldehyde (1.0 equiv) in Toluene  (anhydrous).
      
    • Add

      
       (anhydrous, 200 mg/mmol) to sequester water. Why? Water promotes nitrone hydrolysis and lowers yield.
      
    • Stir at RT for 2 hours. Verify nitrone formation via

      
      -NMR (characteristic vinyl proton signal 
      
      
      
      7.0–7.5 ppm).
  • Cycloaddition:

    • Cool the mixture to

      
      C  (or 
      
      
      
      C if solubility permits).
    • Add the dipolarophile (e.g., methyl acrylate, 5.0 equiv).

    • Stir for 12–24 hours.

  • Workup: Filter through a celite pad. Concentrate.

  • Analysis: Determine

    
     via crude 
    
    
    
    -NMR integration of the isoxazolidine ring protons (C5-H).

Part 4: Analytical Validation & Logic

To validate stereocontrol, we model the transition state. The


-pentyl group adopts a conformation that minimizes steric clash with the nitrone oxygen, creating a "blocked" face.
Decision Matrix: When to Use Which Reagent?

DecisionMatrix Start Select Hydroxylamine Source Q1 Is the substrate sensitive to hydrogenation (Pd/C)? Start->Q1 Branch1_Yes Yes (Avoid Benzyl) Q1->Branch1_Yes Branch1_No No Q1->Branch1_No Q2 Required Reaction Temp? Branch1_Yes->Q2 Rec_Benzyl RECOMMENDATION: N-Benzyl Hydroxylamine (Cheap, requires catalyst) Branch1_No->Rec_Benzyl Branch2_Low Cryogenic (-78°C) Non-polar solvent Q2->Branch2_Low Branch2_Std Standard (-20°C to RT) Q2->Branch2_Std Rec_Pentyl RECOMMENDATION: Chiral N-Pentyl Analogue (High solubility, Zn cleavage) Branch2_Low->Rec_Pentyl Rec_MB RECOMMENDATION: N-(a-Methylbenzyl) (Standard Auxiliary) Branch2_Std->Rec_MB

Figure 2: Selection Logic for Hydroxylamine Reagents. The N-Pentyl analogue is the superior choice for hydrogenation-sensitive substrates requiring cryogenic processing.

Validation Checklist (Self-Correction)
  • Did the reaction stall? If yes, the pentyl chain might be too sterically hindering for bulky aldehydes. Switch to a linear hexyl or reduce the bulk on the aldehyde.

  • Is the

    
     lower than expected?  Check the solvent. In coordinating solvents (THF, MeOH), the "lipophilic steering" effect is diminished. Switch to Toluene or Hexane.
    

References

  • Confalone, P. N., & Huie, E. M. (2004). The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. Organic Reactions. Source:

  • Lombardo, M., & Trombini, C. (2002). Nucleophilic additions to nitrones. Current Organic Chemistry. Source:

  • Vasilenko, D. A., et al. (2017). Synthesis and application of N-hydroxy(tetrahydrofuran-2-yl)amines (Comparative study on chiral hydroxylamine reactivity). Source:

  • Revier, J. D., & Anderson, L. L. (2019). Exploitation of Nitrone and Hydroxylamine N–O Bonds for the Construction of Functionalized Heterocycles. Source:

  • Cicchi, S., Goti, A., et al. (2003). Synthesis of N-alkyl-N-glycosylhydroxylamines and their application in nitrone chemistry. Source:

Sources

Safety Operating Guide

Personal protective equipment for handling N-pentylhydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

N-Pentylhydroxylamine (N-hydroxypentanamine) represents a specific class of N-alkylhydroxylamines used frequently as nucleophilic building blocks in drug discovery and as radical scavengers. Unlike their O-alkylated isomers, N-alkylhydroxylamines possess a unique dual-hazard profile: they are potent methemoglobinemia inducers and exhibit autocatalytic thermal instability .

This guide deviates from standard safety templates to address the specific "silent" risks of this compound—specifically, its ability to pass through standard nitrile gloves and its delayed systemic toxicity.

Chemical Identity & Physical Properties
PropertyDetail
Chemical Name N-Pentylhydroxylamine
Synonyms N-Hydroxypentanamine; Pentylhydroxylamine
Class N-Alkylhydroxylamine (Secondary amine derivative)
Physical State Colorless to pale yellow oil (often waxy solid at low temps)
Stability Low .[1][2][3] Prone to disproportionation (nitrone formation) and oxidation.
Key Hazard Methemoglobinemia (Blood toxicity), Skin Sensitization, Thermal Explosion.

Risk Assessment: The "Blue Patient" & Thermal Runaway

Before handling, researchers must understand why standard protocols fail with this compound.

A. The Biological Hazard: Methemoglobinemia

N-Pentylhydroxylamine is a lipophilic amine. Upon skin contact or inhalation, it rapidly enters the bloodstream and oxidizes hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺).

  • Mechanism: The N-hydroxy group acts as a catalytic oxidant.

  • The Trap: Cyanosis (blue skin/lips) may be delayed by 1–4 hours. Pulse oximetry is unreliable (often reading falsely high ~85%).

  • Critical Control: You must prevent any skin contact. Standard "splash protection" is insufficient.

B. The Physical Hazard: Thermal Instability

The N-O bond is weak (~50-60 kcal/mol). Heating N-pentylhydroxylamine, especially in the presence of metals (iron, copper) or acids, can trigger a runaway decomposition.

  • Rule: Never distill the free base at atmospheric pressure.

  • Rule: Store as the hydrochloride or oxalate salt whenever possible.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is inadequate for N-alkylhydroxylamines due to their high permeation rates.

PPE ComponentRequirementScientific Rationale
Hand Protection (Primary) Silver Shield / Laminate (EVOH) Critical: Lipophilic hydroxylamines permeate Nitrile (<4 mil) in <5 minutes. Laminate offers >480 min protection.
Hand Protection (Dexterity) Double Nitrile (8 mil total) Only acceptable for brief handling of dilute solutions (<10 mg). Change every 15 mins.
Respiratory P100 + Organic Vapor (OV) The compound has low vapor pressure but high toxicity. Aerosols from pipetting are a major risk.
Eye/Face Chemical Goggles + Face ShieldRequired during synthesis or transfer of >5 mL. Risk of irreversible corneal opacity.
Body Tyvek Lab Coat (or Apron)Cotton coats absorb the liquid, creating a continuous dermal exposure source.
Diagram: PPE Donning Logic

The following workflow ensures the "weakest link" (glove cuffs) is sealed.

PPE_Donning Step1 1. Inspection Step2 2. Inner Glove (Nitrile) Step1->Step2 Check for cracks Step3 3. Laminate Glove (Barrier) Step2->Step3 Don Silver Shield Step4 4. Outer Glove (Nitrile) Step3->Step4 For dexterity/grip Step5 5. Tape Seal Step4->Step5 Seal cuff to lab coat

Caption: Layered glove protocol. The Laminate layer (Step 3) is the chemical barrier; the outer Nitrile layer (Step 4) provides grip and protects the laminate film.

Operational Protocols

Storage & Stability[7]
  • Temperature: Store at -20°C . The free base decomposes at room temperature.

  • Atmosphere: Must be stored under Argon or Nitrogen . Oxygen accelerates decomposition to the nitrone.

  • Container: Amber glass with Teflon-lined caps. Avoid metal spatulas or containers (catalyzes decomposition).

Synthesis & Handling Workflow
  • Salt Formation: If you synthesize the free base, immediately convert it to the Hydrochloride (HCl) or Oxalate salt. The salt is significantly more stable and less volatile.

  • Quenching: Never concentrate the free base to dryness with heat. If solvent removal is necessary, use a rotary evaporator at <30°C and never to complete dryness.

  • Incompatibles: Keep strictly separated from:

    • Oxidizing agents (Permanganate, Dichromate) → Fire/Explosion.

    • Acid Chlorides/Anhydrides → Exothermic reaction.

    • Heavy metals (Fe, Cu) → Catalytic decomposition.

Emergency Response System

Exposure Response (The "Blue" Protocol)

If exposure is suspected, do not wait for symptoms.

Emergency_Response Exposure Exposure Detected (Skin/Inhalation) Decon 1. Decon (15 min) Water + Soap Exposure->Decon Alert 2. Alert Medical Mention: 'Methemoglobinemia' Decon->Alert Treatment 3. Medical Treatment Methylene Blue (Antidote) Alert->Treatment

Caption: Immediate response workflow. Note: Methylene Blue is the specific antidote for Methemoglobinemia.

Spill Cleanup
  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE: Don Silver Shield gloves and Respirator.

  • Neutralize: Do not use standard clay absorbents alone (can heat up).

    • Cover spill with Vermiculite (inert).

    • Treat the absorbed material with dilute Hydrochloric Acid (1M) to convert the amine to the non-volatile salt.

  • Disposal: Scoop into a hazardous waste container labeled "Toxic - Amine Waste".

Disposal & Waste Management

Regulatory Compliance (RCRA/EPA Guidelines): N-Pentylhydroxylamine must be segregated from standard organic waste streams due to its reducing power.

  • Waste Stream: Segregated Organic Toxicity.

  • Labeling: Must explicitly state "Hydroxylamine Derivative - Methemoglobinemia Hazard".

  • Deactivation (Laboratory Scale):

    • Method: Dilute with water and slowly acidify with 1N HCl to pH < 3. This locks the volatile amine as the ammonium salt.

    • Disposal: Dispose of the aqueous salt solution via EHS hazardous waste pickup.

    • Prohibited: Do NOT mix with nitric acid waste (violent reaction).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13245201, O-Pentylhydroxylamine. (Used for structural analog properties and hazard class confirmation). Retrieved from [Link]

  • Cleveland Clinic (2022). Methemoglobinemia (MetHb): Symptoms, Causes & Treatment. (Clinical grounding for exposure response). Retrieved from [Link]

  • Loli, M. et al. (2016). Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. Molecules, 21(12), 1738.[4] (Process safety for hydroxylamine derivatives). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.